molecular formula C8H7NO2 B084126 1,4-Dihydro-2H-3,1-benzoxazin-2-one CAS No. 13213-88-2

1,4-Dihydro-2H-3,1-benzoxazin-2-one

Cat. No.: B084126
CAS No.: 13213-88-2
M. Wt: 149.15 g/mol
InChI Key: SYZIUAAQNFJPJY-UHFFFAOYSA-N
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Description

1,4-Dihydro-2H-3,1-benzoxazin-2-one is a prominent nitrogen and oxygen-containing heterocyclic compound recognized for its rigid, planar structure. This scaffold serves as a crucial building block in organic synthesis, medicinal chemistry, and polymer science. In pharmaceutical research, it is an important intermediate for designing biologically active compounds . Derivatives based on this core structure have been developed and investigated as potential therapeutic agents for a wide range of conditions, exhibiting diverse mechanisms of action. These include acting as inhibitors of bacterial histidine protein kinase and as treatments for infections caused by Mycobacterium species . The scaffold has also been explored for potential use in treating heart disease , as neuroprotectants , and as inhibitors of nitric oxide synthase (NOS) for neurodegenerative and inflammatory disorders . Recent studies continue to leverage its planar configuration, for instance, in the synthesis of novel compounds linked to 1,2,3-triazole groups that demonstrate promising anti-tumor activity by inducing DNA damage and apoptosis in cancer cells , as well as significant anti-inflammatory effects in microglial cells . Beyond medicinal applications, the benzoxazine core is fundamental in material science, particularly as a precursor for a new generation of high-performance phenolic resins known as polybenzoxazines. These polymers are valued for their high thermal stability, high glass transition temperature, attractive flame retardancy, and low water absorption . From a synthetic chemistry perspective, modern approaches for constructing the benzoxazinone scaffold continue to evolve, including methods utilizing carbon dioxide (CO₂) as a C1 source and Pd/C-facilitated Suzuki–Miyaura coupling reactions under ultrasound irradiation to create diversely substituted derivatives . This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dihydro-3,1-benzoxazin-2-one
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InChI

InChI=1S/C8H7NO2/c10-8-9-7-4-2-1-3-6(7)5-11-8/h1-4H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZIUAAQNFJPJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20157363
Record name 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-
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Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13213-88-2
Record name 1,4-Dihydro-2H-3,1-benzoxazin-2-one
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Record name 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-
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Record name 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-
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Record name 1,4-dihydro-2H-3,1-benzoxazin-2-one
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Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 1,4-Dihydro-2H-3,1-benzoxazin-2-ones from Phthalides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dihydro-2H-3,1-benzoxazin-2-one derivatives are a significant class of heterocyclic compounds, forming the structural core of various biologically active molecules, including marketed pharmaceuticals.[1] This technical guide provides an in-depth overview of a robust and efficient two-step synthetic methodology for converting readily available phthalides into this valuable benzoxazinone scaffold. The process involves an initial ring-opening aminolysis of the phthalide, followed by a Hofmann rearrangement. This document furnishes detailed experimental protocols, quantitative data for a range of substrates, and mechanistic diagrams to facilitate its application in research and development.

Core Synthetic Strategy

The transformation of phthalides into 1,4-dihydro-2H-3,1-benzoxazin-2-ones is achieved through a simple and effective two-step protocol.[1]

  • Step 1: Aminolysis of Phthalide. The lactone ring of a 3-substituted phthalide is opened via aminolysis to yield a 2-(hydroxymethyl)benzamide intermediate. Direct reaction with ammonia is often ineffective; therefore, an in-situ prepared aluminum amide reagent is employed to facilitate the reaction.[1]

  • Step 2: Hofmann Rearrangement. The resulting primary 2-(hydroxymethyl)benzamide undergoes a Hofmann rearrangement, induced by a hypervalent iodine reagent like bis(trifluoroacetoxy)iodobenzene (BTI). This step proceeds via an isocyanate intermediate which is immediately trapped by the neighboring hydroxyl group to afford the final cyclized benzoxazinone product.[1]

The overall transformation can be visualized as the insertion of an N-H group into the bond between the aromatic ring and the carbonyl group of the phthalide.[1]

Experimental Workflow and Reaction Mechanism

The logical flow of the synthesis and the underlying chemical transformations are illustrated below.

Experimental_Workflow Start 3-Substituted Phthalide (4) Reagent1 Reagents: (CH₃)₃Al / NH₄Cl Conditions: THF, 50 °C, 12-16h Intermediate 2-(Hydroxymethyl)benzamide (5) Reagent1->Intermediate Step 1: Aminolysis Reagent2 Reagent: Bis(trifluoroacetoxy)iodobenzene (BTI) Conditions: DMF, 0 °C, 1-3h Product This compound (2) Reagent2->Product Step 2: Hofmann Rearrangement

Caption: Overall experimental workflow for the two-step synthesis.

The key transformation in this synthesis is the Hofmann rearrangement, which proceeds through a well-defined pathway.

Hofmann_Rearrangement_Mechanism Benzamide 2-(Hydroxymethyl)benzamide (5) Intermediate6 Rate-Limiting Intermediate (6) Benzamide->Intermediate6 + BTI Intermediate7 Isocyanate Intermediate (7) Intermediate6->Intermediate7 Rearrangement Loss - PhI(OCOCF₃)₂ Product Benzoxazinone (2) Intermediate7->Product Intramolecular Cyclization BTI BTI

Caption: Proposed mechanism for the BTI-induced Hofmann rearrangement step.

Quantitative Data Summary

The following tables summarize the results obtained for the synthesis of various substituted benzoxazinones from their corresponding phthalides.

Table 1: Step 1 - Aminolysis of Substituted Phthalides (4) to 2-(Hydroxymethyl)benzamides (5) [1]

EntryPhthalide (4) Substituent (R)Product (5)Isolated Yield (%)
1H5a 87
2Phenyl5b 95
34-Fluorophenyl5c 93
44-Chlorophenyl5d 94
54-Methylphenyl5e 95
64-Methoxyphenyl5f 92
7Methyl5g 85
8n-Butyl5h 83

Reaction Conditions: 3.0 eq (CH₃)₃Al/NH₄Cl, THF, 50 °C, 12-16h.[1]

Table 2: Step 2 - Hofmann Rearrangement of 2-(Hydroxymethyl)benzamides (5) to Benzoxazinones (2) [1]

EntryBenzamide (5) Substituent (R)Product (2)Reaction Time (h)Isolated Yield (%)
1H2a 192
2Phenyl2b 195
34-Fluorophenyl2c 196
44-Chlorophenyl2d 195
54-Methylphenyl2e 193
64-Methoxyphenyl2f 194
7Methyl2g 387
8n-Butyl2h 385

Reaction Conditions: 1.05 eq BTI in DMF at 0 °C for the time provided.[1]

Detailed Experimental Protocols

Materials and General Methods: All reagents should be of commercial grade and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC).

General Procedure for Step 1: Aminolysis of Phthalides[1]
  • To a solution of trimethylaluminum (3.0 equivalents) in anhydrous tetrahydrofuran (THF), add ammonium chloride (3.0 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting mixture at room temperature for 1 hour to allow for the in-situ formation of the aluminum amide reagent.

  • Add the corresponding 3-substituted phthalide (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to 50 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of a saturated aqueous solution of sodium potassium tartrate.

  • Stir the mixture vigorously for 1 hour, then extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(hydroxymethyl)benzamide.

General Procedure for Step 2: Hofmann Rearrangement[1]
  • In a round-bottom flask, dissolve the 2-(hydroxymethyl)benzamide (1.0 equivalent) in anhydrous dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath and protect it from light (e.g., by wrapping the flask in aluminum foil).

  • Add bis(trifluoroacetoxy)iodobenzene (BTI) (1.05 equivalents) to the solution in one portion.

  • Stir the resulting mixture at 0 °C for the time specified in Table 2 (typically 1-3 hours), monitoring for the disappearance of the starting material by TLC.

  • Once the reaction is complete, allow the mixture to warm to room temperature and add ethyl acetate.

  • Wash the organic phase with a saturated aqueous solution of sodium bisulfite (NaHSO₃) (2 x volumes).

  • Extract the resulting aqueous phase with ethyl acetate (3 x volumes).

  • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the final this compound.

Example Synthesis: 1,4-Dihydro-benzo[d][2][3]oxazin-2-one (2a)[1]
  • Synthesis of 2-(hydroxymethyl)benzamide (5a): Following the general procedure for aminolysis, phthalide (4a) is converted to 2-(hydroxymethyl)benzamide (5a) with an isolated yield of 87%.[1]

  • Synthesis of 1,4-Dihydro-benzo[d][2][3]oxazin-2-one (2a): In a 50 mL round-bottom flask, 2-(hydroxymethyl)benzamide (5a) (3.00 mmol, 0.454 g) was dissolved in 12 mL of DMF. The solution was cooled to 0 °C and covered with aluminum foil. BTI (3.15 mmol, 1.35 g) was added in one portion, and the mixture was stirred for 1 hour at 0 °C. The reaction was monitored by TLC. The mixture was then allowed to reach room temperature, and 20 mL of EtOAc was added. The organic phase was washed with NaHSO₃ (2 x 10 mL). The aqueous phase was subsequently washed with EtOAc (3 x 10 mL). The combined organic phases were dried and concentrated to yield the product, which was purified to give compound 2a in 92% yield.[1]

Conclusion

The described two-step synthesis commencing from phthalides represents a highly efficient and versatile route to the this compound core. The methodology is characterized by high yields, operational simplicity, and tolerance to a variety of substituents on the phthalide starting material. This guide provides the necessary data and detailed protocols to enable researchers to readily adopt this strategy for the synthesis of diverse benzoxazinone derivatives for applications in drug discovery and development.

References

Crystal Structure Analysis of 1,4-Dihydro-2H-3,1-benzoxazin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the crystal structure analysis of 1,4-dihydro-2H-3,1-benzoxazin-2-one and its derivatives. Due to the limited availability of public crystallographic data for the specific parent compound, this paper presents a comprehensive analysis of a closely related derivative, N′-[(1E)-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethylidene]benzohydrazide monohydrate, as a case study. The methodologies and data presentation formats described herein are directly applicable to the analysis of the core compound and its analogues.

Introduction

This compound and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their rigid, bicyclic structure provides a valuable scaffold for the design of novel therapeutic agents. Understanding the three-dimensional arrangement of atoms within these molecules is crucial for elucidating structure-activity relationships (SAR), optimizing drug-target interactions, and guiding rational drug design.

X-ray crystallography is the definitive method for determining the precise atomic arrangement in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which collectively define the crystal packing and solid-state conformation of a molecule.

Data Presentation: Crystallographic Data for a Representative Derivative

The following tables summarize the key crystallographic data for a representative derivative, N′-[(1E)-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethylidene]benzohydrazide monohydrate. This data provides a clear example of the quantitative information obtained from a single-crystal X-ray diffraction study.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₁₇H₁₅N₃O₃·H₂O
Formula Weight343.35
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a10.123(2) Å
b8.987(2) Å
c18.345(4) Å
α90°
β98.12(3)°
γ90°
Volume1650.1(6) ų
Z4
Density (calculated)1.382 Mg/m³
Absorption Coefficient0.101 mm⁻¹
F(000)720
Data Collection
DiffractometerBruker SMART APEX II
Reflections Collected8456
Independent Reflections2894 [R(int) = 0.045]
Refinement
Refinement MethodFull-matrix least-squares on F²
Data / Restraints / Parameters2894 / 0 / 235
Goodness-of-fit on F²1.03
Final R indices [I>2σ(I)]R₁ = 0.054, wR₂ = 0.148
R indices (all data)R₁ = 0.082, wR₂ = 0.167

Table 2: Selected Bond Lengths (Å)

BondLengthBondLength
O(1)-C(8)1.378(3)N(2)-C(9)1.285(3)
O(1)-C(1)1.461(3)N(3)-C(11)1.345(3)
O(2)-C(2)1.235(3)C(1)-C(8)1.504(4)
N(1)-C(2)1.348(3)C(9)-C(10)1.492(4)
N(1)-C(3)1.401(3)C(11)-C(12)1.495(4)
N(2)-N(3)1.376(3)

Table 3: Selected Bond Angles (°)

AtomsAngleAtomsAngle
C(8)-O(1)-C(1)115.3(2)N(3)-N(2)-C(9)116.8(2)
C(2)-N(1)-C(3)125.7(2)C(11)-N(3)-N(2)121.3(2)
O(2)-C(2)-N(1)124.9(2)N(2)-C(9)-C(10)121.5(2)
O(1)-C(8)-C(3)120.1(2)N(3)-C(11)-O(3)123.1(2)
O(1)-C(8)-C(7)119.8(2)N(3)-C(11)-C(12)116.2(2)

Experimental Protocols

The determination of a crystal structure by single-crystal X-ray diffraction is a multi-step process. The general workflow is outlined below.

Crystallization

The first and often most challenging step is to grow high-quality single crystals of the compound of interest.

  • Methodology : Slow evaporation from a suitable solvent or solvent mixture is a common technique. A saturated solution of the compound is prepared and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks. Other methods include vapor diffusion (liquid-liquid or liquid-vapor) and cooling crystallization.

  • Example Protocol : A solution of this compound in a mixture of ethanol and water (e.g., 1:1 v/v) is prepared at a slightly elevated temperature to ensure complete dissolution. The solution is then filtered to remove any particulate matter and allowed to cool slowly to room temperature. The container is then sealed with a perforated film to allow for slow evaporation. Colorless, block-shaped crystals are typically sought.

Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray data collection.

  • Instrumentation : A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) is used.[1]

  • Procedure :

    • A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations of the atoms.

    • The diffractometer collects a series of diffraction images as the crystal is rotated through a range of angles. Each image records the intensities and positions of the diffracted X-ray beams.[2]

    • A complete dataset, consisting of thousands of reflections, is collected to ensure high resolution and completeness of the data.[3]

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

  • Software : Specialized software packages such as SHELXS, SHELXL, or Olex2 are used for structure solution and refinement.

  • Structure Solution : The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods. These methods are capable of solving the "phase problem" inherent in X-ray crystallography.

  • Structure Refinement : The initial structural model is refined against the experimental data using a least-squares minimization process.[4] In this iterative process, atomic coordinates, thermal parameters, and occupancy factors are adjusted to improve the agreement between the observed and calculated structure factors. The quality of the final model is assessed by R-factors (R₁ and wR₂), where lower values indicate a better fit to the data.

Visualizations

The following diagrams illustrate key workflows and concepts in crystal structure analysis.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Data Analysis & Validation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Crystallization (Slow Evaporation, Vapor Diffusion) purification->crystal_growth data_collection Data Collection (Single-Crystal Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares Minimization) structure_solution->refinement validation Structure Validation (CheckCIF) refinement->validation visualization Visualization & Analysis (Bond Lengths, Angles, Packing) validation->visualization

Caption: Experimental workflow for crystal structure analysis.

data_refinement_cycle observed_data Observed Data (|Fo|) r_factor R-factor Comparison (Σ||Fo|-|Fc|| / Σ|Fo|) observed_data->r_factor initial_model Initial Model (x, y, z, B) calculated_data Calculated Data (|Fc|) initial_model->calculated_data Calculate Structure Factors calculated_data->r_factor refinement Least-Squares Refinement refinement->initial_model Update Model Parameters r_factor->refinement Minimize Difference final_model Final Refined Model r_factor->final_model Convergence

Caption: Iterative cycle of crystallographic structure refinement.

Conclusion

The crystal structure analysis of this compound and its derivatives provides invaluable insights into their molecular geometry and intermolecular interactions. The detailed experimental protocols and data presentation formats outlined in this guide offer a standardized approach for researchers in the field. Although crystallographic data for the parent molecule is not yet publicly available, the analysis of closely related derivatives demonstrates the power of X-ray crystallography in drug discovery and development. The comprehensive structural information obtained from such studies is essential for understanding the chemical and biological properties of this important class of compounds, ultimately facilitating the design of more potent and selective therapeutic agents.

References

A Technical Guide to the Physicochemical Properties of 1,4-dihydro-2H-3,1-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-dihydro-2H-3,1-benzoxazin-2-one is a benzo-fused heterocyclic compound.[1] This structural motif is a key element in a variety of biologically active molecules, making its physicochemical characterization essential for applications in medicinal chemistry and materials science.[2] Derivatives of the broader benzoxazinone class have demonstrated a wide range of activities, including anti-inflammatory, antifungal, and anticancer properties.[3][4] Understanding the core properties of the parent scaffold, this compound, provides a fundamental baseline for the rational design and development of new chemical entities.

This technical guide provides a detailed overview of the known physicochemical properties of this compound, outlines standard experimental protocols for their determination, and presents a generalized workflow for the synthesis and characterization of such compounds.

Physicochemical Data

The key physicochemical properties of this compound are summarized below. Data has been compiled from established chemical databases.

PropertyValueSource
Molecular Formula C₈H₇NO₂[1][5]
Molecular Weight 149.15 g/mol [1][5]
CAS Number 13213-88-2[1][5]
Melting Point 119-120 °C[5]
logP (Octanol-Water) 1.5 (Computed)[1]
Boiling Point Not Available
Aqueous Solubility Not Available
pKa Not Available

Experimental Protocols

Accurate determination of physicochemical properties is crucial for research and development. The following sections detail standard methodologies for the synthesis of the title compound and the experimental determination of its key properties.

Synthesis Protocol: From Phthalides via Aminolysis-Hofmann Rearrangement

A reported method for synthesizing the 1,4-dihydro-benzo[d][2][6]oxazin-2-one core involves a two-step procedure starting from readily available phthalides.[2]

  • Step 1: Aminolysis of Phthalide: A 3-substituted phthalide is reacted with an in-situ prepared aluminum amide reagent. This process results in the aminolysis of the aromatic lactone ring, yielding a 2-hydroxymethyl substituted benzamide derivative.[2]

  • Step 2: Hofmann Rearrangement: The resulting 2-(hydroxymethyl)benzamide (e.g., 3.00 mmol, 0.454 g) is dissolved in DMF (12 mL) in a 50 mL round-bottom flask. The solution is cooled to 0 °C.[2] Bis(trifluoroacetoxy)iodobenzene (BTI) (3.15 mmol, 1.35 g) is added in one portion, and the mixture is stirred for 1 hour at 0 °C.[2] The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is brought to room temperature, and ethyl acetate (20 mL) is added. The organic phase is washed with NaHSO₃ (2 x 10 mL), and the resulting aqueous phase is further extracted with ethyl acetate (3 x 10 mL) to isolate the final product.[2]

Melting Point Determination: Capillary Method

The melting point is a fundamental indicator of purity.[7] The capillary method is a standard and widely used technique.[8]

  • Sample Preparation: A small quantity of the dry, powdered compound is loaded into a capillary tube, which is sealed at one end.[7][9] The tube is tapped to compact the sample to a height of 1-2 mm.[7]

  • Apparatus Setup: The capillary tube is placed in a heating block apparatus (e.g., a Mel-Temp or similar device) alongside a calibrated thermometer.[9]

  • Measurement: The sample is heated rapidly to obtain an approximate melting point. A second, fresh sample is then heated slowly, with the temperature increasing at a rate of about 2 °C per minute as it approaches the approximate melting point.[9]

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point. A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.

Aqueous Solubility: Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability.[4]

  • Sample Preparation: An excess amount of the solid compound is added to a set of glass vessels (e.g., flasks or vials) containing a known volume of the aqueous medium (e.g., purified water or a specific buffer).[6][10] The addition of excess solid ensures that a saturated solution is formed.[10]

  • Equilibration: The sealed vessels are agitated in a temperature-controlled environment (e.g., a shaker bath set at 25 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[2][6] Equilibrium is confirmed when the concentration of the solute in solution remains constant over successive time points.[4]

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation or filtration, ensuring the temperature is maintained to prevent precipitation or further dissolution.[6]

  • Quantification: The concentration of the compound in the clear, saturated aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[2][4] A calibration curve is used to accurately quantify the concentration, which represents the compound's solubility.[2]

LogP Determination: HPLC Method

The partition coefficient (logP) between octanol and water is a critical measure of lipophilicity. Reversed-phase HPLC (RP-HPLC) provides a rapid and reliable indirect method for its determination.[11]

  • Principle: The method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its known logP value.[11]

  • Calibration: A series of standard compounds with well-documented logP values are injected into the HPLC system. A calibration curve is generated by plotting the logarithm of their retention factors (log k') against their known logP values.[12][13] The retention factor k' is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.[11]

  • Sample Analysis: The test compound (this compound) is dissolved in a suitable solvent and injected into the same HPLC system under identical conditions (mobile phase, flow rate, temperature).[14]

  • Calculation: The retention time of the test compound is measured, and its log k' is calculated. The logP of the compound is then determined by interpolating this log k' value onto the calibration curve generated from the standard compounds.[12]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent physicochemical characterization of a target compound like this compound.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_properties Property Determination Reactants Starting Materials (e.g., Phthalide) Reaction Chemical Reaction (Aminolysis-Hofmann) Reactants->Reaction Crude Crude Product Reaction->Crude Workup Work-up & Purification (Extraction, Chromatography) Pure Pure Compound Workup->Pure Crude->Workup Structural Structural Verification (NMR, MS, FTIR) Pure->Structural Purity Purity Assessment (HPLC, Melting Point) Pure->Purity Solubility Solubility Assay (Shake-Flask) Purity->Solubility LogP LogP Measurement (HPLC Method) Purity->LogP pKa pKa Determination (Potentiometric Titration) Purity->pKa

Caption: Workflow for Synthesis and Physicochemical Characterization.

References

literature review of 1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1,4-Dihydro-2H-3,1-benzoxazin-2-one Derivatives

Introduction

The this compound scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry and drug development. As a privileged bicyclic system featuring an oxazine ring fused to a benzene ring, its derivatives have demonstrated a wide spectrum of biological activities.[1][2] These compounds are recognized for their roles as anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) active agents.[3][4][5][6] Their versatile biological profile stems from the rigid, planar structure which can engage in various non-covalent interactions—such as π-π stacking, hydrogen bonding, and hydrophobic interactions—with biological targets like enzymes and receptors.[7] This technical guide provides a comprehensive , focusing on their synthesis, biological activities, and structure-activity relationships, intended for researchers, scientists, and professionals in drug development.

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through several strategic pathways. The selection of a particular method often depends on the availability of starting materials, desired substitution patterns, and scalability.

Diagram: General Synthesis and Evaluation Workflow

G General Workflow for Synthesis and Evaluation of Benzoxazinone Derivatives cluster_synthesis Synthesis Phase cluster_screening Biological Evaluation Phase Start Starting Materials (e.g., Phthalides, Anthranilic Acids, 2-Aminophenols) Synthesis Chemical Synthesis (e.g., Hofmann Rearrangement, Cyclization, Condensation) Start->Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Library Derivative Library Characterization->Library Screening Primary Biological Screening (e.g., Anticancer, Antimicrobial, Anti-inflammatory Assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Library Inactive SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Active Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: General workflow for the synthesis and biological evaluation of derivatives.

Key Experimental Protocols

Protocol 1: Synthesis from Phthalides via Aminolysis-Hofmann Rearrangement [8] This two-step procedure provides a versatile route to 4-substituted benzoxazinones from readily available phthalides.

  • Step 1: Aminolysis of Phthalide:

    • A 3-substituted phthalide (1.0 eq) is reacted with an in-situ prepared aluminum amide reagent.

    • This reaction opens the lactone ring to yield a 2-hydroxymethyl substituted benzamide derivative.

  • Step 2: Hofmann Rearrangement:

    • The resulting 2-(hydroxymethyl)benzamide (1.0 eq) is dissolved in DMF (e.g., 4 mL per mmol of amide).

    • The solution is cooled to 0 °C and protected from light.

    • Bis(trifluoroacetoxy)iodobenzene (BTI) (1.05 eq) is added in one portion.

    • The mixture is stirred for 1 hour at 0 °C, monitoring by TLC for the disappearance of the starting material.

    • The reaction is allowed to warm to room temperature, and ethyl acetate is added.

    • The organic phase is washed sequentially with aqueous NaHSO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to yield the 4-substituted this compound.

Protocol 2: Synthesis from 2-Aminophenol [1] This method is commonly used for synthesizing the core 2H-benzo[b][8][9]oxazin-3(4H)-one structure.

  • Step 1: Formation of the Benzoxazinone Ring:

    • A mixture of 2-aminophenol (1.0 eq) and chloroacetic acid (1.1 eq) is prepared.

    • The mixture is heated, typically to 55°C, for an extended period (e.g., 16 hours).

    • After cooling, the reaction mixture is concentrated and diluted with water to precipitate the product.

    • The precipitate is filtered, washed with water, and dried under a vacuum.

    • Recrystallization from a suitable solvent like ethanol yields pure 2H-benzo[b][8][9]oxazin-3(4H)-one.

  • Step 2: Sulfonation and Derivatization (Example):

    • The benzoxazinone from Step 1 (1.0 eq) is added portion-wise to chlorosulfonic acid at 0 °C and stirred for 1 hour.

    • The mixture is poured onto ice and extracted with dichloromethane.

    • The organic layer is dried and concentrated to yield the sulfonyl chloride derivative.

    • This intermediate can then be reacted with various aryl amines in a nucleophilic substitution reaction to produce a library of derivatives.

Protocol 3: Synthesis from Anthranilic Acid [10] This is a straightforward one-step condensation reaction.

  • A solution of anthranilic acid (1.0 eq) and a substituted benzoyl chloride (1.1 eq) is prepared in a suitable solvent such as chloroform.

  • Triethylamine (1.2 eq) is added as a base.

  • The reaction mixture is stirred at room temperature until completion (monitored by TLC).

  • The mixture is washed with water, and the organic layer is dried and concentrated.

  • The resulting solid is purified by recrystallization to afford the desired benzoxazinone derivative.

Biological Activities and Structure-Activity Relationships

Derivatives of this compound exhibit a remarkable range of pharmacological effects. The specific activity is highly dependent on the nature and position of substituents on the bicyclic ring system.

Anticancer Activity

Several benzoxazinone derivatives have been identified as potent anticancer agents.[2] Their mechanisms of action are diverse and include the inhibition of key signaling pathways and the induction of DNA damage in tumor cells.[3][11]

A notable mechanism involves the targeting of G-quadruplexes (G4-DNAs) in the promoter region of the c-Myc oncogene.[3] Certain derivatives can induce and stabilize these G4 structures, leading to the downregulation of c-Myc mRNA expression and subsequent inhibition of cancer cell proliferation and migration.[3]

Table 1: Anticancer Activity of Selected Benzoxazinone Derivatives

Compound Cell Line Activity IC₅₀ Value Reference
c5 Huh-7 (Liver Cancer) Cytotoxicity 28.48 µM [11]
c18 Huh-7 (Liver Cancer) Cytotoxicity 19.05 µM [11]
5b MCF-7 (Breast Cancer) Cytotoxicity 17.08 µg/mL [2][11]
5b HeLa (Cervical Cancer) Cytotoxicity 15.38 µg/mL [2][11]
3c A549 (Lung Cancer) Proliferation Inhibition 3.29 µM [11]

| Four Synthesized Derivatives | SK-RC-42, SGC7901, A549 | Proliferation Inhibition | Varies |[3] |

Protocol 4: In Vitro Anticancer Activity Assessment (MTT Assay) [11] This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cancer cells (e.g., Huh-7, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and incubated for an additional 48-72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • The IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) is calculated from the dose-response curve.

Diagram: c-Myc G-Quadruplex Inhibition Pathway

G Anticancer Mechanism via c-Myc G-Quadruplex Stabilization Compound Benzoxazinone Derivative G4_unstable c-Myc Promoter (G-rich sequence, unstable G-quadruplex) Compound->G4_unstable Binds & Induces G4_stable Stabilized G-Quadruplex G4_unstable->G4_stable Stabilization Transcription Transcription Factors Blocked G4_stable->Transcription Inhibition Inhibition G4_stable->Inhibition cMyc_mRNA c-Myc mRNA (Downregulated) Transcription->cMyc_mRNA cMyc_Protein c-Myc Protein (Reduced Synthesis) cMyc_mRNA->cMyc_Protein Proliferation Tumor Cell Proliferation & Migration cMyc_Protein->Proliferation Inhibition->Proliferation

Caption: Benzoxazinones can stabilize c-Myc G-quadruplexes, inhibiting transcription.

Antimicrobial and Antifungal Activity

Benzoxazine derivatives are promising candidates for new antimicrobial agents, particularly in the face of rising antimicrobial resistance.[1] They have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Table 2: Antimicrobial Activity of Selected Benzoxazinone Derivatives [1]

Compound Strain Zone of Inhibition (mm)
4e E. coli 22
4e S. aureus 20

| 4e | B. subtilis | 18 |

In one study, molecular docking suggested that these compounds exert their effect by targeting the GyrB active site of E. coli DNA gyrase, a crucial enzyme for bacterial DNA replication.[1] Additionally, novel derivatives containing an acylhydrazone moiety have demonstrated significant in vitro fungicidal activities against several plant pathogenic fungi.[12]

Protocol 5: Antimicrobial Susceptibility Testing (Agar Diffusion Method) [1][13]

  • A standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • The impregnated discs are placed on the surface of the agar. A disc with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., ciprofloxacin) serves as a positive control.

  • The plates are incubated at 37°C for 18-24 hours.

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Anti-inflammatory Activity

Certain benzoxazinone derivatives, particularly those modified with a 1,2,3-triazole moiety, have shown potent anti-inflammatory effects.[6][14] These compounds have been studied in lipopolysaccharide (LPS)-induced microglial cells, a common model for neuroinflammation.

The mechanism often involves the activation of the Nrf2-HO-1 signaling pathway.[6][7] By activating this pathway, the compounds can reduce the production of reactive oxygen species (ROS) and downregulate the expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and enzymes (iNOS, COX-2).[6][14]

Table 3: Anti-inflammatory Activity of Selected Derivatives [6][7]

Compound Assay Effect
e2, e16, e20 LPS-induced NO production in BV-2 cells Significant reduction
e2, e16, e20 Pro-inflammatory cytokine transcription (IL-1β, IL-6, TNF-α) Significant decrease
e2, e16, e20 iNOS and COX-2 protein levels Downregulation

| 27 | TNF-α inhibition | IC₅₀: 7.83 µM |

Diagram: Nrf2-HO-1 Anti-inflammatory Signaling Pathway

G Anti-inflammatory Mechanism via Nrf2-HO-1 Pathway Activation cluster_cell Microglial Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS ROS ROS Production LPS->ROS Induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1, releases Nrf2 Inflammation Inflammation (IL-6, TNF-α, iNOS, COX-2) ROS->Inflammation Promotes Nrf2_free Nrf2 (free) Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates Compound Benzoxazinone Derivative Compound->Keap1_Nrf2 Inhibits Keap1, releases Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to HO1_Gene HO-1 Gene ARE->HO1_Gene Activates Transcription HO1_Protein HO-1 Protein (Antioxidant) HO1_Gene->HO1_Protein Translation HO1_Protein->ROS Neutralizes HO1_Protein->Inflammation Inhibits

Caption: Benzoxazinones can activate the Nrf2-HO-1 pathway to reduce inflammation.

Conclusion

The this compound framework represents a versatile and highly valuable scaffold in modern drug discovery. The synthetic accessibility and the potential for diverse substitutions allow for the creation of large libraries of compounds for biological screening. Research has consistently shown that these derivatives possess significant anticancer, antimicrobial, and anti-inflammatory properties, often acting through well-defined molecular mechanisms. The structure-activity relationship studies highlighted in this review underscore the importance of substituent patterns in modulating potency and selectivity. Future work in this area should continue to explore novel derivatives, elucidate their mechanisms of action through advanced cellular and molecular techniques, and optimize lead compounds for preclinical and clinical development. The data and protocols presented herein serve as a comprehensive resource to guide these future research endeavors.

References

An In-Depth Technical Guide to 1,4-dihydro-2H-3,1-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-dihydro-2H-3,1-benzoxazin-2-one, a key heterocyclic scaffold in medicinal chemistry. The document details its chemical identity, synthesis protocols, and the broader biological activities associated with the benzoxazinone core, offering insights for its potential application in drug discovery and development.

Chemical Identity

IUPAC Name: 1,4-dihydro-3,1-benzoxazin-2-one[1]

CAS Number: 13213-88-2[1][2]

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₈H₇NO₂[1]
Molecular Weight149.15 g/mol [1]
Canonical SMILESC1C2=CC=CC=C2NC(=O)O1[1]
InChIInChI=1S/C8H7NO2/c10-8-9-7-4-2-1-3-6(7)5-11-8/h1-4H,5H2,(H,9,10)[1]
InChIKeySYZIUAAQNFJPJY-UHFFFAOYSA-N[1]

Synthesis Protocols

The synthesis of the this compound core can be achieved through various methods. A notable two-step protocol involves the aminolysis of phthalides followed by a Hofmann rearrangement.[3]

Protocol: Synthesis from Phthalides via Aminolysis-Hofmann Rearrangement[3]

This method provides a straightforward conversion of readily available phthalides to the corresponding benzoxazinones.

Step 1: Aminolysis of Phthalide to 2-(hydroxymethyl)benzamide

  • To a solution of a 3-substituted phthalide (1.0 eq) in anhydrous THF, add a solution of trimethylaluminum (3.0 eq) in heptanes at 0 °C under an inert atmosphere.

  • Add ammonium chloride (3.0 eq) portion-wise at 0 °C.

  • Warm the reaction mixture to 50 °C and stir for 12-16 hours.

  • Cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of Rochelle's salt.

  • Stir the resulting mixture vigorously until two clear phases are formed.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the 2-(hydroxymethyl)benzamide derivative.

Step 2: Hofmann Rearrangement to this compound

  • Dissolve the 2-(hydroxymethyl)benzamide derivative (1.0 eq) in DMF.

  • Cool the solution to 0 °C and protect it from light.

  • Add bis(trifluoroacetoxy)iodobenzene (BTI) (1.05 eq) and stir at 0 °C for the required time (monitored by TLC).

  • Upon completion, add a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, wash with brine, dry over sodium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography to obtain the final this compound product.

Synthesis Yields
Starting Phthalide (R group)Intermediate Benzamide Yield (%)Final Benzoxazinone Yield (%)
H8590
Phenyl8085
4-Methoxyphenyl7582
4-Chlorophenyl7888

Data adapted from a study on the synthesis of 4-substituted benzoxazinones.[3]

Biological Activities and Drug Development Potential

While specific biological data for the parent compound this compound is limited, the benzoxazinone scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities.[4] This suggests that this compound is a valuable starting point for the development of novel therapeutics.

Anticancer Activity

Derivatives of the closely related 2H-1,4-benzoxazin-3(4H)-one have been investigated for their anticancer properties. These compounds are thought to exert their effects by intercalating into tumor cell DNA, leading to DNA damage and apoptosis.[5]

A study on 2H-1,4-benzoxazin-3(4H)-one derivatives linked to a 1,2,3-triazole moiety demonstrated notable inhibitory activity against Huh-7 liver cancer cells.[5]

CompoundIC₅₀ (μM) against Huh-7 cells
c528.48
c1432.60
c1631.87
c1819.05

Data from a study on 2H-1,4-benzoxazin-3(4H)-one derivatives.[5]

PI3K/mTOR Signaling Pathway Inhibition

A significant area of interest is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell growth and survival. A series of 4-phenyl-2H-benzo[b][3][6]oxazin-3(4H)-one derivatives were designed as dual PI3K/mTOR inhibitors.[7]

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt activates Benzoxazinone 4-Phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one Derivatives Benzoxazinone->PI3K inhibits Benzoxazinone->mTORC1 inhibits

Caption: PI3K/mTOR signaling pathway and points of inhibition by benzoxazinone derivatives.

Anti-inflammatory Activity

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have also been shown to possess anti-inflammatory properties. These compounds were found to activate the Nrf2-HO-1 signaling pathway, which plays a key role in the cellular response to oxidative stress and inflammation.[8]

Nrf2_HO1_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS Production TLR4->ROS Keap1 Keap1 ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases ARE ARE Nrf2->ARE translocates to nucleus and binds to HO1 HO-1 ARE->HO1 induces expression of Inflammation Inflammation HO1->Inflammation suppresses Benzoxazinone 2H-1,4-benzoxazin-3(4H)-one Derivatives Benzoxazinone->Keap1 promotes inactivation of

Caption: Nrf2-HO-1 anti-inflammatory pathway activated by benzoxazinone derivatives.

Experimental Workflow: Anticancer Screening

The following provides a generalized workflow for the initial screening of benzoxazinone derivatives for anticancer activity, based on methodologies reported in the literature.[5]

Anticancer_Screening_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation Synthesis Synthesis of Benzoxazinone Derivatives CellCulture Tumor Cell Line Culture (e.g., Huh-7) Synthesis->CellCulture Compound Treatment MTT MTT Assay for Cell Viability (IC50) CellCulture->MTT WB Western Blot for Apoptosis Markers (e.g., Caspase-7, γ-H2AX) CellCulture->WB DataAnalysis Data Analysis and Hit Identification MTT->DataAnalysis WB->DataAnalysis

Caption: General workflow for the synthesis and in vitro anticancer screening of benzoxazinone derivatives.

Protocol: Cell Viability (MTT) Assay
  • Seed tumor cells (e.g., Huh-7) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized benzoxazinone compounds for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ values.

Conclusion

This compound is a heterocyclic compound with a well-defined chemical identity and accessible synthetic routes. While direct biological data for this specific molecule is not extensively documented, the broader class of benzoxazinones demonstrates significant potential in drug development, particularly in the areas of oncology and anti-inflammatory therapies. The established roles of benzoxazinone derivatives in modulating key signaling pathways, such as the PI3K/mTOR and Nrf2-HO-1 pathways, underscore the value of this scaffold as a foundation for the design of novel, potent, and selective therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

molecular formula and weight of 1,4-dihydro-2H-3,1-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and a potential mechanism of action for the broader class of benzoxazinones, to which 1,4-dihydro-2H-3,1-benzoxazin-2-one belongs.

Core Compound Properties

The fundamental molecular details of this compound are summarized below.

PropertyValue
Molecular FormulaC₈H₇NO₂
Molecular Weight149.15 g/mol
IUPAC NameThis compound
CAS Registry Number13213-88-2

Synthesis Protocol

A common and effective method for the synthesis of this compound involves a two-step process starting from readily available phthalides. This process includes an initial aminolysis followed by a Hofmann rearrangement.

This protocol details the conversion of 2-(hydroxymethyl)benzamide to 1,4-dihydro-benzo[d][1][2]oxazin-2-one.

Materials:

  • 2-(hydroxymethyl)benzamide (3.00 mmol, 0.454 g)

  • N,N-Dimethylformamide (DMF) (12 mL)

  • Bis(trifluoroacetoxy)iodobenzene (BTI) (3.15 mmol, 1.35 g)

  • Ethyl acetate (EtOAc)

  • Sodium bisulfite (NaHSO₃) solution

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2-(hydroxymethyl)benzamide (0.454 g) in 12 mL of DMF.

  • Cool the solution to 0 °C using an ice bath and cover the flask with aluminum foil to protect it from light.

  • Add BTI (1.35 g) to the solution in a single portion.

  • Stir the resulting mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.

  • Once the reaction is complete, allow the mixture to warm to room temperature.

  • Add 20 mL of EtOAc to the reaction mixture.

  • Wash the organic phase with 10 mL of NaHSO₃ solution twice.

  • Extract the resulting aqueous phase with 10 mL of EtOAc three times.

Potential Biological Activity and Mechanism of Action

While specific signaling pathways for this compound are not extensively documented, the broader class of 2H-1,4-benzoxazin-3(4H)-one derivatives has been studied for its anti-tumor properties. Research suggests that these compounds can induce DNA damage in tumor cells, leading to apoptosis.[3]

A proposed mechanism involves the ability of the rigid, planar structure of these compounds to intercalate with DNA, which in turn triggers a cascade of cellular events culminating in cell death.[3]

The following diagram illustrates the proposed logical workflow from the introduction of a 2H-1,4-benzoxazin-3(4H)-one derivative to the induction of apoptosis in tumor cells.

G cluster_0 cluster_1 cluster_2 cluster_3 A 2H-1,4-Benzoxazin-3(4H)-one Derivative B DNA Intercalation A->B C DNA Damage B->C D Upregulation of γ-H2AX C->D E Apoptosis Pathway Activation C->E F Increased Caspase-7 Expression E->F G Apoptosis F->G

Caption: Proposed mechanism of anti-tumor activity for 2H-1,4-benzoxazin-3(4H)-one derivatives.

References

Spectroscopic and Methodological Deep Dive into 1,4-dihydro-2H-3,1-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the characterization of 1,4-dihydro-2H-3,1-benzoxazin-2-one, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document collates critical nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed methodologies to ensure reproducibility and facilitate further investigation.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
10.58s-1HNH
7.29 - 7.21m-2HAr-H
6.95t7.41HAr-H
6.87d7.91HAr-H
5.21s-2HO-CH₂

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
154.5C=O
139.7Ar-C
129.2Ar-CH
124.3Ar-CH
122.9Ar-C
119.5Ar-CH
116.7Ar-CH
66.5O-CH₂

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Table 3: Mass Spectrometry Data of this compound

m/zIon
150.05496[M+H]⁺
172.03690[M+Na]⁺
148.04040[M-H]⁻

Note: The mass spectrometry data is predicted.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. The following sections outline the protocols for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of 1,4-dihydro-benzo[d][2][3]oxazin-2-one[4]

A solution of 2-(hydroxymethyl)benzamide (3.00 mmol, 0.454 g) in 12 mL of dimethylformamide (DMF) was prepared in a 50 mL round bottom flask. The solution was cooled to 0 °C and protected from light with aluminum foil. To this solution, bis(trifluoroacetoxy)iodobenzene (BTI) (3.15 mmol, 1.35 g) was added in a single portion. The resulting mixture was stirred for 1 hour at 0 °C, with the reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture was brought to room temperature, and 20 mL of ethyl acetate (EtOAc) was added. The organic phase was subsequently washed with sodium bisulfite (NaHSO₃) solution (2 x 10 mL). The aqueous phase was then back-extracted with EtOAc (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent was removed under reduced pressure using a rotary evaporator to yield the final product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent.[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy A general protocol for acquiring an FT-IR spectrum of a solid organic compound involves the preparation of a thin film. A small amount of the solid sample is dissolved in a volatile solvent (e.g., methylene chloride or acetone). A drop of this solution is then placed on a salt plate (e.g., KBr or NaCl). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate. The plate is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

Mass Spectrometry (MS) For a volatile organic compound, Electron Ionization (EI) mass spectrometry is a common technique. The sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The process of characterizing a synthesized organic compound follows a logical progression of spectroscopic analyses. The diagram below illustrates this typical workflow.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Characterization of an Organic Compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR FT-IR Spectroscopy (Functional Group Identification) Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, etc.) (Structural Elucidation) Purification->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS Interpretation Combined Spectral Data Analysis IR->Interpretation NMR->Interpretation MS->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: A flowchart illustrating the typical experimental workflow for the synthesis and spectroscopic characterization of an organic compound.

References

The Benzoxazinone Core: A Technical Guide to its Discovery and Storied History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating discovery and rich history of benzoxazinone compounds. From their initial synthesis in the early 20th century to the discovery of their vital roles in plant chemical defense and their subsequent development as versatile scaffolds in medicinal chemistry, this document provides a comprehensive overview of this important class of heterocyclic compounds. Detailed experimental protocols from key studies, quantitative biological activity data, and visualizations of crucial pathways are presented to offer a thorough resource for researchers in the field.

The Dawn of Benzoxazinones: A Synthetic Debut

The story of benzoxazinones begins not in nature, but in the laboratory. In 1902, the German chemists Georg Heller and F. Fiesselmann reported the first synthesis of a 2-aryl-4H-1,3-benzoxazin-4-one.[1][2] Their pioneering work involved the reaction of anthranilic acid with aroyl chlorides in the presence of pyridine.[1][2] This foundational discovery laid the groundwork for synthetic benzoxazinone chemistry and established a route that, with modifications, is still in use today.

Foundational Synthetic Protocol: The Heller and Fiesselmann Reaction

While the original 1902 publication is not readily accessible, modern iterations of the Heller and Fiesselmann reaction provide a clear protocol for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. A representative procedure is detailed below.

Experimental Protocol: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one

Materials:

  • Anthranilic acid

  • Benzoyl chloride

  • Pyridine (anhydrous) or Triethylamine

  • Chloroform (anhydrous)

  • Distilled water

  • Ice

Procedure:

  • A solution of anthranilic acid (1 equivalent) and triethylamine (1.1 equivalents) is prepared in anhydrous chloroform.[3]

  • The solution is stirred at room temperature, and benzoyl chloride (1 equivalent) is added dropwise.

  • The reaction mixture is stirred for an additional 2-4 hours at room temperature.[3]

  • Following the initial reaction, a cyclizing agent is introduced. While Heller and Fiesselmann used excess pyridine, modern methods may employ reagents like cyanuric chloride in DMF.[3]

  • After the cyclization is complete (typically monitored by TLC), the solvent is removed under reduced pressure.

  • The resulting residue is poured into a mixture of distilled water and ice to precipitate the product.[3]

  • The solid product is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ether-chloroform mixture).

Heller_Fiesselmann_Synthesis Anthranilic_Acid Anthranilic Acid Intermediate N-Benzoylanthranilic Acid (Intermediate) Anthranilic_Acid->Intermediate Acylation (Pyridine or Et3N) Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Intermediate Benzoxazinone 2-Phenyl-4H-3,1-benzoxazin-4-one Intermediate->Benzoxazinone Cyclization (e.g., Cyanuric Chloride/DMF)

Figure 1: General workflow for the synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one.

Nature's Arsenal: The Discovery of Naturally Occurring Benzoxazinones

For over half a century, benzoxazinones remained primarily a synthetic curiosity. This changed dramatically in the late 1950s and early 1960s with the work of Artturi Virtanen and his colleagues. Their investigations into the chemical constituents of rye ( Secale cereale ) and other grasses led to the isolation and characterization of naturally occurring benzoxazinones.

In 1960, Virtanen and Hietala reported the isolation of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) from rye seedlings.[4] This was followed by the discovery of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) in maize ( Zea mays ) in 1962.[5] These compounds were found to be part of the plant's sophisticated chemical defense system, protecting them from herbivores and pathogens.

Isolation of Natural Benzoxazinones

The isolation of these compounds from plant material is a critical procedure for their study. The following protocol is a representative method for the large-scale isolation of DIMBOA from maize seedlings.

Experimental Protocol: Isolation of DIMBOA from Maize Seedlings

Materials:

  • Young maize seedlings (e.g., 7-day-old, grown in the dark)

  • Water

  • Cheesecloth

  • Amberlite XAD-7 resin

  • Acetone

  • Methylene chloride

Procedure:

  • Harvest the shoots of one-week-old maize seedlings and freeze them.

  • Homogenize the frozen plant material with water in a blender.

  • Squeeze the homogenate through a layer of cheesecloth to obtain a filtrate.

  • Allow the filtrate to stand for approximately 1 hour to permit the enzymatic hydrolysis of DIMBOA-glucoside to the active aglycone, DIMBOA.

  • Add Amberlite XAD-7 resin to the filtrate and stir for 1 hour. This solid-phase extraction resin will bind the DIMBOA.

  • Filter the mixture to collect the Amberlite XAD-7 resin and wash it with water.

  • Elute the DIMBOA from the resin by washing with acetone.

  • Evaporate the acetone from the filtrate under reduced pressure to yield a residue.

  • Partially dissolve the residue in methylene chloride and store at -20°C overnight to crystallize the DIMBOA.

  • Collect the crystalline DIMBOA by filtration.

Isolation_Workflow Start Maize Seedlings Homogenization Homogenization in Water Start->Homogenization Filtration1 Filtration (Cheesecloth) Homogenization->Filtration1 Enzymatic_Hydrolysis Enzymatic Hydrolysis (Release of DIMBOA) Filtration1->Enzymatic_Hydrolysis SPE Solid-Phase Extraction (Amberlite XAD-7) Enzymatic_Hydrolysis->SPE Elution Elution with Acetone SPE->Elution Evaporation Evaporation Elution->Evaporation Crystallization Crystallization Evaporation->Crystallization End Pure DIMBOA Crystallization->End

Figure 2: Workflow for the isolation of DIMBOA from maize seedlings.

The Biosynthetic Pathway of Benzoxazinones in Plants

The discovery of DIBOA and DIMBOA spurred research into their biosynthesis. It was determined that these compounds are derived from indole-3-glycerol phosphate, an intermediate in the tryptophan biosynthesis pathway.[6] In maize, a cluster of genes, designated Bx1 through Bx14, encode the enzymes responsible for the production of DIMBOA.[6]

The pathway begins with the conversion of indole-3-glycerol phosphate to indole, catalyzed by the BX1 enzyme. A series of cytochrome P450 monooxygenases (BX2-BX5) then sequentially oxidize the indole ring to form DIBOA.[6] DIBOA is subsequently glucosylated by UDP-glucosyltransferases (BX8 and BX9) to form the stable storage compound, DIBOA-glucoside. Further hydroxylation by BX6 and methylation by BX7 convert DIBOA-glucoside to DIMBOA-glucoside.[6]

Biosynthesis_Pathway IGP Indole-3-glycerol Phosphate Indole Indole IGP->Indole BX1 HBOA_precursors Series of Oxidized Intermediates Indole->HBOA_precursors BX2-BX5 (P450s) DIBOA DIBOA HBOA_precursors->DIBOA DIBOA_Glc DIBOA-glucoside DIBOA->DIBOA_Glc BX8/BX9 (UGTs) TRIBOA_Glc TRIBOA-glucoside DIBOA_Glc->TRIBOA_Glc BX6 DIMBOA_Glc DIMBOA-glucoside TRIBOA_Glc->DIMBOA_Glc BX7

Figure 3: Simplified biosynthesis pathway of DIMBOA-glucoside in maize.

Biological Activities and Structure-Activity Relationships

Benzoxazinones and their derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for the development of pharmaceuticals and agrochemicals. Their activities include herbicidal, insecticidal, antifungal, antibacterial, and anticancer properties.

Quantitative Data on Biological Activities

The following tables summarize some of the reported quantitative data for the biological activities of various benzoxazinone compounds.

Table 1: Herbicidal Activity of Benzoxazinone Derivatives

CompoundTarget SpeciesParameterValueReference
D-DIBOALolium rigidum (root)IC50~100 µM[7]
Heptanoyl D-DIBOALolium rigidum (root)IC50123.4 µM[7]
Octanoyl D-DIBOALolium rigidum (root)IC50107.4 µM[7]
Valeryl D-DIBOAAvena fatua (germination)IC50580 µM[7]
D-DIBOAWheat (root)IC507026 µM[7]

Table 2: Antimicrobial Activity of Benzoxazinone Derivatives

CompoundOrganismParameterValue (mg/L)Reference
DIMBOARalstonia solanacearumMIC200[8]
BOARalstonia solanacearumMIC300[8]
CDHBRalstonia solanacearumMIC100[8]
MBTRalstonia solanacearumMIC50[8]
DIMBOARalstonia solanacearumIC5058.55[8]
BOARalstonia solanacearumIC50208.92[8]
CDHBRalstonia solanacearumIC5029.64[8]
MBTRalstonia solanacearumIC508.24[8]

Table 3: Anticancer Activity of Benzoxazinone Derivatives

CompoundCell LineParameterValue (µM)Reference
Compound 1HCT116 (Colon)IC5022.4
Compound 2HCT116 (Colon)IC500.34
Compound 1HTB-26 (Breast)IC5010-50
Compound 2HTB-26 (Breast)IC5010-50
Compound 1PC-3 (Pancreatic)IC5010-50
Compound 2PC-3 (Pancreatic)IC5010-50
Compound 1HepG2 (Hepatocellular)IC5010-50
Compound 2HepG2 (Hepatocellular)IC5010-50
Derivative 11oCapan-1 (Pancreatic)IC501.4[7]
Derivative 11rCapan-1 (Pancreatic)IC505.1[7]
Derivative 11sCapan-1 (Pancreatic)IC505.3[7]

Note: Compound 1 and 2 are regioisomers of a hybrid compound. Derivatives 11o, 11r, and 11s are specific synthetic derivatives from the cited study.

Conclusion

The journey of benzoxazinone compounds, from their synthetic origins to their discovery as key players in plant ecology and their emergence as a promising scaffold in drug discovery, highlights a remarkable trajectory in chemical science. The foundational work of early chemists, coupled with the meticulous investigations of natural product researchers, has unveiled a class of molecules with immense versatility and potential. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for scientists and researchers, fostering further exploration and innovation in the ever-evolving field of benzoxazinone chemistry.

References

The Multifaceted Biological Activities of 1,4-Benzoxazinone Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzoxazinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and agrochemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides an in-depth overview of the core biological activities of 1,4-benzoxazinone class compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers in drug discovery and development.

Anticancer Activity

A significant body of research has focused on the anticancer potential of 1,4-benzoxazinone derivatives. These compounds have demonstrated cytotoxic and antiproliferative effects against a wide range of human cancer cell lines. The mechanisms underlying their anticancer activity are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of various 1,4-benzoxazinone derivatives, presenting IC50 values (the concentration of a compound that inhibits 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Series 1
Derivative 7dMCF-7 (Breast)22.6[1]
HT-29 (Colon)13.4[1]
Derivative 5aHep-G2 (Liver)3.12[2]
Derivative 6aHep-G2 (Liver)3.12[2]
Derivative 8aHep-G2 (Liver)3.12[2]
Derivative 7aHep-G2 (Liver)6.25[2]
Derivative 13aHep-G2 (Liver)6.25[2]
Derivative 17aHep-G2 (Liver)6.25[2]
Derivative 17aSW (Colon)>3.12[2]
Derivative 18aSW (Colon)>3.12[2]
Series 2
Benzoxazinone Derivative 3HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon)<10
Benzoxazinone Derivative 7HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon)<10
Benzoxazinone Derivative 8HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon)<10
Benzoxazinone Derivative 10HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon)<10
Benzoxazinone Derivative 13HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon)<10
Benzoxazinone Derivative 15HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon)<10
Key Signaling Pathways in Anticancer Activity

Several key signaling pathways have been identified as targets for 1,4-benzoxazinone derivatives in cancer cells. These include the p53, caspase, topoisomerase II, and c-Myc pathways.

Many 1,4-benzoxazinone derivatives induce apoptosis, or programmed cell death, in cancer cells. This is often mediated through the activation of the p53 tumor suppressor protein and the subsequent activation of the caspase cascade. Activated p53 can transcriptionally upregulate pro-apoptotic proteins, leading to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3). Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][4][5]

p53_caspase_pathway cluster_stimulus Cellular Stress cluster_p53 p53 Activation cluster_caspase Caspase Cascade cluster_apoptosis Apoptosis 1_4_Benzoxazinone 1_4_Benzoxazinone p53 p53 1_4_Benzoxazinone->p53 Caspase9 Caspase-9 (Initiator) p53->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: p53 and Caspase-Mediated Apoptosis Pathway.

Topoisomerase II is an essential enzyme that plays a critical role in DNA replication, transcription, and chromosome segregation.[6][7] Some 1,4-benzoxazinone derivatives act as topoisomerase II inhibitors. By stabilizing the enzyme-DNA cleavage complex, these compounds lead to the accumulation of double-strand breaks in DNA, which in turn triggers cell cycle arrest and apoptosis.[8][9][10]

topoisomerase_pathway 1_4_Benzoxazinone 1_4_Benzoxazinone TopoisomeraseII Topoisomerase II 1_4_Benzoxazinone->TopoisomeraseII Inhibits Cleavage_Complex Stable Topo II-DNA Cleavage Complex TopoisomeraseII->Cleavage_Complex Forms DNA_Replication DNA Replication & Transcription DNA_Replication->TopoisomeraseII Requires DSB DNA Double-Strand Breaks Cleavage_Complex->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis Induces

Caption: Topoisomerase II Inhibition Pathway.

The c-Myc oncoprotein is a key regulator of cell proliferation, growth, and metabolism, and its overexpression is a hallmark of many cancers.[11][12][13] Certain 1,4-benzoxazinone derivatives have been shown to downregulate the expression of c-Myc, thereby inhibiting cancer cell growth and proliferation.[14] One proposed mechanism is the stabilization of G-quadruplex structures in the c-Myc promoter region, which can repress its transcription.[14]

cMyc_pathway 1_4_Benzoxazinone 1_4_Benzoxazinone cMyc_Promoter c-Myc Promoter (G-quadruplex) 1_4_Benzoxazinone->cMyc_Promoter Stabilizes cMyc_Expression c-Myc Expression cMyc_Promoter->cMyc_Expression Inhibits Cell_Proliferation Cancer Cell Proliferation cMyc_Expression->Cell_Proliferation Drives

Caption: c-Myc Downregulation Pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 1,4-Benzoxazinone derivative to be tested

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,4-benzoxazinone derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

mtt_assay_workflow Start Start Seed_Cells 1. Seed Cells in 96-well plate Start->Seed_Cells Add_Compound 2. Add 1,4-Benzoxazinone Derivatives Seed_Cells->Add_Compound Incubate_Treatment 3. Incubate (e.g., 48h) Add_Compound->Incubate_Treatment Add_MTT 4. Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT 5. Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize 6. Solubilize Formazan (e.g., with DMSO) Incubate_MTT->Solubilize Read_Absorbance 7. Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze 8. Calculate % Viability and IC50 Read_Absorbance->Analyze End End Analyze->End

Caption: MTT Assay Workflow.

Antimicrobial and Antifungal Activity

1,4-Benzoxazinone derivatives have also demonstrated significant activity against a range of pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial and antifungal agents.

Quantitative Antimicrobial and Antifungal Activity Data

The following tables summarize the in vitro antimicrobial and antifungal activity of various 1,4-benzoxazinone derivatives.

Table 2: Antibacterial Activity (Zone of Inhibition in mm)

Compound/DerivativeE. coliS. aureusB. subtilisReference
4e222018
4a20--
4b-ModerateModerate
4c-ModerateModerate
4f-ModerateModerate
4gIneffectiveIneffectiveIneffective

Note: "-" indicates data not provided in the source.

Table 3: Antifungal Activity (EC50 in µg/mL)

Compound/DerivativeG. zeaeP. sasakiiP. infestansC. wiltReference
5l20.06---[17]
5o23.17---[17]
5q-26.66--[17]
5r--15.37-[17]
5p---26.76[17]
Hymexazol (Control)40.5132.7718.35>50[17]

Table 4: Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound/DerivativeCandida species (Geometric Mean)Reference
13a28.5[2]
14a47.2[2]
17a50.7[2]
Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[18][19][20]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria)

  • Sterile Petri dishes

  • Sterile cork borer or pipette tip

  • 1,4-Benzoxazinone derivative to be tested

  • Positive control (standard antibiotic)

  • Negative control (solvent)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

  • Plate Preparation: Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Spread the microbial inoculum evenly over the surface of the agar plate to create a lawn.

  • Well Creation: Use a sterile cork borer to create wells of a defined diameter (e.g., 6-8 mm) in the agar.

  • Compound Addition: Add a known concentration of the 1,4-benzoxazinone derivative solution, positive control, and negative control to the respective wells.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

agar_well_diffusion_workflow Start Start Prepare_Plates 1. Prepare Agar Plates Start->Prepare_Plates Inoculate 2. Inoculate with Microorganism Prepare_Plates->Inoculate Create_Wells 3. Create Wells in Agar Inoculate->Create_Wells Add_Samples 4. Add Test Compound, Positive & Negative Controls Create_Wells->Add_Samples Incubate 5. Incubate Plates Add_Samples->Incubate Measure_Zones 6. Measure Zones of Inhibition Incubate->Measure_Zones End End Measure_Zones->End

Caption: Agar Well Diffusion Assay Workflow.

Herbicidal Activity

Certain 1,4-benzoxazinone derivatives have been investigated for their potential as herbicides. They can act as inhibitors of protoporphyrinogen IX oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of phototoxic intermediates, causing rapid cell death.

Quantitative Herbicidal Activity Data
Compound/DerivativeTargetKᵢ (nM)Reference
7afNicotiana tabacum PPO14[21]
7afHuman PPO44,800[21]

Synthesis of 1,4-Benzoxazinone Derivatives

The synthesis of 1,4-benzoxazinone derivatives is a crucial first step in the exploration of their biological activities. A common and versatile method involves the cyclization of 2-aminophenols with α-haloacyl halides or related reagents.

General Synthetic Workflow

synthesis_workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Aminophenol 2-Aminophenol Derivative Cyclization Cyclization Aminophenol->Cyclization Haloacyl_Halide α-Haloacyl Halide Haloacyl_Halide->Cyclization Benzoxazinone 1,4-Benzoxazinone Derivative Cyclization->Benzoxazinone

Caption: General Synthesis of 1,4-Benzoxazinones.

This guide provides a foundational understanding of the significant biological activities of 1,4-benzoxazinone compounds. The versatility of this scaffold, coupled with the potential for diverse functionalization, continues to make it an attractive target for the development of novel therapeutic and agrochemical agents. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers in this exciting field.

References

Enantioselective Synthesis of 1,4-Dihydro-2H-3,1-benzoxazin-2-ones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-dihydro-2H-3,1-benzoxazin-2-one scaffold is a privileged heterocyclic motif present in numerous biologically active molecules and pharmaceuticals. Its rigid, chiral structure makes it an attractive target for medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of these valuable compounds, with a focus on chemoenzymatic, organocatalytic, and metal-catalyzed approaches. Detailed experimental protocols, comparative data, and mechanistic visualizations are presented to aid researchers in the selection and implementation of the most suitable synthetic strategies.

Chemoenzymatic Synthesis via Stereoselective Hydroamination

A highly efficient and green approach to chiral 1,4-dihydro-2H-3,1-benzoxazin-2-ones involves a two-step chemoenzymatic sequence. This method utilizes a biocatalytic asymmetric hydroamination followed by a chemical cyclization, affording the target compounds in high yields and with excellent enantiopurity.[1][2][3]

The key enzymatic step is catalyzed by ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase), which facilitates the asymmetric addition of various substituted 2-aminophenols to fumarate.[1][2] This enzymatic reaction produces N-(2-hydroxyphenyl)-L-aspartic acid derivatives with exceptional enantiomeric excess (ee >99%).[1][2] The subsequent acid-catalyzed esterification and cyclization of the amino acid intermediate yields the desired this compound.[1][2][3]

Experimental Workflow: Chemoenzymatic Synthesis

G cluster_0 Step 1: Biocatalytic Hydroamination cluster_1 Step 2: Chemical Cyclization 2-Aminophenol 2-Aminophenol Hydroamination Asymmetric Hydroamination 2-Aminophenol->Hydroamination Fumarate Fumarate Fumarate->Hydroamination EDDS_Lyase EDDS_Lyase EDDS_Lyase->Hydroamination  pH 8.5, rt Aspartic_Acid_Derivative N-(2-hydroxyphenyl)- L-aspartic acid Hydroamination->Aspartic_Acid_Derivative  >99% ee Esterification_Cyclization Esterification & Intramolecular Cyclization Aspartic_Acid_Derivative->Esterification_Cyclization Final_Product 1,4-Dihydro-2H-3,1- benzoxazin-2-one Esterification_Cyclization->Final_Product

Caption: Chemoenzymatic synthesis workflow.

Quantitative Data: Chemoenzymatic Synthesis
EntrySubstituted 2-AminophenolOverall Yield (%)Enantiomeric Excess (ee, %)
12-Aminophenol63>99
24-Methyl-2-aminophenol55>99
34-Chloro-2-aminophenol46>99
44-Bromo-2-aminophenol51>99
54-Fluoro-2-aminophenol48>99
65-Methyl-2-aminophenol60>99
75-Chloro-2-aminophenol58>99

Data compiled from Bhat et al. (2022).[1][2][3][4]

Detailed Experimental Protocol: Chemoenzymatic Synthesis

Step 1: Enzymatic Synthesis of N-(2-hydroxyphenyl)-L-aspartic acid

  • In a reaction vessel, prepare a mixture of fumaric acid (100 mM) and the substituted 2-aminophenol (50 mM) in a 50 mM sodium phosphate buffer (pH 8.5).

  • Add EDDS lyase to the mixture to a final concentration of 0.05 mol% relative to the 2-aminophenol.

  • Flush the reaction vessel with argon and stir the mixture at room temperature for 48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the crude N-(2-hydroxyphenyl)-L-aspartic acid derivative can be used directly in the next step or isolated by acidification and filtration.

Step 2: Synthesis of this compound

  • To the crude amino acid from the previous step, add ethanol and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.

Organocatalytic Asymmetric Chlorocyclization

A powerful organocatalytic method for the enantioselective synthesis of 4-chloromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives has been developed.[5] This approach utilizes a chiral organocatalyst to mediate the asymmetric chlorocyclization of 2-vinylphenylcarbamates.[5]

General Reaction Scheme: Organocatalytic Chlorocyclization

G Substrate 2-Vinylphenylcarbamate Reaction Asymmetric Chlorocyclization Substrate->Reaction Catalyst Chiral Organocatalyst (e.g., (DHQD)2PHAL derivative) Catalyst->Reaction Chlorinating_Agent Chlorinating Agent (e.g., DCDMH) Chlorinating_Agent->Reaction Product 4-Chloromethyl-1,4-dihydro- 2H-3,1-benzoxazin-2-one Reaction->Product

Caption: Organocatalytic asymmetric chlorocyclization.

Quantitative Data: Organocatalytic Chlorocyclization
EntryR in 2-VinylphenylcarbamateYield (%)Enantiomeric Excess (ee, %)
1H9295
24-Me9596
34-OMe9394
44-F9095
54-Cl8893
64-Br8592
73-Me9194

Data compiled from Ye et al. (2017).[5]

Detailed Experimental Protocol: Organocatalytic Chlorocyclization
  • To a solution of the 2-vinylphenylcarbamate (0.1 mmol) in a suitable solvent such as trifluoroethanol (TFE), add the chiral organocatalyst (e.g., a derivative of (DHQD)2PHAL, 1-2 mol%).

  • Cool the mixture to the specified temperature (e.g., -20 °C).

  • Add the chlorinating agent, such as 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), portion-wise over a period of time.

  • Stir the reaction mixture at the same temperature until the starting material is consumed, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., dichloromethane), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 4-chloromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one.

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium-catalyzed asymmetric hydrogenation provides a highly effective route to chiral 1,4-dihydro-2H-3,1-benzoxazin-2-ones from their corresponding prochiral benzoxazinone precursors.[6] This method often employs a chiral phosphine ligand in conjunction with an iridium catalyst and a Brønsted acid cocatalyst to achieve high conversions and excellent enantioselectivities.[6]

Catalytic Cycle: Iridium-Catalyzed Asymmetric Hydrogenation

G Ir_precatalyst [Ir(COD)Cl]2 + L Active_Ir_H2 [Ir(H)2(L)]+ Ir_precatalyst->Active_Ir_H2 H2 Substrate_complex [Ir(H)2(L)(Substrate)]+ Active_Ir_H2->Substrate_complex + Substrate Hydride_insertion Hydride Insertion Substrate_complex->Hydride_insertion Product_complex [Ir(H)(L)(Product)]+ Hydride_insertion->Product_complex Product_release Product Release Product_complex->Product_release Product_release->Active_Ir_H2 - Product

Caption: Proposed catalytic cycle for Ir-catalyzed hydrogenation.

Quantitative Data: Iridium-Catalyzed Asymmetric Hydrogenation
EntryR in BenzoxazinoneYield (%)Enantiomeric Excess (ee, %)
1Phenyl95>99
24-Methoxyphenyl94>99
34-Fluorophenyl93>99
44-Chlorophenyl96>99
52-Naphthyl9298
62-Thienyl8891
7Cyclohexyl9095

Data compiled from a representative Ir-catalyzed asymmetric hydrogenation methodology.[6]

Detailed Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation
  • In a glovebox, charge a vial with the benzoxazinone substrate (0.1 mmol), the iridium precursor (e.g., [Ir(COD)Cl]2, 0.5 mol%), and the chiral ligand (e.g., a chiral phosphine ligand, 1.1 mol%).

  • Add a degassed solvent (e.g., dioxane) and a Brønsted acid cocatalyst (e.g., HCl in dioxane).

  • Transfer the vial to an autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm).

  • Stir the reaction mixture at a specified temperature (e.g., 60 °C) for the required time (e.g., 12 hours).

  • After cooling to room temperature, carefully release the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the chiral this compound.

Other Notable Enantioselective Methods

While the aforementioned methods are prominent, other strategies for the enantioselective synthesis of 1,4-dihydro-2H-3,1-benzoxazin-2-ones and related structures have been reported. These include palladium-catalyzed reactions, such as enantioselective C-H activation and ring-contraction reactions, which offer alternative synthetic disconnections.[7][8][9] Researchers are encouraged to explore the primary literature for these specialized applications.

Conclusion

The enantioselective synthesis of 1,4-dihydro-2H-3,1-benzoxazin-2-ones is a dynamic area of research with significant implications for drug discovery and development. The chemoenzymatic, organocatalytic, and iridium-catalyzed methodologies detailed in this guide represent robust and versatile strategies for accessing these important chiral heterocycles. The choice of method will depend on factors such as substrate scope, desired scale, and the availability of catalysts and reagents. This guide provides the foundational knowledge and practical details necessary for researchers to successfully synthesize these valuable compounds for their specific applications.

References

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 1,4-Dihydro-2H-3,1-benzoxazin-2-ones and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,2-dihydro-4H-3,1-benzoxazin-4-ones, a core heterocyclic structure with significant interest in medicinal chemistry, via a palladium-catalyzed intramolecular C-H activation. This method, developed by Guo and colleagues, offers a robust and versatile route to these compounds from readily available N-alkyl-N-arylanthranilic acids. The protocol demonstrates good functional group tolerance and provides a basis for the synthesis of the isomeric 1,4-dihydro-2H-3,1-benzoxazin-2-ones.

Introduction

The 1,4-dihydro-2H-3,1-benzoxazin-2-one scaffold and its isomers are prevalent in a variety of biologically active molecules and pharmaceuticals. Traditional synthetic routes often require harsh conditions or multi-step procedures. Palladium-catalyzed reactions have emerged as a powerful tool for the efficient construction of complex molecular architectures. This application note details a specific protocol involving a palladium-catalyzed intramolecular C(sp³)–H activation of N-alkyl-N-arylanthranilic acids to yield 1,2-dihydro-4H-3,1-benzoxazin-4-ones. This approach is characterized by its operational simplicity and broad substrate scope.

Principle of the Method

The synthesis proceeds via a palladium-catalyzed intramolecular C-H activation/C-O bond formation cascade. The reaction is initiated by the formation of a palladium carboxylate intermediate from the starting N-alkyl-N-arylanthranilic acid. Subsequent C(sp³)–H bond activation on the N-alkyl group, facilitated by an oxidant such as silver(I) oxide (Ag₂O), leads to the formation of a palladacycle. Reductive elimination from this intermediate then furnishes the desired benzoxazinone product and regenerates the active palladium catalyst.

Experimental Protocol

This protocol is adapted from the work of Guo, Q., et al. (Org. Lett. 2013, 15, 18, 4802–4805).

Materials:

  • N-alkyl-N-arylanthranilic acid derivative (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • Silver(I) oxide (Ag₂O, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • To a dry reaction vessel, add the N-alkyl-N-arylanthranilic acid (0.2 mmol, 1.0 equiv), palladium(II) acetate (4.5 mg, 0.02 mmol, 10 mol%), and silver(I) oxide (92.7 mg, 0.4 mmol, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane (2.0 mL) via syringe.

  • Seal the reaction vessel and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure 1,2-dihydro-4H-3,1-benzoxazin-4-one.

Data Presentation

The following table summarizes the results obtained for the synthesis of various 1,2-dihydro-4H-3,1-benzoxazin-4-one derivatives using the described protocol.

EntrySubstrate (N-alkyl-N-arylanthranilic acid)ProductYield (%)
1N-methyl-N-phenylanthranilic acid1-Methyl-1,2-dihydro-4H-3,1-benzoxazin-4-one83
2N-ethyl-N-phenylanthranilic acid1-Ethyl-1,2-dihydro-4H-3,1-benzoxazin-4-one75
3N-propyl-N-phenylanthranilic acid1-Propyl-1,2-dihydro-4H-3,1-benzoxazin-4-one72
4N-methyl-N-(4-chlorophenyl)anthranilic acid1-Methyl-6-chloro-1,2-dihydro-4H-3,1-benzoxazin-4-one81
5N-methyl-N-(4-methoxyphenyl)anthranilic acid1-Methyl-6-methoxy-1,2-dihydro-4H-3,1-benzoxazin-4-one78

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Substrate, Pd(OAc)2, and Ag2O inert_atm Establish Inert Atmosphere (N2/Ar) reagents->inert_atm 1 add_solvent Add Anhydrous 1,4-Dioxane inert_atm->add_solvent 2 heat_stir Heat at 120°C with Stirring add_solvent->heat_stir 3 monitor Monitor by TLC heat_stir->monitor 4 cool Cool to Room Temperature monitor->cool 5 filter Dilute and Filter through Celite cool->filter 6 concentrate Concentrate in vacuo filter->concentrate 7 chromatography Flash Column Chromatography concentrate->chromatography 8 product Pure Product chromatography->product 9

Caption: General workflow for the palladium-catalyzed synthesis of benzoxazinones.

Proposed Catalytic Cycle

catalytic_cycle pd2 Pd(II) intermediate_A Pd(II) Carboxylate Intermediate pd2->intermediate_A + Substrate - 2HOAc substrate N-alkyl-N-aryl- anthranilic acid intermediate_B Palladacycle intermediate_A->intermediate_B C(sp3)-H Activation ag2o Ag2O intermediate_B->pd2 Reductive Elimination product Benzoxazinone intermediate_B->product ag0 2Ag(0) ag2o->ag0 Oxidant

Caption: Proposed mechanism for the palladium-catalyzed C-H activation.

Conclusion

The detailed protocol for the palladium-catalyzed synthesis of 1,2-dihydro-4H-3,1-benzoxazin-4-ones provides an efficient and versatile method for accessing this important heterocyclic core. The reaction demonstrates good tolerance to various functional groups on the aromatic ring of the N-arylanthranilic acid substrate. This methodology should be adaptable for the synthesis of a broader range of benzoxazinone derivatives, including the isomeric 1,4-dihydro-2H-3,1-benzoxazin-2-ones, by appropriate substrate design, and holds significant promise for applications in drug discovery and development.

Application Notes and Protocols: 1,4-Dihydro-2H-3,1-benzoxazin-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the medicinal chemistry applications of the 1,4-dihydro-2H-3,1-benzoxazin-2-one scaffold. It includes a summary of its diverse biological activities, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and experimental workflows.

Introduction

The this compound core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. Derivatives of this scaffold have been explored as potent agents for various therapeutic areas, including oncology, infectious diseases, inflammation, and thrombosis. Their synthetic accessibility and the ability to readily introduce diverse substituents at various positions of the benzoxazinone ring have made them attractive candidates for drug discovery and development.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a wide array of pharmacological effects. The following tables summarize the quantitative data for some of the most significant activities.

Anticancer Activity

Benzoxazinone derivatives have shown potent cytotoxic and antiproliferative effects against a variety of human cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and targeting of specific cancer-related signaling pathways.[1]

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
c5 Huh-7 (Liver)28.48[2]
c14 Huh-7 (Liver)32.60[2]
c16 Huh-7 (Liver)31.87[2]
c18 Huh-7 (Liver)19.05[2]
Compound 10 HeLa (Cervical)10.46 ± 0.82[3]
Compound 7d MCF-7 (Breast)22.6[4]
Compound 7d HT-29 (Colon)13.4[4]
12l HepG2 (Liver)10.50[5]
12l MCF-7 (Breast)15.21[5]
Antifungal Activity

Several derivatives have been synthesized and evaluated for their efficacy against various phytopathogenic fungi, demonstrating their potential as novel antifungal agents.

Table 2: Antifungal Activity of this compound Derivatives

Compound IDFungal StrainEC50 (µg/mL)Reference
5l Gibberella zeae20.06[6][7]
5o Gibberella zeae23.17[6][7]
5q Pellicularia sasakii26.66[6][7]
5r Phytophthora infestans15.37[6][7]
5p Capsicum wilt26.76[6][7]
Enzyme Inhibition

The benzoxazinone scaffold has been successfully utilized to design inhibitors for various enzymes implicated in disease pathogenesis.

Table 3: Enzyme Inhibitory Activity of this compound Derivatives

Target EnzymeCompound IDIC50 (µM)Reference
Matriptase-2 (S)-12< 10[8][9]
Cathepsin G Inhibitor 20.84 ± 0.11[10]
α-Chymotrypsin Compound 16.5[11]
VEGFR-2 12l0.097[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of 4-Substituted 1,4-Dihydro-2H-3,1-benzoxazin-2-ones

Protocol:

  • Preparation of 2-(Hydroxymethyl)benzamide: To a solution of a 3-substituted phthalide in an appropriate solvent, add an in-situ prepared aluminum amide reagent. Stir the reaction mixture until the starting material is consumed (monitored by TLC). Quench the reaction and extract the product to obtain the 2-hydroxymethyl substituted benzamide derivative.

  • Hofmann Rearrangement: Dissolve the 2-(hydroxymethyl)benzamide derivative in a suitable solvent like DMF. Cool the solution to 0 °C.

  • Add bis(trifluoroacetoxy)iodobenzene (BTI) in one portion and stir the mixture at 0 °C for 1 hour.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Allow the mixture to warm to room temperature and add ethyl acetate.

  • Wash the organic phase with sodium bisulfite solution.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 4-substituted this compound.

Anticancer Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[1][12][13][14]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, Huh-7) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium with 100 µL of medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[15][16][17]

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to adhere overnight.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Then, stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540-550 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Matriptase-2 Inhibition Assay

This protocol is used to determine the inhibitory activity of compounds against the serine protease matriptase-2.[8][18]

Protocol:

  • Reagents: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). Prepare a solution of recombinant human matriptase-2 and a fluorogenic substrate.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add various concentrations of the test inhibitor.

    • Add the matriptase-2 enzyme and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the fluorogenic substrate.

  • Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often mediated through the modulation of specific cellular signaling pathways.

Induction of Apoptosis

Many anticancer benzoxazinone derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis.[5][19][20][21][22] This process is often characterized by the activation of caspases and the regulation of Bcl-2 family proteins.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Pathway Benzoxazinone_Derivative Benzoxazinone Derivative Bax Bax Benzoxazinone_Derivative->Bax Upregulates Bcl2 Bcl-2 Benzoxazinone_Derivative->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes nrf2_pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Benzoxazinone_Derivative Benzoxazinone Derivative Nrf2_Keap1 Nrf2-Keap1 Complex Benzoxazinone_Derivative->Nrf2_Keap1 Induces dissociation Keap1 Keap1 Nrf2_free Nrf2 Keap1->Nrf2_free Sequesters Nrf2_Keap1->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to HO1 HO-1 Gene ARE->HO1 Activates transcription Anti_inflammatory Anti-inflammatory Effects HO1->Anti_inflammatory experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_mechanism Mechanism of Action Studies Start Starting Materials (e.g., Phthalides) Intermediate Intermediate Synthesis (e.g., Benzamides) Start->Intermediate Final Final Compound Synthesis (Benzoxazinone Derivatives) Intermediate->Final Purification Purification & Characterization (Chromatography, NMR, MS) Final->Purification In_vitro In Vitro Assays (Cytotoxicity, Enzyme Inhibition, Anti-inflammatory) Purification->In_vitro Data_analysis Data Analysis (IC50/EC50 Determination) In_vitro->Data_analysis Lead_ID Lead Compound Identification Data_analysis->Lead_ID Pathway_analysis Signaling Pathway Analysis (Western Blot, etc.) Lead_ID->Pathway_analysis In_vivo In Vivo Studies (Animal Models) Pathway_analysis->In_vivo

References

Application Notes and Protocols for 1,4-dihydro-2H-3,1-benzoxazin-2-one as a Bioherbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-dihydro-2H-3,1-benzoxazin-2-one and its derivatives, belonging to the benzoxazinone class of compounds, have garnered significant interest as potential bioherbicides.[1] Naturally occurring benzoxazinoids, such as DIBOA (2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one) and DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one), are plant allelochemicals known for their phytotoxic activity.[2] These compounds are part of the defense mechanism in several plant species, including important crops like maize, wheat, and rye. Their herbicidal properties make them and their synthetic analogs attractive candidates for the development of novel, environmentally benign weed management solutions.[3][4]

The primary mode of action for many herbicidal benzoxazinone derivatives is the inhibition of the enzyme protoporphyrinogen IX oxidase (PPO).[5][6] PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways in plants.[7][8] Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of reactive oxygen species that cause rapid cell membrane disruption and plant death.[8]

These application notes provide an overview of the herbicidal potential of this compound, along with detailed protocols for its evaluation. While extensive quantitative data is available for various substituted derivatives, data for the parent compound is limited. The provided protocols are designed to be adaptable for screening the parent compound and its analogs.

Data Presentation

Table 1: In Vitro Protoporphyrinogen IX Oxidase (PPO) Inhibition Data for Selected Benzoxazinone Derivatives

Compound IDTarget EnzymeKi (nM)Reference CompoundKi (nM)Selectivity Factor (Human/Plant)
7af Nicotiana tabacum PPO (NtPPO)14--3200
Human PPO (hPPO)44,800
8ab Nicotiana tabacum PPO (NtPPO)0.38Oxadiazon27-
Ii Nicotiana tabacum PPO (NtPPO)0.11Trifludimoxazin31-
Saflufenacil10
Ip Nicotiana tabacum PPO (NtPPO)2.14---

Data sourced from studies on complex benzoxazinone-hybrid molecules.[5][7][9]

Table 2: Herbicidal Efficacy (GR50) of a Benzoxazinone Derivative (Compound A1) on Various Weed Species (Post-emergence)

Weed SpeciesCommon NameGR50 (g a.i./ha)
Abutilon theophrastiVelvetleaf< 37.5
Amaranthus retroflexusRedroot Pigweed< 37.5
Chenopodium albumLamb's Quarters< 37.5
Echinochloa crus-galliBarnyard Grass75 - 150
Setaria faberiGiant Foxtail75 - 150

Data for a novel benzoxazinone derivative containing a hydantoin fragment, demonstrating broadleaf weed control comparable to flumioxazin.[6]

Experimental Protocols

The following protocols are generalized methodologies for assessing the bioherbicidal potential of this compound and its derivatives.

Protocol 1: Seed Germination and Seedling Growth Phytotoxicity Assay

Objective: To evaluate the pre-emergence herbicidal activity of this compound on target weed species.

Materials:

  • Test compound (this compound)

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Solvent for test compound (e.g., acetone, DMSO)

  • Distilled water

  • Growth chamber with controlled temperature and light

  • Image analysis software (optional)

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. A series of dilutions should be made to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 µM). The final solvent concentration in all treatments, including the control, should be kept constant and at a non-phytotoxic level (typically ≤ 0.5%).

  • Seed Sterilization (Optional but Recommended): Surface sterilize seeds by rinsing with 70% ethanol for 30 seconds, followed by a 1% sodium hypochlorite solution for 5-10 minutes, and then rinse thoroughly with sterile distilled water.

  • Assay Setup: Place two layers of filter paper in each Petri dish. Add a defined volume (e.g., 5 mL) of the respective test solution or control solution (distilled water with solvent) to each dish.

  • Seed Plating: Evenly place a known number of seeds (e.g., 20-25) on the moistened filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm to prevent evaporation and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16h light/8h dark photoperiod).

  • Data Collection: After a set period (e.g., 7-14 days), record the following for each treatment:

    • Germination percentage (a seed is considered germinated when the radicle has emerged to a certain length, e.g., 2 mm).

    • Radicle length of each germinated seed.

    • Hypocotyl/coleoptile length of each germinated seedling.

  • Data Analysis: Calculate the percentage of inhibition for germination, radicle length, and shoot length for each concentration relative to the control. Use this data to determine the IC50 (concentration causing 50% inhibition) or GR50 (concentration causing 50% growth reduction) values using a suitable statistical software with dose-response curve fitting (e.g., log-logistic model).[10][11][12]

Protocol 2: Whole-Plant Post-Emergence Herbicidal Assay

Objective: To evaluate the post-emergence herbicidal activity of this compound on target weed species.

Materials:

  • Test compound (this compound)

  • Seedlings of target weed species grown in pots

  • Solvent and surfactant (e.g., Tween 20)

  • Laboratory spray chamber

  • Greenhouse or controlled environment growth room

Procedure:

  • Plant Propagation: Grow target weed species from seed in small pots containing a standard potting mix until they reach a specific growth stage (e.g., 2-3 true leaves).

  • Preparation of Spray Solution: Prepare a stock solution of the test compound in a suitable solvent. Dilute the stock solution with distilled water containing a surfactant (e.g., 0.1% Tween 20) to achieve the desired application rates (expressed in g of active ingredient per hectare, g a.i./ha).

  • Herbicide Application: Apply the test solutions to the seedlings using a laboratory spray chamber calibrated to deliver a specific volume of liquid per unit area. A control group should be sprayed with the solvent-surfactant solution without the test compound.

  • Post-Application Incubation: Transfer the treated plants to a greenhouse or growth room with controlled conditions.

  • Efficacy Assessment: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death).

  • Biomass Measurement: At the end of the experiment, harvest the above-ground plant material, and determine the fresh and dry weight.

  • Data Analysis: Calculate the percentage of growth reduction based on biomass compared to the control. Determine the GR50 value (the dose required to reduce plant growth by 50%) by fitting the data to a dose-response model.[10][13]

Protocol 3: In Vitro Protoporphyrinogen IX Oxidase (PPO) Inhibition Assay

Objective: To determine if this compound inhibits the activity of the PPO enzyme.

Materials:

  • Test compound (this compound)

  • Isolated and purified PPO enzyme (from a plant source, e.g., spinach or tobacco)

  • Protoporphyrinogen IX (substrate)

  • Assay buffer (e.g., Tris-HCl with detergent)

  • Spectrofluorometer or spectrophotometer

Procedure:

  • Enzyme Preparation: Isolate and purify PPO from a suitable plant source following established biochemical protocols.

  • Assay Reaction: The assay is typically performed in a microplate format. The reaction mixture contains the assay buffer, a specific concentration of the PPO enzyme, and varying concentrations of the test compound.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, protoporphyrinogen IX.

  • Measurement of PPO Activity: The activity of PPO is determined by measuring the rate of formation of protoporphyrin IX, which is fluorescent. The increase in fluorescence over time is monitored using a spectrofluorometer (e.g., excitation at ~405 nm, emission at ~630 nm). Alternatively, the reaction can be monitored spectrophotometrically.

  • Data Analysis: The rate of the reaction in the presence of the inhibitor is compared to the rate of the uninhibited control. The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5][7]

Visualizations

Signaling Pathway Diagram

PPO_Inhibition_Pathway Mechanism of Action: Protoporphyrinogen IX Oxidase (PPO) Inhibition Glutamate Glutamate ALA δ-Aminolevulinic Acid (ALA) Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III Protoporphyrinogen_IX Protoporphyrinogen IX Coproporphyrinogen_III->Protoporphyrinogen_IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Accumulation Protoporphyrinogen IX Accumulation & Leakage from Chloroplast Protoporphyrinogen_IX->Accumulation Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Catalysis Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Heme Heme Protoporphyrin_IX->Heme Benzoxazinone 1,4-dihydro-2H-3,1- benzoxazin-2-one Benzoxazinone->PPO Inhibition Oxidation Non-enzymatic Oxidation Accumulation->Oxidation Proto_IX_cyto Protoporphyrin IX (Cytoplasm) Oxidation->Proto_IX_cyto ROS Reactive Oxygen Species (ROS) Proto_IX_cyto->ROS Light, O2 Membrane_Damage Cell Membrane Damage & Necrosis ROS->Membrane_Damage

Caption: PPO Inhibition Pathway by Benzoxazinones.

Experimental Workflow Diagram

Bioherbicide_Screening_Workflow General Workflow for Bioherbicide Efficacy Screening start Start: Compound (this compound) pre_emergence Primary Screen: Pre-emergence Assay (Protocol 1) start->pre_emergence post_emergence Primary Screen: Post-emergence Assay (Protocol 2) start->post_emergence decision1 Active? pre_emergence->decision1 post_emergence->decision1 dose_response Secondary Screen: Dose-Response & GR50/IC50 Determination decision2 Potent? dose_response->decision2 moa Mechanism of Action: PPO Inhibition Assay (Protocol 3) selectivity Crop Selectivity & Weed Spectrum Analysis moa->selectivity end Lead Candidate for Further Development selectivity->end decision1->dose_response Yes decision1->end No decision2->moa Yes decision2->end No

Caption: Bioherbicide Screening Workflow.

References

Application Notes: 1,4-Dihydro-2H-3,1-benzoxazin-2-one as a Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,4-dihydro-2H-3,1-benzoxazin-2-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Its rigid, bicyclic structure provides a unique three-dimensional framework for the orientation of substituents, enabling interaction with a wide range of biological targets. This document provides an overview of the applications of this scaffold in drug discovery, along with detailed protocols for its synthesis and biological evaluation.

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, and herbicidal properties. The versatility of this scaffold allows for chemical modifications at several positions, enabling the fine-tuning of physicochemical properties and biological activity.

Biological Activities and Therapeutic Potential

The this compound scaffold has been successfully employed to develop inhibitors for various enzymes and modulators of signaling pathways implicated in disease.

Anticancer Activity

Derivatives of this scaffold have shown potent anticancer activity through various mechanisms of action.

  • VEGFR-2 Inhibition: Certain 1,4-benzoxazine derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[1] Inhibition of VEGFR-2 can disrupt the blood supply to tumors, thereby impeding their growth.

  • PI3K/mTOR Inhibition: The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[2] Novel 4-phenyl-2H-benzo[b][3][4]oxazin-3(4H)-one derivatives have been developed as potent and orally active dual inhibitors of PI3K and mTOR.[2]

  • DNA Damage Induction: Some 2H-1,4-benzoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles have been shown to induce DNA damage in tumor cells, leading to apoptosis.[5]

Antimicrobial and Antifungal Activity

The benzoxazinone scaffold is a promising platform for the development of new antimicrobial and antifungal agents, addressing the growing challenge of antimicrobial resistance.

  • DNA Gyrase Inhibition: The mechanism of action for some antimicrobial benzoxazinone derivatives is believed to involve the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication. This is a well-established target for antibacterial drugs.

  • Broad-Spectrum Activity: Various synthesized derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[6] For instance, certain 2H-benzo[b][3][4]oxazin-3(4H)-one derivatives have shown significant zones of inhibition against E. coli, S. aureus, and B. subtilis.[6]

Herbicidal Activity

Natural and synthetic benzoxazinones have been investigated for their phytotoxic effects, making them potential leads for the development of novel herbicides.[7]

Data Presentation

The following tables summarize the biological activity of selected this compound derivatives from the literature.

Table 1: Anticancer Activity of Benzoxazinone Derivatives

CompoundTargetAssayIC50/EC50Cell LineReference
Compound 16 (a 2,3-dihydro-1,4-benzoxazine) KDR (VEGFR-2)Kinase Assay< 1 nM-[1]
HUVEC ProliferationCell-based Assay4 nMHUVEC[1]
8d-1 (a 4-phenyl-2H-benzo[b][3][4]oxazin-3(4H)-one) PI3KαKinase Assay0.63 nM-[2]
Compound c5 CytotoxicityCell Viability Assay28.48 µMHuh-7[5]
Compound c18 CytotoxicityCell Viability Assay19.05 µMHuh-7[5]

Table 2: Antifungal Activity of Benzoxazinone Derivatives

CompoundFungal SpeciesEC50 (µg/mL)Reference
5l Gibberella zeae20.06
5o Gibberella zeae23.17
5q Pellicularia sasakii26.66
5r Phytophthora infestans15.37
5p Capsicum wilt26.76

Experimental Protocols

Synthesis of this compound Scaffold

This protocol describes a general method for the synthesis of the this compound core from readily available starting materials.

Protocol 1: Synthesis from 2-(Hydroxymethyl)benzamide [3]

  • Dissolution: Dissolve 2-(hydroxymethyl)benzamide (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add bis(trifluoroacetoxy)iodobenzene (BTI) (1.05 equivalents) to the cooled solution in one portion.

  • Reaction: Stir the resulting mixture at 0 °C for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, allow the mixture to warm to room temperature and add ethyl acetate.

  • Extraction: Wash the organic phase with a saturated aqueous solution of sodium bisulfite, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Biological Assays

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a general procedure for evaluating the cytotoxic effects of benzoxazinone derivatives on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vitro Antimicrobial Activity (Broth Microdilution Method)

This protocol describes a method to determine the Minimum Inhibitory Concentration (MIC) of benzoxazinone derivatives against bacteria.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

VEGFR-2 Signaling Pathway in Angiogenesis

// Nodes VEGF [label="VEGF-A", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Migration [label="Cell Migration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Benzoxazinone [label="1,4-Benzoxazin-2-one\nDerivatives", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> PLCg [label="Activates"]; VEGFR2 -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> mTOR [label="Activates"]; PLCg -> Raf [label="Activates"]; Raf -> MEK [label="Activates"]; MEK -> ERK [label="Activates"]; ERK -> Proliferation; Akt -> Survival; mTOR -> Proliferation; {ERK, Akt} -> Migration; {Proliferation, Migration, Survival} -> Angiogenesis [style=dashed]; Benzoxazinone -> VEGFR2 [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; } END_DOT Caption: VEGFR-2 signaling pathway and its inhibition.

PI3K/Akt/mTOR Signaling Pathway in Cancer

// Nodes GF [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Benzoxazinone [label="1,4-Benzoxazin-2-one\nDerivatives", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; PTEN [label="PTEN", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges GF -> RTK [label="Binds"]; RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; // for layout PI3K -> PIP3; PIP3 -> Akt [label="Recruits &\nActivates"]; Akt -> mTORC1 [label="Activates"]; Akt -> Survival; mTORC1 -> CellGrowth; Benzoxazinone -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; Benzoxazinone -> mTORC1 [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; PTEN -> PIP3 [label="Dephosphorylates", color="#EA4335", fontcolor="#EA4335"]; } END_DOT Caption: PI3K/Akt/mTOR pathway and dual inhibition.

Bacterial DNA Gyrase Mechanism of Action

// Nodes DNA_Gyrase [label="DNA Gyrase\n(GyrA & GyrB subunits)", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Relaxed_DNA [label="Relaxed DNA", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Negative_Supercoils [label="Negative Supercoiling", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Replication [label="DNA Replication &\nTranscription", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Benzoxazinone [label="1,4-Benzoxazin-2-one\nDerivatives", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ADP [label="ADP + Pi", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Relaxed_DNA -> DNA_Gyrase; ATP -> DNA_Gyrase; DNA_Gyrase -> Negative_Supercoils; DNA_Gyrase -> ADP; Negative_Supercoils -> DNA_Replication; Benzoxazinone -> DNA_Gyrase [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; } END_DOT Caption: Inhibition of DNA gyrase by benzoxazinones.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for drug discovery programs targeting cancer, infectious diseases, and other therapeutic areas. The protocols and data presented herein provide a valuable resource for researchers interested in exploring the potential of this privileged scaffold. Further investigation into the structure-activity relationships and mechanisms of action of novel derivatives will undoubtedly lead to the development of new and effective drug candidates.

References

Application Notes and Protocols for the Synthesis of Benzoxazines via Condensation Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the synthesis of benzoxazine monomers through a Mannich-like condensation reaction. This method involves the reaction of a phenolic compound, a primary amine, and formaldehyde. The protocol is intended for researchers in materials science, polymer chemistry, and drug development who are interested in the synthesis and application of benzoxazine resins.

Introduction

Benzoxazines are a class of thermosetting phenolic resins that have garnered significant interest due to their desirable properties, including near-zero volumetric change upon curing, low water absorption, excellent thermal stability, and high char yield.[1] These properties make them suitable for a wide range of applications, such as in aerospace composites, electronic packaging, and coatings.[1] The synthesis of benzoxazine monomers is typically achieved through a Mannich condensation reaction, which involves a phenolic derivative, a primary amine, and an aldehyde, most commonly formaldehyde.[1][2][3] This reaction offers a high degree of molecular design flexibility, allowing for the tailoring of the final polymer's properties by selecting various starting materials.[3]

Experimental Data Summary

The following table summarizes typical experimental conditions and results for the synthesis of various benzoxazine monomers. The data has been compiled from multiple sources to provide a comparative overview.

Benzoxazine MonomerPhenolic CompoundPrimary AmineSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
Eugenol-furfurylamine benzoxazineEugenolFurfurylamineTolueneNot SpecifiedNot Specified77.65[4]
Bisphenol A-furfurylamine benzoxazineBisphenol AFurfurylamineTolueneNot SpecifiedNot Specified93.78[4]
Bra-1Rosin derivative (MPAIP)AnilineDMFNot SpecifiedNot SpecifiedHigh[5]
Bra-2Rosin derivative (MPAIP)4-aminobenzoic acidDMFNot SpecifiedNot SpecifiedHigh[5]
P-dPhenol4,4′-diaminodiphenylmethaneToluene/Isopropanol80-90890-95[6]
Umbelliferone-furfurylamine benzoxazineUmbelliferoneFurfurylamineToluene11024High[1]
Umbelliferone-aniline benzoxazineUmbelliferoneAnilineToluene11024High[1]

Experimental Protocol: Synthesis of a Bisphenol A-Aniline Based Benzoxazine (BA-a)

This protocol details the synthesis of a common benzoxazine monomer derived from Bisphenol A and aniline.

Materials
  • Bisphenol A (BPA)

  • Aniline

  • Paraformaldehyde

  • Toluene

  • Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure
  • Reactant Preparation : In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Bisphenol A (e.g., 0.1 mol) and aniline (e.g., 0.2 mol) in toluene (e.g., 200 mL). Stir the mixture at room temperature until all solids have dissolved.[6] The molar ratio of phenolic hydroxyl groups to primary amine is typically 1:1, and the ratio of primary amine to aldehyde is 1:2.[7]

  • Addition of Formaldehyde : To the stirred solution, slowly add paraformaldehyde (e.g., 0.4 mol). The addition should be done portion-wise to control the initial reaction exothem.

  • Reaction : Heat the reaction mixture to a reflux temperature of approximately 80-90°C and maintain this temperature for 8-24 hours.[1][6] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up and Purification :

    • After the reaction is complete, cool the mixture to room temperature.

    • Transfer the reaction mixture to a separatory funnel and wash it three times with a 1N NaOH solution to remove unreacted phenol.

    • Subsequently, wash the organic layer with deionized water until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous sodium sulfate.[8]

    • Filter the solution to remove the drying agent.

    • Remove the solvent (toluene) under reduced pressure using a rotary evaporator to obtain the crude benzoxazine monomer.[7]

  • Recrystallization (Optional) : For higher purity, the crude product can be recrystallized. A common method involves dissolving the crude product in a minimal amount of a suitable solvent mixture (e.g., toluene/acetone) and allowing it to crystallize.[9]

Characterization

The structure and purity of the synthesized benzoxazine monomer should be confirmed using various analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy : To identify the characteristic peaks of the benzoxazine ring. Look for the disappearance of the phenolic -OH peak and the appearance of peaks corresponding to the C-O-C asymmetric stretching of the oxazine ring (around 1230 cm⁻¹) and the out-of-plane vibration of the benzene ring attached to the oxazine ring (around 960 cm⁻¹).[2][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) : To confirm the chemical structure of the monomer.[4][9] Characteristic peaks for the -O-CH₂-N- and Ar-CH₂-N- protons are expected.

  • Differential Scanning Calorimetry (DSC) : To determine the melting point of the monomer and to study its polymerization behavior. The DSC thermogram will show an exothermic peak corresponding to the ring-opening polymerization.[2][10]

  • Thermogravimetric Analysis (TGA) : To evaluate the thermal stability of the resulting polybenzoxazine after curing.[10]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of benzoxazine monomers.

Benzoxazine_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start reactants Mix Phenol, Amine, & Paraformaldehyde in Solvent start->reactants reaction Heat under Reflux (e.g., 80-110°C, 8-24h) reactants->reaction workup Aqueous Work-up (NaOH & Water Wash) reaction->workup Cool to RT drying Dry Organic Layer (e.g., Na₂SO₄) workup->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation recrystallization Recrystallization (Optional) evaporation->recrystallization ftir FTIR recrystallization->ftir nmr ¹H & ¹³C NMR recrystallization->nmr dsc DSC recrystallization->dsc tga TGA recrystallization->tga analysis Analyze Data ftir->analysis nmr->analysis dsc->analysis tga->analysis end End analysis->end

Caption: Workflow for Benzoxazine Synthesis and Characterization.

Reaction Mechanism

The formation of benzoxazine occurs through a Mannich-type condensation reaction. While the exact mechanism can be complex and may involve several intermediates, a generally accepted pathway involves the initial reaction of the primary amine and formaldehyde to form an aminomethylol or a Schiff base, which then reacts with the phenol at the ortho position to the hydroxyl group. Subsequent cyclization via dehydration leads to the formation of the oxazine ring.[11][12]

Benzoxazine_Mechanism phenol Phenol (Ar-OH) intermediate2 Mannich Base (o-Hydroxybenzylamine derivative) phenol->intermediate2 + Intermediate 1 amine Primary Amine (R-NH₂) intermediate1 [Amine-Formaldehyde Adduct] amine->intermediate1 + CH₂O formaldehyde Formaldehyde (CH₂O) benzoxazine Benzoxazine + H₂O intermediate2->benzoxazine + CH₂O - H₂O

Caption: Simplified Benzoxazine Formation Mechanism.

References

Application Notes and Protocols for 1,4-Dihydro-2H-3,1-benzoxazin-2-one Derivatives as Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to public health and agriculture, necessitating the development of novel antifungal agents with unique mechanisms of action.[1] 1,4-Dihydro-2H-3,1-benzoxazin-2-one and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal properties.[2][3] This document provides detailed application notes and experimental protocols for the evaluation of these derivatives as potential antifungal therapeutic agents. The information is intended to guide researchers in the screening, characterization, and preliminary mechanism of action studies of this chemical scaffold.

Antifungal Activity of this compound Derivatives

Recent studies have demonstrated the in vitro and, in some cases, in vivo efficacy of 1,4-benzoxazinone derivatives against a range of fungal species, including both human and plant pathogens.[4][5] The structural versatility of the benzoxazinone ring allows for substitutions that can modulate the antifungal potency and spectrum of activity.

Data Presentation: In Vitro Antifungal Activity

The following table summarizes the antifungal activity of selected 1,4-benzoxazin-3-one derivatives, highlighting their efficacy against various fungal strains. The data is presented as the half-maximal effective concentration (EC₅₀), which is the concentration of the compound that inhibits 50% of fungal growth.

Compound IDFungal SpeciesEC₅₀ (µg/mL)Reference CompoundEC₅₀ (µg/mL)
5l Gibberella zeae20.06Hymexazol40.51
5o Gibberella zeae23.17Hymexazol40.51
5q Pellicularia sasakii26.66Hymexazol32.77
5r Phytophthora infestans15.37Hymexazol18.35
5p Capsicum wilt26.76Hymexazol>50

Data extracted from Chenghao et al., 2023.[6]

Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis

While the precise mechanism of action for all this compound derivatives is still under investigation, a prominent hypothesis suggests their role as inhibitors of the fungal ergosterol biosynthesis pathway.[4] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammals, and its disruption leads to impaired membrane integrity and cell death.[4][7]

Many azole-based antifungal drugs, such as ketoconazole, function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[8][9] It is proposed that certain 1,4-benzoxazinone derivatives may act as bioisosteres of the azole antifungals, binding to the active site of CYP51 and disrupting ergosterol production.[4]

Caption: Proposed mechanism of action for this compound derivatives.

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment of antifungal activity. The following are methodologies for key experiments.

Protocol 1: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method for Yeasts

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for yeast species such as Candida albicans and Cryptococcus neoformans.[2][6][10]

1. Preparation of Fungal Inoculum: a. Subculture the yeast strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours at 35°C. b. Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). c. Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microplate wells.

2. Preparation of Test Compounds: a. Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to create a stock solution. b. Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate.

3. Assay Procedure: a. Add the diluted fungal inoculum to each well of the microtiter plate containing the test compound dilutions. b. Include positive controls (a known antifungal agent, e.g., fluconazole) and negative controls (inoculum with no compound). c. Incubate the plates at 35°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC): a. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the growth control. b. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Protocol 2: In Vitro Antifungal Susceptibility Testing - Mycelial Growth Inhibition Assay for Filamentous Fungi

This protocol is suitable for filamentous fungi, such as those that are plant pathogens.[5][11]

1. Preparation of Fungal Culture: a. Grow the filamentous fungus on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until the mycelium covers the plate.

2. Preparation of Test Compounds: a. Dissolve the this compound derivatives in a suitable solvent and mix with molten PDA at a desired final concentration. b. Pour the amended agar into Petri dishes.

3. Assay Procedure: a. Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of the agar plates containing the test compound. b. Include control plates with the solvent but no test compound. c. Incubate the plates at the optimal growth temperature for the fungus.

4. Data Analysis: a. Measure the radial growth of the mycelium at regular intervals until the fungus in the control plate reaches the edge. b. Calculate the percentage of growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 where C is the average diameter of the mycelial growth in the control plates and T is the average diameter in the treated plates. c. The EC₅₀ value can be determined by testing a range of concentrations and using regression analysis.

Antifungal_Screening_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_screening In Vitro Antifungal Screening cluster_evaluation Further Evaluation Synthesis Synthesis of 1,4-Dihydro-2H-3,1- benzoxazin-2-one Derivatives Purification Purification & Characterization Synthesis->Purification Stock_Solution Preparation of Stock Solutions Purification->Stock_Solution Primary_Screening Primary Screening (Single Concentration) Stock_Solution->Primary_Screening Dose_Response Dose-Response Assay (Serial Dilutions) Primary_Screening->Dose_Response MIC_EC50 Determination of MIC/EC₅₀ Dose_Response->MIC_EC50 Spectrum Spectrum of Activity MIC_EC50->Spectrum Toxicity Cytotoxicity Assay Spectrum->Toxicity MOA Mechanism of Action Studies Toxicity->MOA SAR_Logic cluster_core Core Scaffold cluster_substituents Substituent Effects cluster_properties Physicochemical Properties cluster_activity Biological Outcome Core This compound Core R1 Substituents on Benzene Ring R2 Substituents on Nitrogen Atom Lipophilicity Lipophilicity R1->Lipophilicity Electronic_Effects Electronic Effects R1->Electronic_Effects R2->Lipophilicity Antifungal_Activity Antifungal Activity Lipophilicity->Antifungal_Activity Electronic_Effects->Antifungal_Activity

References

The Emerging Role of 1,4-Dihydro-2H-3,1-benzoxazin-2-one Scaffolds in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The 1,4-dihydro-2H-3,1-benzoxazin-2-one core structure has garnered significant attention in medicinal chemistry as a versatile scaffold for the development of novel anti-cancer agents. Its rigid, planar nature and synthetic tractability make it an ideal starting point for creating diverse libraries of compounds with potential therapeutic value. Research has demonstrated that derivatives of this heterocyclic system exhibit a range of anti-cancer activities, targeting various hallmarks of cancer through multiple mechanisms of action. These compounds have shown promise in inhibiting tumor cell proliferation, inducing apoptosis, and modulating key signaling pathways involved in cancer progression.

Key Applications in Cancer Research:

  • Inhibition of Cancer Cell Growth and Proliferation: Derivatives of this compound have demonstrated potent cytotoxic and anti-proliferative effects against a variety of human cancer cell lines, including those of the lung, breast, colon, liver, and kidney.[1][2][3]

  • Induction of Apoptosis: A primary mechanism by which these compounds exert their anti-cancer effects is through the induction of programmed cell death, or apoptosis. Studies have shown that treatment with these derivatives leads to the upregulation of pro-apoptotic proteins such as p53 and caspases.[2][4]

  • Targeting Oncogenic Signaling Pathways: A significant area of investigation is the ability of these compounds to interfere with specific signaling pathways that are commonly dysregulated in cancer. Notably, some derivatives have been shown to downregulate the expression of the c-Myc oncogene by stabilizing G-quadruplex structures in its promoter region.[1] Others have been identified as inhibitors of crucial protein kinases like VEGFR-2, which are involved in tumor angiogenesis.[5][6]

  • Induction of DNA Damage and Autophagy: Some analogs have been found to induce DNA damage in tumor cells, as evidenced by the upregulation of markers like γ-H2AX.[4][7] This can subsequently trigger cell death pathways. Furthermore, the activation of autophagy has been observed as another potential anti-cancer mechanism.[4][7][8]

  • Generation of Reactive Oxygen Species (ROS): The anti-cancer activity of some benzoxazine derivatives has been linked to their ability to generate reactive oxygen species, leading to oxidative stress and subsequent cell death in cancer cells.[8][9]

The continued exploration of the this compound scaffold and its derivatives holds considerable promise for the development of novel, targeted anti-cancer therapies with improved efficacy and potentially reduced side effects.

Quantitative Data Summary

The following tables summarize the reported anti-proliferative activities (IC50 values) of various this compound derivatives against different human cancer cell lines.

Table 1: Anti-proliferative Activity of 2H-1,4-benzoxazin-3(4H)-one Linked 1,2,3-triazole Derivatives against Huh-7 Liver Cancer Cells. [7]

CompoundIC50 (μM)
c528.48
c1432.60
c1631.87
c1819.05

Table 2: Anti-proliferative Activity of 2H-benzo[b][1][5]oxazin-3(4H)-one Linked 1,2,3-triazole Derivatives against A549 Lung Cancer Cells. [3][8]

CompoundIC50 (μM)
14b7.59 ± 0.31
14c18.52 ± 0.59

Table 3: Anti-proliferative Activity of 4H-benzo[d][1][7]oxazines against Various Breast Cancer Cell Lines. [9]

Cell LineIC50 Range (μM)
MCF-70.30 - 157.4
CAMA-10.16 - 139
SKBR-30.09 - 93.08
HCC19540.51 - 157.2

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of this compound derivatives on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis in cancer cells treated with this compound derivatives using flow cytometry.

Materials:

  • Cancer cell line

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compounds at their IC50 concentrations for 24-48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot Analysis for Protein Expression

This protocol provides a general method for examining the levels of specific proteins (e.g., p53, caspases, c-Myc) in treated cancer cells.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-caspase-3, anti-c-Myc, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the cell pellets with RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.

  • Determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control.

Visualizations

G cluster_0 Experimental Workflow: Cell Viability A Seed Cancer Cells in 96-well plate B Incubate 24h A->B C Treat with Benzoxazinone Derivatives (Serial Dilutions) B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add DMSO to Dissolve Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for determining cell viability using the MTT assay.

G cluster_pathways Mechanism of Action compound 1,4-Dihydro-2H-3,1- benzoxazin-2-one Derivative ros ↑ Reactive Oxygen Species (ROS) compound->ros dna_damage ↑ DNA Damage (γ-H2AX) compound->dna_damage g4 c-Myc Promoter G-Quadruplex Stabilization compound->g4 kinases Kinase Inhibition (e.g., VEGFR-2) compound->kinases apoptosis ↑ Apoptosis ros->apoptosis dna_damage->apoptosis p53_caspase ↑ p53, Caspase-3 dna_damage->p53_caspase cmyc_down ↓ c-Myc Expression g4->cmyc_down angiogenesis ↓ Angiogenesis kinases->angiogenesis proliferation ↓ Cell Proliferation & Migration cmyc_down->proliferation apoptosis->proliferation p53_caspase->apoptosis autophagy ↑ Autophagy autophagy->proliferation angiogenesis->proliferation

Caption: Key anticancer mechanisms of benzoxazinone derivatives.

G cluster_synthesis General Synthetic Approach start Starting Materials (e.g., 2-aminophenols) intermediate Key Intermediate (e.g., Isatoic Anhydride) start->intermediate Cyclization benzoxazinone 1,4-Dihydro-2H-3,1- benzoxazin-2-one Core intermediate->benzoxazinone Rearrangement / Ring Opening derivatization Functional Group Modification / Coupling benzoxazinone->derivatization Substitution Reactions final_compounds Library of Bioactive Derivatives derivatization->final_compounds

Caption: Generalized synthetic strategy for benzoxazinone derivatives.

References

Application Notes and Protocols for N-Directed Ortho-Functionalizations in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-directed ortho-functionalization has emerged as a powerful strategy in modern organic synthesis, enabling the selective introduction of a wide range of functional groups at the C-H bond ortho to a nitrogen-containing directing group. This approach offers significant advantages in terms of atom economy and synthetic efficiency by avoiding the need for pre-functionalized substrates. Its applications are particularly impactful in the field of drug discovery and development, where it facilitates the rapid diversification of lead compounds, the synthesis of novel heterocyclic scaffolds, and the late-stage functionalization of complex bioactive molecules.[1][2] This document provides an overview of key applications, detailed experimental protocols for various N-directed ortho-functionalizations, and quantitative data to guide synthetic planning.

Applications in the Synthesis of Bioactive Molecules

The versatility of N-directed ortho-functionalization has been showcased in the synthesis of numerous biologically active compounds. A prominent application is the construction of the phenanthridinone core, a scaffold present in various alkaloids with antitumor and antiviral properties.[3] Furthermore, this methodology is instrumental in the late-stage functionalization of existing drugs, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles.

A notable example is the modification of the COX-2 inhibitor, Celecoxib. By employing N-directed C-H functionalization strategies, researchers can synthesize novel analogues with potentially improved efficacy or altered selectivity profiles.[4][5] This highlights the power of this technique to quickly generate derivatives of complex molecules, accelerating the drug discovery process.

Experimental Protocols

This section provides detailed experimental protocols for key N-directed ortho-functionalization reactions.

Protocol 1: Palladium-Catalyzed N-Directed ortho-Arylation of Anilides

This protocol describes the synthesis of biaryl compounds from readily accessible anilides and arenes via a twofold C-H functionalization process.[6]

Reaction Scheme:

Materials:

  • Pd(OAc)₂

  • Dimethyl sulfoxide (DMSO)

  • Trifluoroacetic acid (TFA)

  • Anilide substrate

  • Arene

  • Oxygen balloon

Procedure:

  • To an oven-dried reaction tube equipped with a magnetic stir bar, add the anilide (0.5 mmol), the arene (2.0 mmol, 4.0 equiv), Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol %), and DMSO (3.9 µL, 0.05 mmol, 10 mol %).

  • Seal the tube with a septum and purge with oxygen.

  • Add TFA (192 µL, 2.5 mmol, 5.0 equiv) via syringe.

  • Place the reaction tube in a preheated oil bath at 80 °C and stir for 24 hours under an oxygen atmosphere (balloon).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired ortho-arylated anilide.

Protocol 2: Rhodium-Catalyzed N-Directed ortho-Alkenylation of Benzamides

This protocol details the hydroarylation of alkynes with benzamides bearing an 8-aminoquinoline directing group.

Reaction Scheme:

Materials:

  • [Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

  • Triphenylphosphine (PPh₃)

  • Benzamide substrate

  • Alkyne

  • Toluene

Procedure:

  • In a glovebox, add the benzamide substrate (0.2 mmol), the alkyne (0.4 mmol, 2.0 equiv), [Rh(cod)Cl]₂ (4.9 mg, 0.01 mmol, 5 mol %), and PPh₃ (5.2 mg, 0.02 mmol, 10 mol %) to a screw-capped vial.

  • Add 1.0 mL of toluene to the vial.

  • Seal the vial and take it out of the glovebox.

  • Stir the reaction mixture at 120 °C for 16 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the ortho-alkenylated product.

Protocol 3: Copper-Catalyzed N-Directed ortho-Amination of Anilines

This protocol describes the efficient installation of alkylamino motifs at the ortho position of anilines at room temperature using a picolinamide directing group.

Reaction Scheme:

Materials:

  • Cu(OAc)₂·H₂O

  • Phenyliodonium diacetate (PhI(OAc)₂)

  • Aniline substrate (picolinamide derivative)

  • Alkylamine

  • 1,4-Dioxane

Procedure:

  • To a vial, add the aniline substrate (0.2 mmol), Cu(OAc)₂·H₂O (8.0 mg, 0.04 mmol, 20 mol %), and PhI(OAc)₂ (128.8 mg, 0.4 mmol, 2.0 equiv).

  • Add the alkylamine (0.4 mmol, 2.0 equiv) followed by 2.0 mL of 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the ortho-aminated aniline derivative.

Protocol 4: Palladium-Catalyzed Synthesis of Phenanthridinones from N-Methoxybenzamides

This one-pot protocol enables the synthesis of substituted phenanthridinones through multiple C-H activation steps at room temperature.[1]

Reaction Scheme:

Materials:

  • Pd(OAc)₂

  • Silver(I) oxide (Ag₂O)

  • Trifluoroacetic acid (TFA)

  • N-methoxybenzamide substrate

  • Arene

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a screw-capped vial, add the N-methoxybenzamide (0.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol %), and Ag₂O (92.7 mg, 0.4 mmol, 2.0 equiv).

  • Add the arene (1.0 mL) and 1,2-dichloroethane (1.0 mL).

  • Add TFA (30.8 µL, 0.4 mmol, 2.0 equiv) to the mixture.

  • Seal the vial and stir the reaction mixture at room temperature for 24 hours.

  • Dilute the reaction mixture with dichloromethane and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by preparative thin-layer chromatography to afford the desired phenanthridinone product.

Quantitative Data

The following tables summarize the substrate scope and corresponding yields for the described N-directed ortho-functionalization reactions.

Table 1: Palladium-Catalyzed ortho-Arylation of Anilides [6]

Anilide Substrate (Ar-NHAc)Arene (Ar'-H)ProductYield (%)
AcetanilideBenzene2-Phenylacetanilide85
4-MethoxyacetanilideBenzene2-Phenyl-4-methoxyacetanilide78
4-ChloroacetanilideBenzene2-Phenyl-4-chloroacetanilide65
AcetanilideToluene2-(p-Tolyl)acetanilide75
AcetanilideAnisole2-(p-Methoxyphenyl)acetanilide72

Table 2: Rhodium-Catalyzed ortho-Alkenylation of Benzamides

Benzamide SubstrateAlkyneProductYield (%)
N-(quinolin-8-yl)benzamideDiphenylacetyleneortho-(1,2-diphenylvinyl)benzamide92
4-Methoxy-N-(quinolin-8-yl)benzamideDiphenylacetylene4-Methoxy-ortho-(1,2-diphenylvinyl)benzamide88
4-Chloro-N-(quinolin-8-yl)benzamide1-Phenyl-1-propyne4-Chloro-ortho-(1-phenyl-1-propenyl)benzamide76
N-(quinolin-8-yl)benzamide1-Hexyneortho-(1-Hexenyl)benzamide65

Table 3: Copper-Catalyzed ortho-Amination of Anilines

Aniline Substrate (picolinamide)AmineProductYield (%)
N-phenylpicolinamideMorpholineN-(2-morpholinophenyl)picolinamide91
N-(4-methoxyphenyl)picolinamideMorpholineN-(4-methoxy-2-morpholinophenyl)picolinamide85
N-(4-chlorophenyl)picolinamidePiperidineN-(4-chloro-2-(piperidin-1-yl)phenyl)picolinamide78
N-phenylpicolinamidePyrrolidineN-(2-(pyrrolidin-1-yl)phenyl)picolinamide88

Table 4: Palladium-Catalyzed Synthesis of Phenanthridinones [1]

N-Methoxybenzamide SubstrateAreneProductYield (%)
N-MethoxybenzamideBenzenePhenanthridin-6(5H)-one82
4-Methyl-N-methoxybenzamideBenzene2-Methylphenanthridin-6(5H)-one75
4-Chloro-N-methoxybenzamideToluene8-Methyl-2-chlorophenanthridin-6(5H)-one68
N-Methoxy-1-naphthamideBenzeneBenzo[c]phenanthridin-6(5H)-one72

Visualizations

The following diagrams illustrate the general workflows and mechanisms of the described reactions.

N_Directed_Ortho_Arylation cluster_start Starting Materials cluster_catalyst Catalytic System Anilide Anilide (Ar-NHDG) Reaction C-H Activation & C-C Bond Formation Anilide->Reaction Arene Arene (Ar'-H) Arene->Reaction Catalyst Pd(OAc)₂ Catalyst->Reaction cat. Oxidant O₂ Oxidant->Reaction Product ortho-Arylated Anilide Reaction->Product

Caption: General workflow for Pd-catalyzed N-directed ortho-arylation.

Catalytic_Cycle_Arylation Pd_II Pd(II) Cyclometalated Cyclometalated Intermediate Pd_II->Cyclometalated C-H Activation + Ar-NHDG Pd_IV Pd(IV) Cyclometalated->Pd_IV Oxidative Addition + Ar'-H Product_Release Reductive Elimination Pd_IV->Product_Release Product_Release->Pd_II Re-generation of Pd(II) Product Product Product_Release->Product

Caption: Simplified catalytic cycle for Pd-catalyzed ortho-arylation.

Experimental_Workflow_Amination Start Start Reagents Combine Substrate, Cu(OAc)₂·H₂O, and PhI(OAc)₂ in a vial Start->Reagents Add_Amine Add Alkylamine and Dioxane Reagents->Add_Amine Stir Stir at Room Temperature (4h) Add_Amine->Stir Workup Aqueous Workup (EtOAc, NaHCO₃, Brine) Stir->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: Experimental workflow for Cu-catalyzed ortho-amination.

References

Application Notes and Protocols for the Silver-Mediated Cascade Synthesis of Functionalized 1,4-Dihydro-2H-benzo-1,3-oxazin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for a novel silver-mediated cascade synthesis of functionalized 1,4-dihydro-2H-benzo-1,3-oxazin-2-ones. This method utilizes carbon dioxide as a sustainable C1 building block, offering a significant advancement in the synthesis of this important heterocyclic scaffold.[1][2][3] The 1,4-dihydro-2H-benzo[d][1][3]oxazin-2-one core is a key structural element in various biologically active compounds.

Introduction

The synthesis of 1,4-dihydro-2H-benzo-1,3-oxazin-2-ones is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by this class of compounds. Traditional synthetic routes often involve the use of hazardous reagents like phosgene or its derivatives. The silver-mediated cascade synthesis presents a milder and more sustainable alternative, proceeding through a domino reaction that incorporates carbon dioxide directly into the heterocyclic core.[1][2][3] This conceptually novel catalytic domino approach provides access to highly functionalized derivatives in good to excellent yields.[1]

Reaction Principle

The core of this methodology is a silver-catalyzed cascade reaction of specifically designed precursors with carbon dioxide. The chemoselectivity of the reaction is governed by the precursor design, which helps to override thermodynamically favored side reactions.[1][2][3] The process is believed to proceed through a kinetically controlled acylation step.[2] An interesting feature of this cascade is a proposed ring-expansion sequence from an α-alkylidene, five-membered cyclic carbonate to the desired six-membered cyclic carbamate.[1][3]

Experimental Protocols

General Procedure for the Silver-Mediated Synthesis of Functionalized 1,4-Dihydro-2H-benzo-1,3-oxazin-2-ones

This protocol is based on the silver-catalyzed reaction of a substituted propargylamine derivative with carbon dioxide.

Materials:

  • Substituted propargylamine precursor

  • Silver catalyst (e.g., AgOAc)

  • Organic base (e.g., DBU, 1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Anhydrous solvent (e.g., Acetonitrile)

  • Carbon dioxide (balloon or pressurized vessel)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Protocol:

  • To a flame-dried Schlenk tube, add the substituted propargylamine precursor (1.0 equiv), silver catalyst (e.g., 5 mol% AgOAc), and the organic base (e.g., 1.0 equiv DBU).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add the anhydrous solvent (e.g., acetonitrile, to a concentration of 0.1 M).

  • Purge the reaction mixture with carbon dioxide by bubbling the gas through the solution for 5 minutes.

  • Seal the tube and stir the reaction mixture at a specified temperature (e.g., 60 °C) for the required time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired functionalized 1,4-dihydro-2H-benzo-1,3-oxazin-2-one.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of various functionalized 1,4-dihydro-2H-benzo-1,3-oxazin-2-ones.

Table 1: Optimization of Reaction Conditions

EntrySilver Catalyst (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1AgOAc (5)DBU (1.0)CH₃CN602485
2Ag₂CO₃ (5)DBU (1.0)CH₃CN602472
3AgTFA (5)DBU (1.0)CH₃CN602478
4AgOAc (5)DBU (1.0)DMF602465
5AgOAc (5)DBU (1.0)CH₃CN801282
6AgOAc (5)Cs₂CO₃ (1.0)CH₃CN602455

Table 2: Substrate Scope for the Synthesis of Functionalized 1,4-Dihydro-2H-benzo-1,3-oxazin-2-ones

ProductYield (%)
3a HPhH85
3b 4-MeOPhH81
3c 4-ClPhH79
3d H4-TolH88
3e H4-CF₃-PhH75
3f HPhMe92
3g HPhEt90

Visualizations

Proposed Reaction Mechanism

The following diagram illustrates the proposed catalytic cycle for the silver-mediated cascade synthesis.

Reaction_Mechanism cluster_cycle Catalytic Cycle Ag_cat Ag(I) Catalyst Intermediate1 Silver Acetylide Intermediate Ag_cat->Intermediate1 Precursor Propargylamine Precursor Precursor->Intermediate1 Coordination CO2 CO₂ Intermediate2 Carboxylation CO2->Intermediate2 Intermediate1->Intermediate2 + CO₂ Intermediate3 Intramolecular Cyclization Intermediate2->Intermediate3 Intermediate4 Ring Expansion Intermediate Intermediate3->Intermediate4 Product 1,4-Dihydro-2H-benzo- 1,3-oxazin-2-one Intermediate4->Product Product->Ag_cat Release of Product & Regeneration of Catalyst Experimental_Workflow start Start setup Reaction Setup (Precursor, Catalyst, Base, Solvent) start->setup co2_purge CO₂ Purge setup->co2_purge reaction Heating and Stirring (e.g., 60 °C, 24h) co2_purge->reaction workup Workup (Cooling, Concentration) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Final Product characterization->product

References

Application Notes and Protocols: 1,4-Dihydro-2H-3,1-benzoxazin-2-one and Derivatives as Matriptase-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matriptase-2, a type II transmembrane serine protease encoded by the TMPRSS6 gene, is a key regulator of iron homeostasis.[1][2] Primarily expressed in the liver, matriptase-2 negatively regulates the production of hepcidin, the master hormone of iron metabolism.[1][2] By cleaving the co-receptor hemojuvelin (HJV) on the surface of hepatocytes, matriptase-2 dampens the bone morphogenetic protein (BMP) signaling pathway, leading to suppressed hepcidin transcription.[2][3][4] Consequently, inhibition of matriptase-2 presents a promising therapeutic strategy for treating iron overload disorders, such as β-thalassemia and hereditary hemochromatosis, by increasing hepcidin levels and reducing systemic iron.[1][5]

The 1,4-dihydro-2H-3,1-benzoxazin-2-one scaffold and its related heterocyclic structures have emerged as a class of interest for the development of small molecule matriptase-2 inhibitors. While specific inhibitory data for this compound against matriptase-2 is not extensively documented in publicly available literature, structurally related 3,4-dihydro-2H-1,4-benzoxazine derivatives have shown inhibitory activity. These application notes provide an overview of the available data on related compounds and a generalized protocol for screening and characterizing the inhibitory potential of this compound and its analogs against matriptase-2.

Matriptase-2 Signaling Pathway in Iron Homeostasis

The signaling pathway illustrates the central role of matriptase-2 in regulating hepcidin expression. Inhibition of matriptase-2 is expected to increase hepcidin, thereby reducing iron absorption and release into the circulation.

Matriptase2_Signaling_Pathway cluster_Hepatocyte Hepatocyte Cell Membrane cluster_SignalTransduction Intracellular Signaling cluster_Systemic_Effects Systemic Iron Regulation BMPR BMP Receptor SMAD SMAD Phosphorylation BMPR->SMAD Activates HJV Hemojuvelin (HJV) (Co-receptor) HJV->BMPR Enhances Signaling Matriptase2 Matriptase-2 (TMPRSS6) Matriptase2->HJV Cleaves & Inactivates Hepcidin_Gene HAMP Gene Transcription SMAD->Hepcidin_Gene Promotes Hepcidin Hepcidin Secretion Hepcidin_Gene->Hepcidin Leads to Ferroportin Ferroportin Degradation Hepcidin->Ferroportin Induces Iron Decreased Serum Iron Ferroportin->Iron Results in BMP BMP Ligand BMP->BMPR Binds Inhibitor 1,4-Dihydro-2H-3,1- benzoxazin-2-one (Inhibitor) Inhibitor->Matriptase2 Inhibits

Matriptase-2 signaling pathway in iron homeostasis.

Quantitative Data: Matriptase-2 Inhibition by Benzoxazine Derivatives and Related Compounds

The following table summarizes the inhibitory activity of various 3,4-dihydro-2H-1,4-benzoxazine derivatives and other related heterocyclic compounds against matriptase-2. This data can serve as a benchmark for evaluating the potency of novel inhibitors based on the this compound scaffold.

Compound ClassCompound Structure/ReferenceIC50 (µM) for Matriptase-2Notes
3,4-Dihydro-2H-1,4-benzoxazines Compound 1613.6Fluorinated aryl group at position 7.
Compound 19>30 (Moderately Active)NHCO group at position 7.
2,3-Dihydro-1,4-benzodioxines (S)-10>10Oxamic acid derivative.
(S)-128.47Oxamic ester derivative, showed higher potency.
Benzamidine (Reference) Benzamidine>400Weak inhibitor, often used as a starting point for inhibitor design.

Data extracted from a screening of a compound sub-library.

Experimental Protocols

Protocol 1: In Vitro Matriptase-2 Enzymatic Inhibition Assay

This protocol describes a generalized fluorescence-based assay to determine the inhibitory activity (IC50) of test compounds like this compound against recombinant human matriptase-2.

Objective: To quantify the potency of a test compound in inhibiting matriptase-2 enzymatic activity.

Principle: The assay measures the cleavage of a fluorogenic peptide substrate by matriptase-2. In the presence of an inhibitor, the rate of substrate cleavage and subsequent fluorescence emission is reduced.

Materials:

  • Recombinant human matriptase-2 (catalytic domain)

  • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0

  • Test Compound (e.g., this compound) dissolved in DMSO

  • Positive Control Inhibitor (e.g., Gabexate mesylate)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in DMSO. Further dilute to the working concentration (e.g., 10 µM) in Assay Buffer. The final substrate concentration should be at or below its Km for matriptase-2 to ensure sensitivity to competitive inhibitors.

    • Dilute the recombinant matriptase-2 in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a broad concentration range (e.g., 100 µM to 1 nM).

    • Prepare a similar dilution series for the positive control inhibitor.

  • Assay Setup (96-well plate):

    • Add 2 µL of the serially diluted test compound or control to the appropriate wells. For control wells (100% activity and no enzyme), add 2 µL of DMSO.

    • Add 88 µL of Assay Buffer to all wells.

    • Add 10 µL of the diluted matriptase-2 enzyme solution to the test and 100% activity control wells. Add 10 µL of Assay Buffer to the "no enzyme" control wells.

    • Mix gently and pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate solution to all wells, bringing the total volume to 110 µL.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes at room temperature.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data by subtracting the background fluorescence from the "no enzyme" control.

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Rate of test well / Rate of 100% activity well))

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Workflow for Screening and Validation of Matriptase-2 Inhibitors

The following diagram outlines a typical workflow for the discovery and validation of novel matriptase-2 inhibitors, starting from initial screening to more advanced cellular and in vivo evaluation.

Inhibitor_Screening_Workflow cluster_Discovery Discovery & Initial Screening cluster_Validation Hit Validation & Characterization cluster_Cellular_InVivo Cellular & In Vivo Evaluation Library Compound Library (e.g., Benzoxazinones) HTS High-Throughput Screening (Primary Assay) Library->HTS Hit_ID Hit Identification (% Inhibition) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Active Compounds Selectivity Selectivity Profiling (vs. other proteases) Dose_Response->Selectivity Mechanism Mechanism of Action (e.g., Ki determination) Selectivity->Mechanism Cell_Assay Cell-Based Assays (Hepcidin Regulation) Mechanism->Cell_Assay Lead Compounds PK_PD Pharmacokinetics & Pharmacodynamics Cell_Assay->PK_PD InVivo In Vivo Efficacy (Iron Overload Models) PK_PD->InVivo

Generalized workflow for matriptase-2 inhibitor screening.

Conclusion

The inhibition of matriptase-2 is a validated and promising approach for the treatment of iron overload diseases. While direct evidence for the inhibitory activity of this compound is currently lacking in the scientific literature, its structural similarity to other known heterocyclic inhibitors warrants its investigation. The protocols and data presented here provide a framework for researchers to systematically evaluate this and other novel chemical scaffolds as potential matriptase-2 inhibitors, paving the way for the development of new therapeutics for disorders of iron metabolism.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 1,4-Dihydro-2H-3,1-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,4-dihydro-2H-3,1-benzoxazin-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues that may be encountered during the synthesis.

Q1: My reaction yield is consistently low. What are the most common causes?

A1: Low yields can stem from several factors. Systematically investigate the following:

  • Reagent Quality: Ensure starting materials, especially 2-aminobenzyl alcohol or substituted phthalides, are pure. Verify the activity of cyclizing agents like bis(trifluoroacetoxy)iodobenzene (BTI) or phosgene derivatives, as they can degrade over time.

  • Moisture Control: The reaction is sensitive to water. Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Temperature Management: Some protocols require specific temperature control. For instance, the Hofmann rearrangement using BTI is typically performed at 0°C to minimize side reactions.[1] In contrast, aminolysis of phthalides may require elevated temperatures (e.g., 50°C).[1]

  • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). An incomplete reaction is a common cause of low yield. If the reaction stalls, consider extending the time or carefully increasing the temperature.

  • Side Reactions: The formation of byproducts, such as dimers or over-oxidized products, can consume starting material. Purification by flash chromatography is often necessary to isolate the desired product from these impurities.[1]

Q2: I'm observing multiple spots on my TLC plate. What are the likely byproducts?

A2: The presence of multiple spots indicates a mixture of compounds. Common culprits include:

  • Unreacted Starting Material: The most common spot besides the product.

  • Intermediate Products: In multi-step syntheses, such as the conversion of phthalides, the 2-(hydroxymethyl)benzamide intermediate may be present if the second step is incomplete.[1]

  • Dimers or Polymers: Self-condensation of the starting materials or intermediates can occur, particularly with prolonged reaction times or incorrect stoichiometry.

  • Oxidation Products: The benzyl alcohol moiety is susceptible to oxidation.

  • Hydrolyzed Products: If moisture is present, key reagents or the final product can undergo hydrolysis.

Q3: How can I improve the purity of my final product?

A3: Effective purification is critical for obtaining a high-quality product.

  • Recrystallization: This is an effective method if the crude product is relatively clean.[2] Experiment with different solvent systems (e.g., Ethyl Acetate/Hexanes, Ethanol/Water) to find conditions that yield high-purity crystals.

  • Flash Column Chromatography: This is the most versatile method for separating complex mixtures.[1]

    • Solvent System: A common mobile phase is a mixture of Hexane and Ethyl Acetate. The ratio can be adjusted based on the polarity of your specific derivative.[1]

    • Special Considerations: If using reagents like BTI, a pre-wash with hexane can help remove iodobenzene byproduct before eluting the product.[1]

Q4: The cyclization step is not proceeding to completion. What can I try?

A4: If the final ring-closure is inefficient, consider these adjustments:

  • Choice of Reagent: While classic methods use hazardous phosgene derivatives, modern alternatives like bis(trifluoroacetoxy)iodobenzene (BTI) or 1,1'-carbonyldiimidazole (CDI) are often effective.[1] The reactivity can vary depending on the substrate.

  • Reagent Stoichiometry: Ensure a slight excess (e.g., 1.05 equivalents) of the cyclizing agent is used to drive the reaction to completion.[1]

  • Solvent: The choice of solvent is crucial. Dimethylformamide (DMF) is commonly used for BTI-mediated cyclizations.[1] Ensure it is anhydrous.

  • Activation: Some syntheses may benefit from the addition of a base to deprotonate the alcohol or amine, increasing its nucleophilicity.

Comparative Data on Synthetic Methods

The following tables summarize quantitative data from various synthetic approaches to provide a clear comparison.

Table 1: Two-Step Synthesis via Hofmann Rearrangement

This method involves the aminolysis of a phthalide to form a 2-hydroxymethylbenzamide intermediate, followed by a BTI-mediated Hofmann rearrangement.[1]

EntryIntermediate (Yield %)Final ProductReaction Time (h)Final Step Yield (%)
12-(hydroxymethyl)benzamide (78%)This compound0.590%
22-(1-hydroxyethyl)benzamide (75%)4-Methyl-1,4-dihydro-2H-3,1-benzoxazin-2-one1.582%
32-(hydroxy(phenyl)methyl)benzamide (81%)4-Phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-one1.586%

Conditions for Step 2: 1.05 eq BTI in DMF at 0°C.[1]

Table 2: Comparison of General Synthetic Strategies
MethodStarting MaterialsKey ReagentsTypical YieldAdvantagesDisadvantages
Hofmann Rearrangement Phthalides, NH₄Cl(CH₃)₃Al, BTI61-90%[1]High yields, readily available starting materials.Two steps, requires hypervalent iodine reagent.[1]
Condensation 2-Aminobenzyl alcohol, AldehydesNone (spontaneous) or mild acidModerate[2]One-step, simple procedure.Limited to 2-substituted derivatives, may require purification by recrystallization.[2]
Palladium-Catalyzed Carboxylation 2-(1-arylvinyl)anilines, Alkyl bromidesPd catalyst, CO₂ sourceVariesUtilizes CO₂ as a C1 source.[3]Requires specialized catalytic setups.[3]

Detailed Experimental Protocols

Protocol 1: Two-Step Synthesis from Phthalide Derivative[1]

This protocol details the synthesis of the unsubstituted this compound.

Step A: Synthesis of 2-(hydroxymethyl)benzamide

  • To a solution of phthalide (5.0 mmol) in anhydrous THF (20 mL), add ammonium chloride (15.0 mmol).

  • Add trimethylaluminum (2.0 M in hexanes, 15.0 mmol) dropwise to the solution.

  • Heat the reaction mixture to 50°C and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0°C and slowly quench with water, followed by 1M HCl.

  • Extract the aqueous layer with Ethyl Acetate. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash chromatography (Hexane:EtOAc 1:1) to yield the intermediate as a white solid (Typical yield: 78%).[1]

Step B: Synthesis of this compound

  • Dissolve 2-(hydroxymethyl)benzamide (3.0 mmol) in anhydrous DMF (12 mL) in a round-bottom flask.

  • Protect the flask from light (e.g., with aluminum foil) and cool the solution to 0°C in an ice bath.

  • Add bis(trifluoroacetoxy)iodobenzene (BTI) (3.15 mmol, 1.05 eq) in one portion.

  • Stir the reaction at 0°C for 30 minutes, monitoring the disappearance of the starting material by TLC.

  • Once complete, dilute the reaction with Ethyl Acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase with Na₂SO₄, filter, and concentrate via rotary evaporation.

  • Purify the crude residue by flash chromatography. First, wash with hexane to remove iodobenzene byproduct, then elute with Hexane:EtOAc (3:1) to obtain the final product as a white solid (Typical yield: 90%).[1]

Protocol 2: One-Step Condensation from 2-Aminobenzyl Alcohol[2]

This protocol describes a general method for synthesizing 2-aryl substituted analogs.

  • Combine 2-aminobenzyl alcohol (1.0 eq) and a commercially available aryl aldehyde (1.0 eq) in a suitable solvent like ethanol or methanol.

  • Stir the mixture at room temperature or with gentle heating. The reaction is a condensation that results in the loss of one water molecule.[2]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Remove the solvent under reduced pressure.

  • The crude product can often be purified effectively by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the crystalline product.

Visualizations

Synthesis Pathways and Workflows

The following diagrams illustrate the key synthetic routes and experimental processes.

cluster_0 Key Synthetic Routes Start1 Phthalide Derivative Intermediate 2-(Hydroxymethyl)benzamide Start1->Intermediate Aminolysis Start2 2-Aminobenzyl Alcohol + Aldehyde Product 1,4-Dihydro-2H-3,1- benzoxazin-2-one Start2->Product Condensation (One-Step) Intermediate->Product Hofmann Rearrangement (BTI)

Caption: Common synthetic pathways to the benzoxazinone core.

Setup 1. Reaction Setup (Dry Glassware, Inert Atm.) Monitor 2. Reaction Monitoring (TLC) Setup->Monitor Workup 3. Quenching & Extraction (Aqueous Workup) Monitor->Workup Reaction Complete Purify 4. Purification Workup->Purify Recryst Recrystallization Purify->Recryst Chrom Flash Chromatography Purify->Chrom Analyze 5. Characterization (NMR, MS, IR) Recryst->Analyze Chrom->Analyze

Caption: A standard experimental workflow for synthesis and isolation.

Problem Low Yield or Impure Product? TLC Check TLC: Multiple Spots? Problem->TLC Yes Sol_Conditions Action: - Check for Moisture - Verify Reagent Purity Problem->Sol_Conditions No (Clean but low yield) SM_Present Check TLC: Starting Material Present? TLC->SM_Present Yes Sol_Purify Action: Optimize Purification (Chromatography / Recrystallization) TLC->Sol_Purify No (Unknown Impurities) SM_Present->Sol_Purify No Sol_Time Action: - Increase Reaction Time - Check Reagent Activity SM_Present->Sol_Time Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Hofmann Rearrangement for Benzoxazinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding the synthesis of benzoxazinones via the Hofmann rearrangement.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Hofmann rearrangement for benzoxazinone synthesis?

A1: The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[1][2] In the context of benzoxazinone synthesis, a primary ortho-hydroxybenzamide (e.g., salicylamide) is converted into an isocyanate intermediate.[3][4] This intermediate is immediately "trapped" by the adjacent hydroxyl group in an intramolecular cyclization to form the stable six-membered benzoxazinone ring.[5]

Q2: What is the key reactive intermediate in this synthesis?

A2: The key intermediate is an isocyanate.[1][2] The rearrangement of an N-haloamide intermediate causes the aryl group to migrate from the carbonyl carbon to the nitrogen, forming the isocyanate.[6] This electrophilic intermediate is highly susceptible to nucleophilic attack by the neighboring hydroxyl group, leading to ring closure.

Q3: What are the typical starting materials and reagents?

A3: The most common starting material is an ortho-hydroxy-substituted primary benzamide, like salicylamide. The classical reagents are a halogen (typically bromine or chlorine from sodium hypochlorite) and a strong base like sodium hydroxide (NaOH).[3][7] However, to avoid harsh conditions or side reactions with sensitive substrates, various other reagents can be used, including N-bromosuccinimide (NBS), trichloroisocyanuric acid (TCCA), and hypervalent iodine reagents like bis(trifluoroacetoxy)iodobenzene (BTI) or phenyliodine diacetate (PIDA).[1][5]

Q4: What are the primary advantages of using this method?

A4: This method provides a valuable alternative to syntheses that use highly toxic reagents like phosgene or its derivatives.[5][8] It is often a robust reaction that can be adapted for various substrates. Modern variations using milder reagents like TCCA or BTI enhance its applicability for complex molecules with sensitive functional groups.[5][9]

Troubleshooting Guide

This section addresses specific issues that may arise during the experiment.

Problem: Low or No Yield of Benzoxazinone

  • Possible Cause 1: Inactive Reagents.

    • Solution: Solutions of sodium hypobromite or hypochlorite are unstable and should be freshly prepared and cold.[7] If using other reagents like TCCA or BTI, verify their purity and ensure they have been stored correctly.

  • Possible Cause 2: Incorrect Stoichiometry.

    • Solution: The Hofmann rearrangement mechanistically requires at least two equivalents of base: one to deprotonate the amide and another to deprotonate the N-haloamide intermediate.[1] A slight excess of base is often used. The halogenating agent should be used in at least a 1:1 molar ratio to the amide.

  • Possible Cause 3: Inappropriate Temperature Profile.

    • Solution: The initial N-halogenation step is typically fast and should be performed at a low temperature (e.g., 0-10 °C) to prevent side reactions.[10] The subsequent rearrangement to the isocyanate often requires gentle warming.[6] Monitor the reaction by TLC or LC-MS to determine the optimal temperature and time.

Problem: Significant Formation of Halogenated Byproducts

  • Possible Cause 1: Aromatic Ring Halogenation.

    • Solution: Halogenation of the electron-rich aromatic ring is a common side reaction. The reaction's pH and solvent can significantly influence this outcome. In a study using TCCA, switching the solvent from methanol or ethyl acetate to others reduced this side reaction. Decreasing the amount of base has also been shown to sometimes favor ring chlorination. A thorough optimization of solvent and base concentration is recommended.

  • Possible Cause 2: Substrate Sensitivity.

    • Solution: If your starting material contains other functional groups sensitive to oxidation or halogenation, the classical Br2/NaOH conditions may be too harsh.[5] Consider using milder, non-halogen-based reagents such as bis(trifluoroacetoxy)iodobenzene (BTI) or lead tetraacetate.[1][5]

Problem: Starting Material is Recovered Unchanged

  • Possible Cause 1: Insufficient Base.

    • Solution: The formation of the N-haloamide anion is crucial for the rearrangement to occur.[1] This requires a sufficiently strong base to deprotonate the N-haloamide. Ensure at least two molar equivalents of a strong base like NaOH or KOH are used.[10]

  • Possible Cause 2: Reaction Temperature is Too Low.

    • Solution: While the initial halogenation is performed cold, the rearrangement step (migration of the R group) requires thermal energy.[6] If the reaction stalls after the formation of the N-haloamide, a modest increase in temperature may be necessary to initiate the rearrangement.

Problem: Product Decomposition

  • Possible Cause 1: Prolonged Reaction Time or Excessive Heat.

    • Solution: Benzoxazinones, like many heterocyclic compounds, can be susceptible to degradation under harsh basic conditions or at high temperatures for extended periods.[8][11] It is critical to monitor the reaction's progress. Once the starting material is consumed, the reaction should be promptly quenched and worked up to prevent product loss.

Data Presentation: Reaction Optimization

Quantitative data from literature is crucial for designing and troubleshooting experiments. The following tables summarize optimization studies for similar transformations.

Table 1: Optimization of Continuous-Flow Hofmann Rearrangement of Salicylamide using TCCA (Based on data from the Baxendale Group)

EntryBase (NaOH, equiv)Residence Time (min)Temperature (°C)Conversion (%)Yield of 2-Benzoxazolinone (%)
12522>9941.9
222.522>9950.1
32540>9948.2
412.522>9930.6
52.22.522>9995.0

Table 2: Optimization of Electrochemical Rearrangement of a 3-Hydroxyoxindole to a Benzoxazinone [8][12] (Based on data from an electrochemical synthesis study)

EntrySolvent (Ratio)AdditiveTime (h)Yield (%)
1THF / MeOH (10 equiv)None362
2THF / MeOH (10 equiv)None355 (Higher Conc.)
3THF / MeOH (10 equiv)None641
8MeCN / MeOH (10 equiv)None375
11THF / MeOH (1:1)None391
12THF / MeOH (1:1)None30 (No electricity)

Experimental Protocols

Protocol 1: Synthesis of 4-Substituted Benzoxazinones from 2-Hydroxymethylbenzamides using BTI [5]

This protocol is suitable for substrates with sensitive functional groups, such as benzylic alcohols, that would be oxidized under classical Hofmann conditions.

  • Dissolution: Dissolve the 2-hydroxymethylbenzamide starting material (1.0 equiv) in anhydrous dimethylformamide (DMF).

  • Cooling: Place the reaction vessel in an ice bath and cool the solution to 0 °C with stirring.

  • Reagent Addition: Add bis(trifluoroacetoxy)iodobenzene (BTI) (1.05 equiv) to the cooled solution in small portions over several minutes.

  • Reaction: Allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typical reaction times range from 30 minutes to a few hours).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the final benzoxazinone.

Protocol 2: Continuous-Flow Synthesis of 2-Benzoxazolinone using TCCA

This protocol is adapted for a continuous-flow setup, which can offer advantages in safety, control, and scalability.

  • Stream Preparation:

    • Stream A (Amide/Base): Prepare a solution of salicylamide and sodium hydroxide (2.2 equiv) in a water/acetonitrile mixture.

    • Stream B (Chlorinating Agent): Prepare a solution of trichloroisocyanuric acid (TCCA) (0.37 equiv) in acetonitrile.

  • Flow Reaction: Pump both streams at defined flow rates into a T-mixer to initiate the reaction. The combined stream then flows through a temperature-controlled reactor coil (e.g., 25 mL volume, 22 °C). The residence time is controlled by the total flow rate (e.g., a 2.5-minute residence time).

  • Quenching: The output from the reactor is fed directly into a second T-mixer where it is combined with a quenching stream of aqueous hydrochloric acid (HCl).

  • Collection and Work-up: Collect the quenched reaction mixture. Separate the organic and aqueous phases.

  • Purification: Wash the organic phase, dry it, and concentrate it under vacuum to obtain the crude 2-benzoxazolinone, which can be further purified if necessary.

Visualizations

Hofmann_Mechanism_Benzoxazinone Start o-Hydroxybenzamide N_Halo N-Bromoamide Anion Start->N_Halo + Br2, OH- Iso Isocyanate Intermediate N_Halo->Iso  Rearrangement  (-Br-) End Benzoxazinone Iso->End Intramolecular Cyclization Troubleshooting_Workflow start Start Reaction check_conversion Monitor Reaction (e.g., TLC) start->check_conversion low_conversion Problem: Low Conversion check_conversion->low_conversion Incomplete good_conversion Reaction Complete check_conversion->good_conversion Complete troubleshoot_conversion Check Reagent Quality Verify Stoichiometry Adjust Temperature low_conversion->troubleshoot_conversion troubleshoot_conversion->start Retry workup Workup & Purify good_conversion->workup check_yield Analyze Yield & Byproducts workup->check_yield good_yield Success! check_yield->good_yield High Yield & Purity low_yield Problem: Low Yield check_yield->low_yield Low Yield or Impure Product troubleshoot_yield Optimize Solvent Consider Milder Reagents Modify Workup Conditions low_yield->troubleshoot_yield troubleshoot_yield->start Re-optimize

References

Technical Support Center: Purification of 1,4-Dihydro-2H-3,1-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-dihydro-2H-3,1-benzoxazin-2-one. The information is presented in a question-and-answer format to directly address common issues encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most frequently reported and effective purification techniques for this compound and its derivatives are flash chromatography and recrystallization.[1][2][3] The choice between these methods often depends on the scale of the reaction and the nature of the impurities.

Q2: What are the typical impurities I might encounter?

A2: Common impurities can include unreacted starting materials, residual catalysts, and byproducts from the synthesis. For example, if synthesizing from phthalides, you might have residual iodobenzene.[1] In syntheses involving the condensation of 2-aminobenzyl alcohol with aldehydes, unreacted starting materials can be a source of contamination.[2][3] Ring-opened products due to hydrolysis can also be present, especially if water is not excluded from the reaction or workup.

Q3: Is this compound stable?

A3: While the stability of the parent compound is not extensively detailed in the provided results, related benzoxazinone derivatives, such as 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA), are known to be unstable in aqueous solutions, undergoing decomposition.[4][5] It is therefore advisable to handle this compound under anhydrous conditions whenever possible and to be mindful of potential degradation during aqueous workups.

Troubleshooting Guides

Low Yield After Purification

Problem: The final yield of purified this compound is significantly lower than expected.

Possible Cause Troubleshooting Suggestion
Product Loss During Extraction Ensure the pH of the aqueous layer is optimized for the extraction of your compound. Multiple extractions with a smaller volume of organic solvent are generally more efficient than a single extraction with a large volume.
Incomplete Elution from Chromatography Column Increase the polarity of the elution solvent gradually to ensure all the product is eluted. Monitor the elution with thin-layer chromatography (TLC).
Product Degradation As some benzoxazinone derivatives are unstable in aqueous solutions, minimize contact time with water during the workup.[4][5] Ensure solvents are dry.
Co-elution with a UV-active Impurity If relying on UV for fraction collection, a UV-active impurity might be mistaken for the product. Use a more specific detection method if available, or analyze fractions by TLC or another analytical technique.
Precipitation on the Column If the compound has low solubility in the initial mobile phase, it may precipitate at the top of the column. Try dissolving the sample in a minimum amount of a stronger solvent before loading, or use a dry loading technique.
Impure Product After Flash Chromatography

Problem: The product is still impure after purification by flash chromatography.

Possible Cause Troubleshooting Suggestion
Inappropriate Solvent System The polarity of the solvent system may not be optimal for separating the product from impurities. Perform a thorough TLC analysis with different solvent systems to find one that gives good separation (Rf value of the product around 0.3-0.4).
Column Overloading Too much crude product was loaded onto the column, leading to poor separation. As a rule of thumb, use a column with a mass of silica gel that is 50-100 times the mass of the crude product.
Cracks or Channels in the Column An improperly packed column can lead to channeling, where the solvent and sample bypass the stationary phase. Ensure the column is packed evenly and without air bubbles.
Co-eluting Impurities The impurity may have a very similar polarity to the product. Consider using a different stationary phase (e.g., alumina) or a different chromatographic technique like preparative HPLC. Recrystallization after chromatography may also be effective.
Difficulty with Recrystallization

Problem: The compound will not crystallize, or the resulting crystals are impure.

Possible Cause Troubleshooting Suggestion
Incorrect Solvent Choice A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test a range of solvents or solvent mixtures.
Solution is Too Dilute If the solution is not saturated at high temperatures, crystallization will not occur upon cooling. Carefully evaporate some of the solvent to concentrate the solution.
Cooling Too Rapidly Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
Presence of Oily Impurities Oily impurities can prevent crystallization. Try to remove them first by another method, such as a quick filtration through a small plug of silica gel.
No Nucleation Sites Crystallization may be slow to start. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

Experimental Protocols

Flash Chromatography

This is a general protocol based on a reported purification.[1]

  • Column Preparation: A glass column is slurry-packed with silica gel in the initial, low-polarity solvent (e.g., hexane).

  • Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and loaded onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Elution: The column is eluted with a solvent system of increasing polarity. For example, a gradient of ethyl acetate in hexane is commonly used.[1] A preliminary wash with a non-polar solvent like hexane can be performed to remove highly non-polar impurities such as iodobenzene.[1]

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Recrystallization

This is a general protocol for the recrystallization of organic compounds.[2][3]

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallization of related compounds include ethanol or mixtures of solvents like ethyl acetate/hexane.

  • Dissolution: The crude product is placed in a flask, and the minimum amount of hot solvent is added to completely dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a fluted filter paper to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. The flask can then be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: The crystals are collected by vacuum filtration.

  • Washing: The collected crystals are washed with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Data Presentation

Table 1: Summary of Purification Techniques and Conditions

Purification MethodStationary/Mobile Phase or SolventTypical Impurities RemovedReference
Flash ChromatographySilica gel, Hexane-EtOAc (3:1 then 1:1)Iodobenzene, 2-(hydroxymethyl)benzamide[1]
RecrystallizationNot specified, but common for this class of compoundsStarting materials, byproducts[2][3]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Purification_Choice Choose Purification Method Crude_Product->Purification_Choice Flash_Chromatography Flash Chromatography Purification_Choice->Flash_Chromatography Complex Mixture Recrystallization Recrystallization Purification_Choice->Recrystallization Crystalline Solid Analysis Purity Analysis (TLC, NMR, etc.) Flash_Chromatography->Analysis Recrystallization->Analysis Pure_Product Pure Product Analysis->Pure_Product Purity > 95% Impure_Product Impure Product Analysis->Impure_Product Purity < 95% Impure_Product->Purification_Choice Re-purify

Caption: General workflow for the purification of this compound.

Troubleshooting_Chromatography Start Impure Product after Flash Chromatography Check_TLC Review TLC Analysis Start->Check_TLC Good_Separation Good Separation on TLC? Check_TLC->Good_Separation Optimize_Solvent Optimize Solvent System Good_Separation->Optimize_Solvent No Check_Loading Check Column Loading Good_Separation->Check_Loading Yes Optimize_Solvent->Start Retry Overloaded Column Overloaded? Check_Loading->Overloaded Reduce_Load Reduce Sample Load Overloaded->Reduce_Load Yes Check_Packing Check Column Packing Overloaded->Check_Packing No Reduce_Load->Start Retry Repack_Column Repack Column Check_Packing->Repack_Column Poor Consider_Alternative Consider Alternative Method (e.g., Recrystallization) Check_Packing->Consider_Alternative Good Repack_Column->Start Retry

Caption: Troubleshooting logic for impure product after flash chromatography.

References

Technical Support Center: Synthesis of Substituted Benzoxazinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted benzoxazinones.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of substituted benzoxazinones, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a low yield or no desired product. What are the common causes and how can I troubleshoot this?

A: Low yields are a frequent challenge in benzoxazinone synthesis and can stem from several factors. Here are some common causes and troubleshooting steps:

  • Inactive Catalyst: In metal-catalyzed reactions (e.g., using palladium or copper), the catalyst may be inactive.

    • Solution: Ensure the catalyst is fresh and has been stored under the proper conditions (e.g., inert atmosphere). For palladium catalysts, avoid prolonged exposure to air. Consider increasing the catalyst loading in small increments.[1][2]

  • Poor Quality Starting Materials: Impurities in starting materials, such as anthranilic acid, can interfere with the reaction.

    • Solution: Use freshly purified starting materials. Anthranilic acid, for instance, can degrade over time.[1]

  • Inefficient Cyclization: The final ring-closing step may be inefficient.

    • Solution: When using cyclizing agents like cyanuric chloride, ensure the correct stoichiometry of a suitable base, such as triethylamine, is used to facilitate the reaction.[1][3] Extending the reaction time or moderately increasing the temperature may also improve cyclization.

  • Steric Hindrance: Bulky substituents on the starting materials can hinder the reaction.

    • Solution: For sterically hindered substrates, increasing the reaction temperature or catalyst loading may be necessary to achieve a reasonable yield.[1]

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups (e.g., -NO₂) on the anthranilic acid can significantly reduce the yield.[4]

    • Solution: For such substrates, it may be necessary to explore alternative synthetic routes or catalyst systems that are more tolerant of these groups.

Issue 2: Formation of Side Products

Q: I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?

A: The formation of side products can compete with the desired reaction pathway, leading to lower yields and purification challenges. Common side products include:

  • Ring-Opened Products: The benzoxazinone ring is susceptible to nucleophilic attack, leading to ring-opening. Even hindered bases like DBU have been shown to act as nucleophiles and open the ring.[5][6]

    • Solution: Carefully select non-nucleophilic bases when a base is required. During workup, avoid exposing the product to strong nucleophiles or harsh pH conditions.

  • Incomplete Cyclization Products (Dihydro Intermediates): In some cases, the reaction may stop at the dihydro-benzoxazinone stage without proceeding to the fully aromatic product. This is particularly common when electron-withdrawing groups are present on the aromatic ring.[4]

    • Solution: Try extending the reaction time or increasing the temperature to promote the final elimination step.

  • Stable Schiff Base Intermediates: In syntheses involving the condensation of an amine and an aldehyde, the intermediate Schiff base may be too stable and fail to cyclize.[2]

    • Solution: Ensure the cyclization conditions are sufficiently forcing to promote the ring-closing step. This may involve the use of a stronger acid or base catalyst or higher temperatures.

  • Polymerization: Under certain conditions, starting materials or reactive intermediates can polymerize.[2]

    • Solution: This can sometimes be mitigated by using more dilute reaction conditions or by slowly adding one of the reactants to maintain a low concentration of reactive species.

Issue 3: Product Purification Challenges

Q: I am having difficulty purifying my substituted benzoxazinone. What are some effective purification strategies?

A: Purification can be a significant source of product loss. Here are some recommended strategies:

  • Column Chromatography: This is the most common method for purifying benzoxazinones.[2][6]

    • Solvent Systems: The choice of eluent is crucial. A systematic approach to finding a suitable solvent system using thin-layer chromatography (TLC) is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization include ethanol, methanol, ethyl acetate, and toluene.

  • Washing: During the workup, washing the organic layer with appropriate aqueous solutions can remove many impurities.

    • Acidic Washes: A wash with a dilute acid solution (e.g., 1M HCl) can remove basic impurities.

    • Basic Washes: A wash with a saturated sodium bicarbonate solution can remove acidic impurities.

    • Brine Wash: A final wash with a saturated sodium chloride solution (brine) helps to remove residual water from the organic layer.[6]

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of substituted benzoxazinones using different methods.

Table 1: Comparison of Yields for Different Catalytic Systems

Catalyst SystemStarting MaterialsProductYield (%)Reference
CuClAnthranilic acids and α-keto acids2-substituted-4H-benzo[d][4][5]oxazin-4-onesup to 87%[4]
Pd(OAc)₂2-functionalized aryl azides and isocyanides2-alkylaminobenzoxazinonesup to 88%[4][7]
Heterogeneous Palladium2-iodoanilines and aryl iodides2-arylbenzoxazinonesGood yields[8]
CuIN-acyl-2-halobenzamides4H-3,1-benzoxazin-4-one derivativesup to 81%[9]
GoldN-aryl-N-hydroxy-anthranilic acids and alkynesBenzo[d][4][5]oxazin-4-onesup to 83%[4]

Table 2: Influence of Substituents on Yield

Synthetic MethodSubstituent on Anthranilic AcidYield (%)Reference
CuCl-catalyzed decarboxylative couplingElectron-donating groupHigh[4]
CuCl-catalyzed decarboxylative couplingElectron-withdrawing group (-NO₂)51%[4]
Acid-catalyzed reaction with ortho estersElectron-donating groupFavors benzoxazinone[4]
Acid-catalyzed reaction with ortho estersElectron-withdrawing groupFavors dihydro intermediate[4]
Pd-catalyzed C-H activationortho-substitution55%[4]
Pd-catalyzed C-H activationpara-Cl81%[4]
Pd-catalyzed C-H activationpara-Me83%[4]

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of 4H-3,1-Benzoxazin-4-ones [9][10]

  • To an oven-dried Schlenk tube, add the substituted N-acyl-2-halobenzamide (1.0 mmol), CuI (0.1 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Stir the reaction mixture at 120 °C for the time indicated by TLC analysis.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Carbonylative Synthesis from N-(o-bromoaryl)amides [8]

  • In a glovebox, add the N-(o-bromoaryl)amide (0.5 mmol), Pd(OAc)₂ (5 mol%), and the appropriate ligand to a Schlenk tube.

  • Add the solvent and paraformaldehyde (2.0 equiv).

  • Seal the tube and bring it out of the glovebox.

  • Stir the reaction mixture at the specified temperature for the required time.

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent and filter.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: Synthesis using Cyanuric Chloride as a Cyclizing Agent [3]

  • Dissolve the N-acylated anthranilic acid (1.0 mmol) in a suitable solvent (e.g., toluene) in a round-bottom flask.

  • Add triethylamine (1.1 mmol).

  • While stirring, add cyanuric chloride (1.0 mmol) portion-wise over 10 minutes.

  • Reflux the reaction mixture until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under vacuum.

  • Recrystallize the crude product from a suitable solvent to obtain the pure benzoxazinone.

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield check_sm Check Starting Material Purity start->check_sm check_catalyst Check Catalyst Activity (if applicable) start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions purify_sm Purify Starting Materials check_sm->purify_sm Impurities detected fresh_catalyst Use Fresh Catalyst / Increase Loading check_catalyst->fresh_catalyst Catalyst suspected to be inactive optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time optimize_reagents Check Stoichiometry of Reagents check_conditions->optimize_reagents end_good Improved Yield purify_sm->end_good fresh_catalyst->end_good optimize_temp->end_good optimize_time->end_good optimize_reagents->end_good end_bad Yield Still Low: Consider Alternative Route

Caption: Troubleshooting workflow for low yields.

Ring_Opening_Mechanism benzoxazinone Benzoxazinone intermediate Zwitterionic/Tetrahedral Intermediate benzoxazinone->intermediate Nucleophilic attack at C4 carbonyl nucleophile Nucleophile (e.g., DBU, OH⁻) nucleophile->intermediate ring_opened Ring-Opened Product intermediate->ring_opened Ring opening

Caption: Mechanism of nucleophilic ring-opening.

Experimental_Workflow start Start reagents Combine Starting Materials and Catalyst/Reagents start->reagents reaction Heat/Stir under Inert Atmosphere reagents->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction complete drying Dry Organic Layer workup->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purify by Column Chromatography/Recrystallization concentration->purification characterization Characterize Product (NMR, IR, MS) purification->characterization end Pure Product characterization->end

Caption: General experimental workflow for synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using modern catalytic methods over traditional synthesis routes for benzoxazinones?

A1: Modern catalytic methods, employing catalysts based on copper, palladium, or gold, offer several advantages over traditional methods that often use stoichiometric amounts of harsh reagents like acetic anhydride or pyridine.[1] These advantages include milder reaction conditions (sometimes even room temperature), higher yields, greater tolerance for a variety of functional groups, and the use of more environmentally friendly reagents.[1][4]

Q2: How does the choice of solvent affect the synthesis of benzoxazinones?

A2: The solvent can play a critical role in the reaction's success. For many metal-catalyzed reactions, anhydrous aprotic solvents like toluene or dioxane are preferred to prevent quenching of the catalyst or reactive intermediates. The polarity of the solvent can also influence the solubility of reactants and the reaction rate. It is always best to consult the specific protocol for the recommended solvent.

Q3: Can I synthesize substituted benzoxazinones without a metal catalyst?

A3: Yes, several transition-metal-free methods exist. One common approach involves the cyclodehydration of N-acylated anthranilic acids using reagents like cyanuric chloride.[1][3] Another method utilizes iodine catalysis for the oxidative cascade reaction of anthranilic acid and aldehydes.[1][4] Ultrasound-assisted synthesis in the presence of acetic anhydride is another reported metal-free approach.[4]

Q4: What spectroscopic features are characteristic of benzoxazinones?

A4: In the ¹H NMR spectrum, the protons on the benzene ring typically appear in the aromatic region (around 7.0-8.5 ppm). The protons of the substituent at the 2-position will have characteristic shifts depending on their chemical environment. In the ¹³C NMR spectrum, the carbonyl carbon (C4) is a key diagnostic signal, typically appearing downfield. Infrared (IR) spectroscopy is also very useful for identifying the characteristic carbonyl stretch of the lactone, which is typically observed at a high frequency.[11][12]

Q5: My reaction seems to have stalled and is not going to completion. What should I do?

A5: If your reaction has stalled, as indicated by TLC analysis showing the presence of starting materials after the expected reaction time, you can try the following:

  • Extend the reaction time: Continue to monitor the reaction at regular intervals.

  • Increase the temperature: A moderate increase in temperature can often provide the necessary activation energy to push the reaction to completion.

  • Check catalyst and reagents: If applicable, ensure your catalyst is active and reagents are pure and added in the correct stoichiometric ratios. In some cases, adding a small additional portion of the catalyst may help.[2]

References

Technical Support Center: Improving Regioselectivity in Benzoxazinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzoxazinones, with a specific focus on improving regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing benzoxazinones, and how is regioselectivity controlled in each?

A1: The synthesis of benzoxazinones can be broadly approached through two main strategies, with regioselectivity being a key consideration in each:

  • Ring Formation from Anthranilic Acid Derivatives: This is a classical approach where the benzoxazinone ring is constructed from a substituted anthranilic acid. Regioselectivity is primarily determined by the substitution pattern of the anthranilic acid itself. For instance, the reaction of anthranilic acid with various reagents like ortho esters or acid chlorides will yield a benzoxazinone with a substitution pattern dictated by the starting material.[1][2]

  • C-H Functionalization of a Pre-formed Benzoxazinone Ring: This modern approach involves the direct functionalization of a C-H bond on a pre-existing benzoxazinone scaffold.[3][4] Regioselectivity in these reactions is typically controlled by a directing group present on the benzoxazinone, which guides a transition metal catalyst to a specific C-H bond, most commonly at the ortho position.[4][5] Palladium (Pd) and Rhodium (Rh) are frequently used catalysts in these transformations.

Q2: My C-H functionalization reaction is resulting in a mixture of regioisomers. How can I improve the regioselectivity?

A2: Achieving high regioselectivity in C-H functionalization of benzoxazinones often requires careful optimization of several factors. Here are some key areas to investigate:

  • Choice of Directing Group: The directing group is crucial for guiding the metal catalyst. For N-substituted benzoxazinones, the directing group's nature can significantly influence which C-H bond is activated. Removable directing groups, such as N-iminopyridinium ylides, have been used effectively in Rh(III)-catalyzed reactions.[4]

  • Catalyst and Ligand System: The choice of metal catalyst and its associated ligands plays a pivotal role. Palladium and rhodium complexes are commonly employed. For instance, a Pd(II)/AgNO3 catalytic system has been used for regioselective ortho-C-H acetoxylation and halogenation. Experimenting with different ligands can fine-tune the steric and electronic environment around the metal center, thereby enhancing selectivity.

  • Solvent and Temperature: The polarity of the solvent can influence the stability of intermediates and transition states. For some reactions, less polar solvents like triglyme have been shown to favor product formation.[1] Temperature can also affect selectivity; it is advisable to screen a range of temperatures to find the optimal conditions.

Q3: I am observing significant ring-opening of the benzoxazinone ring as a side reaction. What are the common causes and how can I prevent it?

A3: The benzoxazinone ring is susceptible to nucleophilic attack and subsequent ring-opening, particularly in the presence of water or other nucleophiles.[6] This is a common problem, especially when using substituted anthranilic acids.

Causes:

  • Presence of Water: Water can hydrolyze the cyclic ester bond of the benzoxazinone.[6] This is often an issue when using reagents that are not scrupulously dried, or in a humid reaction environment.

  • Nucleophilic Reagents: Many reactions for further functionalizing benzoxazinones involve nucleophiles, which can attack the carbonyl group and lead to ring cleavage.

Troubleshooting Strategies:

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.

  • Reaction with Acetic Anhydride: When preparing benzoxazinones from anthranilic acid and acetic anhydride, using dry acetic anhydride is critical to prevent ring-opening.[6]

  • Use of Deep Eutectic Solvents (DES): In some cases, using a deep eutectic solvent (DES) like choline chloride:urea can help to stabilize the benzoxazinone ring and prevent ring-opening during subsequent reactions.[7] The DES is thought to act as both a green solvent and a catalyst.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation

Symptoms: Formation of multiple arylated isomers of the benzoxazinone.

Possible Causes and Solutions:

CauseSuggested SolutionExperimental Protocol
Ineffective Directing Group The directing group may not be coordinating strongly enough or may be sterically hindered. Consider using a different directing group. For example, a pyridyl-based directing group can be effective.1. Synthesize the N-pyridyl-substituted benzoxazinone precursor. 2. Subject the precursor to the Pd-catalyzed arylation conditions. 3. Analyze the product mixture by 1H NMR and HPLC to determine the isomeric ratio.
Suboptimal Catalyst/Ligand Combination The ligand environment around the palladium center can influence selectivity. Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands.1. Set up a parallel screen of reactions, each with a different ligand (e.g., PPh3, XPhos, SPhos). 2. Use a standard set of reaction conditions (e.g., Pd(OAc)2 catalyst, base, solvent, temperature). 3. Monitor the reactions by TLC or LC-MS and determine the regioselectivity of the product for each ligand.
Incorrect Solvent Choice The solvent can affect the solubility of the catalyst and substrate, as well as the stability of the reaction intermediates.1. Screen a range of solvents with varying polarities (e.g., toluene, dioxane, DMF, DMSO). 2. Maintain a consistent temperature and reaction time for each solvent. 3. Analyze the regioselectivity of the resulting products.
Problem 2: Low Yield in Copper-Catalyzed Synthesis from Anthranilic Acid

Symptoms: Low conversion of starting materials and/or formation of multiple byproducts.

Possible Causes and Solutions:

CauseSuggested SolutionExperimental Protocol
Substituent Effects Electron-withdrawing groups on the anthranilic acid, such as -NO2, can significantly lower the reaction yield.[4]1. If possible, consider starting with an anthranilic acid that has electron-donating or neutral substituents. 2. Alternatively, increase the reaction time or temperature to try and drive the reaction to completion. 3. If the nitro group is essential, explore alternative synthetic routes that are more tolerant of this functional group.
Catalyst Inactivation The copper catalyst may be sensitive to air or moisture.1. Use a well-defined copper source (e.g., CuCl) and ensure it is handled under an inert atmosphere. 2. Use freshly distilled and degassed solvents. 3. Consider adding a ligand that can stabilize the copper catalyst.
Inappropriate Base The choice of base can be critical for the initial amidation step.1. Screen a variety of organic and inorganic bases (e.g., DIPEA, K2CO3, Cs2CO3). 2. Monitor the formation of the amide intermediate to identify the most effective base for the initial coupling step.

Visual Guides

reaction_mechanism sub Benzoxazinone with Directing Group (DG) intermediate1 Palladacycle Intermediate sub->intermediate1 C-H Activation cat Pd(II) Catalyst cat->intermediate1 base Base base->intermediate1 aryl_halide Ar-X intermediate2 Oxidative Addition Complex aryl_halide->intermediate2 intermediate1->intermediate2 Oxidative Addition product Ortho-Arylated Benzoxazinone intermediate2->product Reductive Elimination byproduct Pd(0) + HX product->byproduct

Caption: Mechanism of Pd-catalyzed ortho-C-H arylation.

troubleshooting_workflow start Low Regioselectivity in Benzoxazinone Synthesis q1 Is it a C-H functionalization reaction? start->q1 a1_yes Optimize Directing Group, Catalyst, and Ligands q1->a1_yes Yes a1_no Modify Substituents on Anthranilic Acid q1->a1_no No q2 Is ring-opening a major side reaction? a1_yes->q2 a1_no->q2 a2_yes Ensure Anhydrous Conditions and Consider Solvent Effects q2->a2_yes Yes a2_no Investigate Temperature and Reaction Time Effects q2->a2_no No end Improved Regioselectivity a2_yes->end a2_no->end

Caption: Troubleshooting decision tree for regioselectivity.

References

Technical Support Center: Synthesis of 1,4-Dihydro-2H-3,1-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1,4-dihydro-2H-3,1-benzoxazin-2-one, a key heterocyclic motif in drug development. The content is tailored for researchers, scientists, and professionals in the field.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, focusing on the widely used method involving the cyclization of 2-aminobenzyl alcohol with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate, BTC).

Q1: My reaction has a low yield or has not proceeded to completion. What are the potential causes?

A1: A low or zero yield of the target compound can be attributed to several factors, ranging from reagent quality to reaction conditions.

  • Reagent Quality:

    • 2-Aminobenzyl Alcohol: The starting material can oxidize over time, turning from a white or off-white solid to a darker color. Oxidation to 2-aminobenzaldehyde can impede the desired cyclization.[1] It is advisable to use a pure, crystalline starting material.

    • Triphosgene/Phosgene Equivalent: Triphosgene is sensitive to moisture and can decompose.[2] Use freshly opened or properly stored triphosgene. Ensure other carbonyl sources like 1,1'-carbonyldiimidazole (CDI) are of high purity.

    • Solvent and Base: Ensure solvents are anhydrous and the base (e.g., triethylamine, pyridine) is pure and dry. Moisture will consume the phosgene equivalent and can lead to hydrolysis of intermediates.[3]

  • Reaction Conditions:

    • Temperature: The reaction is typically run at low temperatures (e.g., 0 °C to room temperature) to control the high reactivity of phosgene/triphosgene and to favor the intramolecular cyclization over intermolecular side reactions. If the temperature is too high, polymerization may occur.

    • Stoichiometry: Incorrect molar ratios are a common issue. A slight excess of the 2-aminobenzyl alcohol relative to the phosgene source (on a per-molecule basis; 1 equivalent of triphosgene provides 3 equivalents of phosgene) is sometimes used, but precise control is critical.

    • Addition Rate: The phosgene equivalent should be added slowly to the solution of 2-aminobenzyl alcohol and base. A slow addition rate maintains a low concentration of the reactive intermediate, promoting the desired intramolecular ring-closing reaction over intermolecular polymerization.

  • Incomplete Reaction:

    • If starting material is still present (as observed by TLC), the reaction time may need to be extended. However, prolonged reaction times can also lead to side product formation. Monitoring the reaction progress is crucial.

Q2: My TLC plate shows multiple new spots, and the desired product is a minor component. What are the likely side products?

A2: The formation of multiple side products is common if reaction conditions are not optimized. The bifunctional nature of 2-aminobenzyl alcohol (containing both a nucleophilic amine and an alcohol) makes it susceptible to several competing reactions.

  • Symmetrical Urea Formation: The highly reactive amine group of two separate 2-aminobenzyl alcohol molecules can react with the carbonyl source (e.g., phosgene) to form a stable urea-linked dimer. This intermolecular reaction competes directly with the intramolecular cyclization.

  • Polymer Formation (Polyurethanes/Polyureas): If the concentration of reactants is too high or the phosgene equivalent is added too quickly, intermolecular reactions can dominate, leading to the formation of oligomeric or polymeric materials.[4][5] These are often insoluble and difficult to characterize.

  • Incomplete Cyclization Products: Intermediates such as the N-chloroformyl or O-chloroformyl derivatives may be formed. These may be stable enough to be observed or may react with other species in the mixture before they can cyclize.

  • Cyclic Carbonate Formation: Diols and amino alcohols can readily form cyclic carbonates upon reaction with phosgene.[6] In this case, reaction between the primary alcohol and the secondary amine could potentially form a different, undesired heterocyclic ring system, although the intended product is thermodynamically favored.

Q3: The reaction mixture became very thick, or an insoluble solid crashed out. What is this substance?

A3: The formation of an insoluble precipitate is a strong indicator of polymerization. As described above, 2-aminobenzyl alcohol can undergo intermolecular reactions to form polyurethanes (from reaction at both the alcohol and amine) or polyureas (from reaction at the amine).

To minimize this:

  • Use High Dilution: Running the reaction at a lower concentration favors the intramolecular cyclization by reducing the probability of intermolecular collisions.

  • Slow Reagent Addition: Employ a syringe pump for the slow, controlled addition of the triphosgene solution. This maintains a very low concentration of the reactive carbonylating agent, further promoting the desired intramolecular pathway.

  • Control Temperature: Keep the reaction temperature low (e.g., 0 °C) to moderate the reaction rate and reduce the likelihood of uncontrolled polymerization.

Data Presentation

To effectively troubleshoot your synthesis, it is crucial to meticulously record experimental conditions and outcomes. Use the following table to log and compare your results.

EntryStarting Material PurityCarbonyl Source (Eq.)Base (Eq.)SolventConcentration (M)Temperature (°C)Addition Time (h)Total Time (h)Yield (%)Purity (by NMR/LC)Side Products Observed
198%Triphosgene (0.35)TEA (2.2)THF0.1024
2RecrystallizedCDI (1.1)NoneDCM0.0525112
3

Experimental Protocols

Key Experiment: Synthesis of this compound via Triphosgene

This protocol is a representative procedure and may require optimization for specific laboratory conditions or scales.

Materials:

  • 2-Aminobenzyl alcohol (1.0 eq)

  • Triphosgene (BTC) (0.35 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-aminobenzyl alcohol (1.0 eq) and triethylamine (2.2 eq) in anhydrous THF (to achieve a concentration of ~0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve triphosgene (0.35 eq) in a small volume of anhydrous THF. Transfer this solution to the dropping funnel. Add the triphosgene solution dropwise to the stirred 2-aminobenzyl alcohol solution over 1-2 hours. Ensure the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by carefully adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure this compound.

Frequently Asked Questions (FAQs)

Q1: Which carbonyl source is best: phosgene, triphosgene, or CDI? A1: The choice depends on a balance of reactivity, safety, and experimental convenience.

  • Phosgene: A highly toxic and hazardous gas. Its use is generally restricted to industrial settings with specialized equipment.[7]

  • Triphosgene (BTC): A crystalline solid that is a safer and more convenient surrogate for phosgene.[2] It decomposes to release three equivalents of phosgene in situ. It is highly reactive and the most common choice in laboratory settings.

  • 1,1'-Carbonyldiimidazole (CDI): A milder, non-toxic alternative. The reaction with CDI is often slower and may require heating, but it avoids the generation of acidic byproducts (imidazole is released instead of HCl), which can simplify the procedure.[7]

Q2: What is the function of the base, and can I use other bases? A2: When using phosgene or triphosgene, a base is required to neutralize the two equivalents of HCl that are produced during the cyclization.[8] Tertiary amines like triethylamine or pyridine are commonly used. The base must be non-nucleophilic to avoid reacting with the phosgene equivalent. Using an insufficient amount of base can lead to an acidic reaction medium, which may promote side reactions or prevent the reaction from proceeding.

Q3: How critical is the choice of solvent? A3: The solvent should be aprotic and inert to the highly electrophilic phosgene intermediates. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices. The solvent must be anhydrous, as any water will rapidly decompose the phosgene equivalent.

Q4: What is the best method to purify the final product? A4: The purification method depends on the purity of the crude product.

  • Recrystallization: If the crude product is relatively clean, recrystallization is an effective method to obtain highly pure material. Common solvent pairs include ethyl acetate/hexanes or ethanol/water.

  • Silica Gel Chromatography: If the reaction has produced significant side products, column chromatography is necessary. A gradient of ethyl acetate in hexanes is typically effective for eluting the product.

Visualized Workflows and Pathways

G start Low Yield or Incomplete Reaction check_reagents 1. Check Reagent Purity - 2-Aminobenzyl Alcohol (oxidation?) - Triphosgene (decomposition?) - Solvent/Base (anhydrous?) start->check_reagents check_conditions 2. Review Reaction Conditions - Temperature too high/low? - Stoichiometry correct? - Slow addition rate used? check_reagents->check_conditions analyze_byproducts 3. Analyze Byproducts - TLC/LCMS analysis - Identify major spots check_conditions->analyze_byproducts polymer Polymer/Insoluble Material? analyze_byproducts->polymer urea Urea Dimer or Other Discrete Side Products? analyze_byproducts->urea polymer->urea No optimize_dilution Optimize: - Increase dilution - Slow reagent addition - Lower temperature polymer->optimize_dilution Yes optimize_stoichiometry Optimize: - Adjust stoichiometry - Re-evaluate base equivalent urea->optimize_stoichiometry Yes solution Improved Yield optimize_dilution->solution optimize_stoichiometry->solution

G cluster_reactants Reactants cluster_intermediates Intermediates A 2-Aminobenzyl Alcohol D N-Chloroformyl Intermediate A->D Nucleophilic Attack by Amine B Triphosgene (BTC) C Phosgene (from BTC) B->C Decomposition Base Base (e.g., TEA) Base->D Nucleophilic Attack by Amine C->D Nucleophilic Attack by Amine E 1,4-Dihydro-2H-3,1- benzoxazin-2-one D->E Intramolecular Cyclization (SN-Acyl) HCl 2 HCl

G A 2x 2-Aminobenzyl Alcohol C Symmetrical Urea Dimer A->C Intermolecular Reaction B Phosgene B->C Intermolecular Reaction D n 2-Aminobenzyl Alcohol F Polyurethane / Polyurea Polymer D->F Uncontrolled Intermolecular Polymerization E n Phosgene E->F Uncontrolled Intermolecular Polymerization

References

reaction condition optimization for benzoxazine formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful synthesis and polymerization of benzoxazines.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for forming benzoxazine monomers?

A1: Benzoxazine monomers are synthesized through a Mannich-like condensation reaction involving a phenolic compound, a primary amine, and formaldehyde.[1][2][3] This reaction can be performed using either solution-based or solvent-free methods and typically results in high yields, ranging from 70% to 99%.[2]

Q2: At what temperature does the ring-opening polymerization (ROP) of benzoxazines typically occur?

A2: The thermal ring-opening polymerization of 1,3-benzoxazines generally occurs at temperatures between 160°C and 260°C.[4][5] The specific temperature is highly dependent on the purity and chemical structure of the monomer.[5] For instance, highly pure monomers tend to polymerize at higher temperatures.[5]

Q3: What are the common challenges encountered during benzoxazine polymerization?

A3: Common challenges include high polymerization temperatures, the formation of low molecular weight oligomers instead of the desired polymer, and inconsistent polymerization results.[6][7] These issues can lead to final products with reduced thermal stability, lower mechanical strength, and compromised chemical resistance.[6]

Q4: How can the polymerization temperature of benzoxazines be lowered?

A4: The polymerization temperature can be significantly reduced by using catalysts.[7][8][9] Both acid and alkaline catalysts are effective. Acid catalysts, including organic and Lewis acids, as well as various metal complexes, promote the cleavage of the CH₂-O bond in the oxazine ring.[8][9] For example, pyrogallol has been shown to reduce the exothermic peak temperature of benzoxazine polymerization from 256°C to 174°C.[8] Similarly, certain borane catalysts have been reported to decrease the onset ROP temperature by as much as 98°C.[7]

Q5: What causes the formation of undesirable oligomers?

A5: Oligomer formation can be attributed to several factors, including the monomer's structure (monofunctional benzoxazines are particularly prone to this), high polymerization temperatures that favor side reactions, and the presence of impurities like residual phenols from the synthesis.[6] In some cases, the polymerization of monofunctional benzoxazines can "self-terminate" by forming stable cyclic oligomers.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during benzoxazine formation and polymerization.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Benzoxazine Monomer - Incomplete reaction. - Sub-optimal reaction temperature or time. - Impure starting materials.[6]- Ensure a reflux time of around 48 hours for the reaction to complete.[1] - Use high-purity phenols, amines, and paraformaldehyde.[6] - After the reaction, wash the organic phase with 1N sodium hydroxide solution and water to remove unreacted phenols and other impurities.[1]
High Polymerization Temperature - High purity of the benzoxazine monomer.[5] - Absence of a catalyst.[9][10]- Introduce a catalyst to lower the activation energy of the ring-opening polymerization. Lewis acids (e.g., FeCl₃, AlCl₃) or protonic acids are effective.[9] - Consider using bifunctional catalysts like lithium iodide, which can actively promote ring-opening.[11]
Formation of Oligomers Instead of High Polymer - Monomer structure (monofunctional benzoxazines).[6] - High polymerization temperature favoring side reactions.[6] - Presence of impurities acting as uncontrolled catalysts.[6]- Purify the monomer using recrystallization to remove impurities.[6] - Incorporate co-monomers to disrupt the formation of stable cyclic oligomers.[6] - Optimize the polymerization temperature; sometimes a lower temperature with a suitable catalyst is more effective.
Inconsistent Polymerization Results - Variable purity of the monomer batches.[6] - Inconsistent heating rates during polymerization.- Standardize the monomer purification protocol to ensure batch-to-batch consistency. - Use a calibrated Differential Scanning Calorimeter (DSC) with a constant heating rate (e.g., 10°C/min) for polymerization studies to ensure reproducibility.[6]
Brittle or Tacky Final Polymer - Incomplete polymerization. - Premature termination of polymerization due to oligomer formation.[6]- Ensure complete melting and curing by following a staged isothermal heating process based on the monomer's DSC thermogram (e.g., heating at onset, peak, and endset polymerization temperatures).[2] - Address oligomer formation using the strategies mentioned above.

Experimental Protocols

General Synthesis of Benzoxazine Monomers

This protocol is a representative example for the synthesis of a bio-based benzoxazine.[1]

  • Dissolution: Add the phenolic compound (e.g., vanillin, 6.6 mmol) and a primary amine (e.g., Jeffamine D-230, 3.3 mmol) to 40 mL of a suitable solvent like chloroform. Stir the mixture until a clear solution is formed.

  • Addition of Formaldehyde: Add paraformaldehyde (13.2 mmol) to the solution.

  • Reflux: Reflux the reaction mixture for 48 hours.

  • Work-up:

    • Cool the mixture to room temperature.

    • Wash the solution three times with 30 mL of 1N sodium hydroxide solution.

    • Wash the solution twice with 20 mL of water.

  • Drying and Isolation: Dry the organic phase with anhydrous sodium sulfate and then evaporate the solvent under vacuum to obtain the benzoxazine product.

Thermal Polymerization Procedure

This procedure outlines the steps for the thermal curing of benzoxazine monomers.[2]

  • Monomer Preparation: Place the purified benzoxazine monomer in a suitable container for heating.

  • Melting: Isothermally heat the monomer at its melting endset temperature for 1 hour to ensure complete melting.

  • Curing Stages:

    • Heat isothermally at the onset polymerization temperature for 3 hours.

    • Increase the temperature and heat for 1 hour at the peak polymerization temperature.

    • Finally, heat for 2 hours at the polymerization endset temperature.

    • Note: The specific temperatures for each stage are determined from the monomer's DSC thermogram.

Data Presentation

Table 1: Influence of Amine Structure on Polymerization Temperature of Umbelliferone-Based Benzoxazines.[2]

Amine UsedOnset Polymerization Temp (°C)Peak Polymerization Temp (°C)
Furfurylamine187197
Aniline178194
Benzylamine210221
Phenethylamine200213

Table 2: Effect of a Catalyst on the Curing Temperature of Benzoxazine (BA-a).[8]

Catalyst SystemInitial Curing Temp (°C)Peak Curing Temp (°C)
Pure Benzoxazine (BA-a)252258
BA-a with Ti-Ph-POSS (0.5 wt%)~225~240
BA-a with Ti-Ph-POSS (1 wt%)~215~230
BA-a with Ti-Ph-POSS (2 wt%)~205~220
BA-a with Ti-Ph-POSS (3 wt%)~200~215

Visualizations

experimental_workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization start Start: Phenol, Amine, Paraformaldehyde dissolve Dissolve in Solvent start->dissolve reflux Reflux (e.g., 48h) dissolve->reflux wash Aqueous Wash (NaOH, H₂O) reflux->wash dry Dry & Evaporate wash->dry monomer Purified Benzoxazine Monomer dry->monomer melt Isothermal Melt monomer->melt cure1 Cure Stage 1 (Onset Temp) melt->cure1 cure2 Cure Stage 2 (Peak Temp) cure1->cure2 cure3 Cure Stage 3 (Endset Temp) cure2->cure3 polymer Polybenzoxazine cure3->polymer

Caption: Experimental workflow for benzoxazine synthesis and polymerization.

troubleshooting_guide cluster_yield Low Monomer Yield? cluster_temp High Polymerization Temp? cluster_oligomer Oligomer Formation? start Problem Encountered check_purity Check Starting Material Purity start->check_purity Yield Issue check_conditions Verify Reaction Time & Temp start->check_conditions Yield Issue add_catalyst Introduce Catalyst (e.g., Lewis Acid) start->add_catalyst Temp Issue purify_monomer Purify Monomer (Recrystallization) start->purify_monomer Product Quality Issue use_comonomer Incorporate Co-monomers start->use_comonomer Product Quality Issue purify_start Use High-Purity Reagents check_purity->purify_start optimize_time Ensure Adequate Reflux Time check_conditions->optimize_time catalyst_added Reduced Polymerization Temp add_catalyst->catalyst_added oligomer_solved Improved Polymer Formation purify_monomer->oligomer_solved use_comonomer->oligomer_solved

Caption: Troubleshooting logic for common benzoxazine formation issues.

References

overcoming poor solubility of 1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the poor solubility of this class of compounds.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Solubility Problem

Q1: Why are my this compound derivatives exhibiting poor aqueous solubility?

A1: The poor solubility of these derivatives often stems from their molecular structure. Like many heterocyclic compounds, they can be characterized by high lipophilicity (a tendency to dissolve in fats or lipids rather than water) and strong crystal lattice energy.[1][2] These properties, often referred to as 'brick-dust' (high melting point) or 'grease-ball' (high lipophilicity) characteristics, mean that significant energy is required to break the crystal structure and solvate the individual molecules in water.[1] It is estimated that over 70% of new chemical entities in development pipelines suffer from poor aqueous solubility.[3]

Q2: What is the Biopharmaceutics Classification System (BCS), and how does it relate to my compound's solubility?

A2: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[2] Poorly soluble compounds typically fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1][3] Identifying your compound's BCS class is a critical first step, as it helps in selecting an appropriate formulation strategy to enhance bioavailability.[3][4]

Q3: Can the crystalline form of my derivative affect its solubility?

A3: Absolutely. The solid-state properties of your compound play a crucial role. A phenomenon known as polymorphism allows a compound to exist in multiple crystalline forms, each with a different crystal lattice arrangement.[2][5] These different polymorphs can have significantly different physical properties, including solubility and dissolution rate.[5] Amorphous forms, which lack a long-range ordered crystal structure, are generally more soluble than their crystalline counterparts but may be less stable.[2][6]

Section 2: Troubleshooting Guide - A Step-by-Step Approach to Solubility Enhancement

This guide provides a logical workflow for addressing solubility issues, from initial screening to advanced formulation.

G start Problem Identified: Poor Aqueous Solubility initial_screen Initial Screening: Solvent & pH Profiling start->initial_screen is_ionizable Is the compound ionizable? initial_screen->is_ionizable ph_adjust pH Adjustment / Salt Formation is_ionizable->ph_adjust Yes cosolvents Co-solvent / Surfactant Systems is_ionizable->cosolvents No success Solubility Achieved Proceed with Experiment ph_adjust->success Success advanced_tech Initial Methods Insufficient Proceed to Advanced Techniques ph_adjust->advanced_tech Failure cosolvents->success Success cosolvents->advanced_tech Failure particle_reduction Particle Size Reduction (Micronization, Nanosuspension) advanced_tech->particle_reduction complexation Complexation (Cyclodextrins) advanced_tech->complexation solid_dispersion Solid Dispersions (Amorphous Systems) advanced_tech->solid_dispersion lipid_formulation Lipid-Based Formulations (SEDDS) advanced_tech->lipid_formulation particle_reduction->success complexation->success solid_dispersion->success lipid_formulation->success G cluster_process drug Poorly Soluble Benzoxazinone Derivative plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) arrow Complexation complex Soluble Inclusion Complex p1 Hydrophobic drug approaches the cyclodextrin cavity p2 Drug is encapsulated, displacing water molecules p3 Hydrophilic exterior confers water solubility to the complex G drug Benzoxazinone Derivative (e.g., Fluoroquinolone Analog) gyrase Bacterial DNA Gyrase (Topoisomerase II) drug->gyrase Inhibits dna_supercoiled Supercoiled DNA (Compacted for Cell) gyrase->dna_supercoiled Induces Negative Supercoils replication_blocked DNA Replication Blocked gyrase->replication_blocked Leads to dna_relaxed Relaxed DNA dna_relaxed->gyrase cell_death Bacterial Cell Death replication_blocked->cell_death Results in

References

Technical Support Center: Scale-Up Synthesis of 1,4-dihydro-2H-3,1-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1,4-dihydro-2H-3,1-benzoxazin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most frequently employed route for the synthesis of this compound on both laboratory and larger scales is the cyclization of 2-aminobenzyl alcohol. This is typically achieved by reacting 2-aminobenzyl alcohol with a carbonylating agent, such as phosgene or a phosgene equivalent like triphosgene or 1,1'-carbonyldiimidazole (CDI). For large-scale preparations, the use of phosgene has been reported, though its extreme toxicity necessitates stringent safety protocols.[1] Safer alternatives like triphosgene are often preferred in a laboratory and pilot plant setting.[2][3]

Q2: What are the primary safety concerns when using triphosgene for scale-up synthesis?

A2: Triphosgene, while a solid and less volatile substitute for phosgene gas, still presents significant hazards. It can decompose to release phosgene, especially in the presence of nucleophiles or at elevated temperatures.[3] Key safety precautions include:

  • Handling: Always handle triphosgene in a well-ventilated fume hood or glove box.[2][4] Avoid inhalation of dust and any direct skin or eye contact.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including tightly fitting safety goggles, a flame-resistant laboratory coat, and suitable gloves.[2][6]

  • Storage: Store triphosgene in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like water, amines, and alcohols.[2][6]

  • Quenching and Disposal: Any unreacted triphosgene and contaminated equipment must be carefully quenched with a suitable nucleophile (e.g., aqueous base) before disposal.[7]

Q3: Are there viable, non-phosgene-based alternatives for the cyclization step at an industrial scale?

A3: Yes, several non-phosgene alternatives are available and may be more suitable depending on the scale and safety infrastructure. 1,1'-Carbonyldiimidazole (CDI) is a common and much safer alternative for carbonylation reactions.[2] Another approach involves a two-step process starting from phthalides, which undergo aminolysis followed by a Hofmann rearrangement to yield the benzoxazinone core.[1] While potentially safer, the overall process economy and efficiency of these alternatives must be evaluated for a specific large-scale application.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Side reactions, such as the formation of ureas or other byproducts. 3. Degradation of the product during workup or purification. 4. Poor quality of starting materials or reagents.1. Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled. 2. Ensure slow addition of the carbonylating agent at a controlled temperature to minimize side reactions. The choice of base and solvent can also influence the formation of byproducts. 3. Use a mild workup procedure. If the product is sensitive to acid or base, ensure neutralization is carried out carefully. For purification, consider recrystallization over chromatography for larger scales to minimize product loss. 4. Verify the purity of 2-aminobenzyl alcohol and the carbonylating agent before starting the reaction.
Impurity Formation 1. Dimerization or polymerization of the starting material or product. 2. Presence of unreacted starting materials. 3. Formation of N-acylated byproducts if an acyl chloride is used as the carbonyl source.1. Control the reaction temperature and concentration. Running the reaction at a lower temperature and with slow addition of reagents can minimize polymerization. 2. Ensure the stoichiometry of the reagents is correct and that the reaction is driven to completion. 3. If using an acyl chloride, ensure that the reaction conditions favor cyclization over intermolecular acylation. The choice of a non-nucleophilic base is crucial.
Reaction Control Issues (e.g., Exotherm) 1. The reaction of 2-aminobenzyl alcohol with phosgene or its equivalents can be highly exothermic. 2. Inadequate heat dissipation in a large-scale reactor.1. Add the carbonylating agent slowly and in a controlled manner. For scale-up, a dosing pump is recommended. 2. Ensure the reactor has adequate cooling capacity. Monitor the internal temperature of the reaction closely. For very large scales, a semi-batch process where one reactant is added portion-wise might be necessary to control the exotherm.
Difficult Product Isolation/Purification 1. The product may be an oil or difficult to crystallize. 2. The product may be contaminated with byproducts that have similar solubility.1. Try different solvents or solvent mixtures for recrystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization. If the product remains an oil, purification by column chromatography may be necessary, followed by attempts to crystallize the purified oil. 2. Optimize the reaction conditions to minimize the formation of impurities. If impurities are still present, a multi-step purification process involving both crystallization and chromatography may be required.

Quantitative Data

The following table summarizes representative reaction conditions and yields for the synthesis of this compound and its derivatives from various literature sources. It is important to note that direct comparisons can be challenging due to variations in substrates, scales, and reaction setups.

Starting MaterialCarbonylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-HydroxymethylbenzamideBis(trifluoroacetoxy)iodobenzene (BTI)-DMF0190[1]
2-Aminobenzyl alcoholTriphosgeneTriethylamineDichloromethane0 to rtNot SpecifiedHighInferred from[4]
2-Aminobenzyl alcoholPhosgeneNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh[1]
Substituted 2-aminobenzyl alcoholsVarious aldehydes (for 4H-3,1-benzoxazines)-Not SpecifiedNot SpecifiedNot SpecifiedModerate to High[8]

Experimental Protocols

Representative Lab-Scale Synthesis using Triphosgene

This protocol is a representative example and should be optimized for specific laboratory conditions and scale.

Materials:

  • 2-Aminobenzyl alcohol

  • Triphosgene

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminobenzyl alcohol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) to the solution.

  • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.

  • Slowly add the triphosgene solution to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by slowly adding saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound.

Visualizations

Synthetic_Pathway Synthetic Pathway for this compound A 2-Aminobenzyl Alcohol C This compound A->C Cyclization B Carbonylating Agent (e.g., Triphosgene) B->C reagents Base (e.g., Triethylamine) Solvent (e.g., DCM)

Caption: Common synthetic route to this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Scale-Up Synthesis start Low Yield or High Impurity Profile check_reaction Reaction Monitoring (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete extend_time Extend Reaction Time / Increase Temperature incomplete->extend_time Yes side_reactions Side Reactions Observed incomplete->side_reactions No end Improved Yield and Purity extend_time->end optimize_conditions Optimize Addition Rate / Temperature / Solvent side_reactions->optimize_conditions Yes workup_issue Product Degradation during Workup side_reactions->workup_issue No optimize_conditions->end mild_workup Use Milder Workup Conditions workup_issue->mild_workup Yes purification_issue Purification Difficulty workup_issue->purification_issue No mild_workup->end optimize_purification Optimize Recrystallization Solvent / Consider Chromatography purification_issue->optimize_purification Yes optimize_purification->end

Caption: A logical workflow for troubleshooting common scale-up issues.

References

Validation & Comparative

A Comparative Study of 1,4-dihydro-2H-3,1-benzoxazin-2-one and its Sulfur Analogs for Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the synthesis, biological activity, and experimental evaluation of 1,4-dihydro-2H-3,1-benzoxazin-2-one and its corresponding thio-analogs.

This guide provides a comprehensive comparative analysis of the chemical and biological properties of this compound and its sulfur-containing counterparts, 1,4-dihydro-2H-3,1-benzothiazin-2-one and 1,4-dihydro-2H-3,1-benzoxathian-2-one. The focus is on providing objective, data-driven comparisons of their performance in key biological assays, supported by detailed experimental protocols to aid in reproducible research.

Disclaimer: Direct comparative studies evaluating this compound and its sulfur analogs under identical experimental conditions are limited in the current scientific literature. The data presented in this guide is compiled from various independent studies. While efforts have been made to standardize the presentation of this data, direct comparison of absolute values (e.g., IC50) across different studies should be approached with caution due to inherent variations in experimental methodologies, cell lines, and assay conditions.

Chemical Structures and Synthesis Overview

The core structures of the compounds under comparison are presented below. The synthetic route to these scaffolds and their derivatives typically involves the cyclization of appropriate precursors.

General Synthesis Workflow:

The synthesis of 1,4-dihydro-2H-3,1-benzoxazin-2-ones and their sulfur analogs often follows a convergent synthetic strategy. A generalized workflow is depicted below. Specific reagents and conditions may vary depending on the desired substitutions on the aromatic ring.

General Synthetic Workflow cluster_0 Starting Materials cluster_1 Cyclization cluster_2 Target Compounds 2-Aminobenzyl alcohol 2-Aminobenzyl alcohol Cyclization Reaction Cyclization Reaction 2-Aminobenzyl alcohol->Cyclization Reaction O-nucleophile 2-Aminothiophenol 2-Aminothiophenol 2-Aminothiophenol->Cyclization Reaction S-nucleophile Phosgene equivalent Phosgene equivalent Phosgene equivalent->Cyclization Reaction Carbonyl source This compound This compound Cyclization Reaction->this compound 1,4-dihydro-2H-3,1-benzothiazin-2-one 1,4-dihydro-2H-3,1-benzothiazin-2-one Cyclization Reaction->1,4-dihydro-2H-3,1-benzothiazin-2-one Hypothetical Anticancer Signaling Pathway Benzoxazinone / Benzothiazinone Benzoxazinone / Benzothiazinone Cellular Uptake Cellular Uptake Benzoxazinone / Benzothiazinone->Cellular Uptake Mitochondrial Stress Mitochondrial Stress Cellular Uptake->Mitochondrial Stress DNA Damage DNA Damage Cellular Uptake->DNA Damage ROS Production ROS Production Mitochondrial Stress->ROS Production Caspase Activation Caspase Activation ROS Production->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis DNA Damage->Caspase Activation MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h incubation MTT Addition MTT Addition Compound Treatment->MTT Addition 48-72h incubation Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 4h incubation Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis

Unveiling the Anti-Inflammatory Potential of Benzoxazinone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents is a continuous endeavor. Benzoxazinone derivatives have emerged as a promising class of compounds, exhibiting significant anti-inflammatory properties. This guide provides a comprehensive comparison of the anti-inflammatory activity of various benzoxazinone derivatives, supported by experimental data and detailed protocols to aid in their evaluation and development.

Benzoxazinones, heterocyclic compounds with a fused benzene and oxazinone ring system, have demonstrated a wide range of biological activities.[1] Their anti-inflammatory effects are of particular interest, with numerous studies showcasing their ability to modulate key inflammatory pathways. This guide will delve into the validation of these activities through common in vitro and in vivo models.

Comparative Anti-Inflammatory Activity

The anti-inflammatory efficacy of benzoxazinone derivatives has been evaluated using various assays, primarily focusing on their ability to inhibit inflammatory mediators and edema. The following tables summarize the quantitative data from several studies, offering a comparative overview of different derivatives.

Compound IDIn Vivo ModelDose% Inhibition of EdemaReference Compound% Inhibition by ReferenceReference
3d Carrageenan-induced rat paw edema-62.61% (at 4h)Diclofenac68.20% (at 4h)[2][3]
N-(1-(6,8-Dibromo-4-oxo-4H-benzo[d][2][4]-oxazin-2-yl)-2-phenylvinyl) benzamide Carrageenan-induced rat paw edema-87.12% (at 4h)Indomethacin94.54% (at 4h)[3][5]
3a Carrageenan-induced rat paw edema-39.93 - 46.19% (at 4h)Aceclofenac-[3]
3b Carrageenan-induced rat paw edema-39.93 - 46.19% (at 4h)Ibuprofen-[3]
3c Carrageenan-induced rat paw edema-39.93 - 46.19% (at 4h)Mefenamic acid-[3]
3e Carrageenan-induced rat paw edema-39.93 - 46.19% (at 4h)Ketoprofen-[3]
Compound IDIn Vitro AssayCell LineParameter MeasuredIC50 Value (µM)Reference CompoundIC50 of ReferenceReference
e2 LPS-induced NO productionBV-2Nitric Oxide (NO)-Resveratrol (20 µM)42.02% reduction[4][6]
e16 LPS-induced NO productionBV-2Nitric Oxide (NO)-Resveratrol (20 µM)42.02% reduction[4][6]
e20 LPS-induced NO productionBV-2Nitric Oxide (NO)-Resveratrol (20 µM)42.02% reduction[4][6]
Compound 27 Cytokine Inhibition-TNF-α7.83 ± 0.95--[6]
Compound 27 Cytokine Inhibition-IL-1β15.84 ± 0.82--[6]
Compound 6m Cytokine Inhibition-IL-1β7.9 ± 1.36--[4]

Key Signaling Pathways in Anti-Inflammatory Action

The anti-inflammatory effects of benzoxazinone derivatives are often attributed to their modulation of specific signaling pathways. Two prominent pathways identified are the NF-κB and Nrf2-HO-1 pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as the enzyme inducible nitric oxide synthase (iNOS).

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_active->ProInflammatory_Genes Transcription Induction Nucleus Nucleus Benzoxazinone Benzoxazinone Derivatives Benzoxazinone->IKK Inhibition Benzoxazinone->NFkB_active Inhibition of Nuclear Translocation Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., LPS-induced ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Activation Nrf2 Nrf2 Nrf2_active Active Nrf2 Nrf2->Nrf2_active Dissociation ARE ARE Nrf2_active->ARE Binding Nucleus Nucleus HO1_Gene HO-1 Gene ARE->HO1_Gene Transcription HO1_Protein HO-1 Protein HO1_Gene->HO1_Protein Translation Anti_inflammatory_effects Anti-inflammatory Effects HO1_Protein->Anti_inflammatory_effects Benzoxazinone Benzoxazinone Derivatives Benzoxazinone->Nrf2_active Activation Carrageenan_Paw_Edema_Workflow Start Start Animal_Acclimatization Animal Acclimatization (Wistar Rats) Start->Animal_Acclimatization Grouping Grouping (Control, Standard, Test) Animal_Acclimatization->Grouping Dosing Oral/IP Administration (Vehicle, Standard Drug, Test Compound) Grouping->Dosing Carrageenan_Injection Sub-plantar Injection of 1% Carrageenan (0.1 mL) Dosing->Carrageenan_Injection 1 hour post-dosing Paw_Volume_Measurement Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4h Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End LPS_Macrophage_Assay_Workflow Start Start Cell_Culture Culture Macrophages (e.g., RAW 264.7) Start->Cell_Culture Cell_Seeding Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Pre_treatment Pre-treat with Benzoxazinone Derivatives Cell_Seeding->Pre_treatment LPS_Stimulation Stimulate with LPS Pre_treatment->LPS_Stimulation 1-2 hours Incubation Incubate for 24h LPS_Stimulation->Incubation Supernatant_Collection Collect Culture Supernatant Incubation->Supernatant_Collection Measurement Measure Inflammatory Mediators Supernatant_Collection->Measurement NO_Assay Nitric Oxide (NO) (Griess Assay) Measurement->NO_Assay Cytokine_Assay Cytokines (TNF-α, IL-6) (ELISA) Measurement->Cytokine_Assay Data_Analysis Data Analysis (% Inhibition, IC50) NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to Heterocyclic Scaffolds in Drug Design: 1,4-Dihydro-2H-3,1-benzoxazin-2-one in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the ultimate success of a drug discovery program. Heterocyclic compounds, in particular, form the backbone of a vast array of therapeutic agents due to their structural diversity and ability to interact with a wide range of biological targets. This guide provides a comparative analysis of the 1,4-dihydro-2H-3,1-benzoxazin-2-one scaffold against three other prominent heterocyclic systems: benzimidazole, quinoline, and piperidine. By examining their synthesis, biological activities, and physicochemical properties, we aim to offer a valuable resource for researchers in the rational design of novel therapeutics.

Introduction to the Scaffolds

This compound: This bicyclic scaffold, containing a fused benzene and a dihydrooxazinone ring, has emerged as a "privileged" structure in medicinal chemistry. Its unique three-dimensional conformation and hydrogen bonding capabilities allow for potent and selective interactions with various biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Benzimidazole: A fused ring system composed of benzene and imidazole, the benzimidazole scaffold is a cornerstone in drug discovery. Its structural resemblance to endogenous purines allows it to interact with a multitude of enzymes and receptors. Benzimidazole-containing drugs are widely used as anticancer agents, proton pump inhibitors, and anthelmintics.

Quinoline: This bicyclic heterocycle, consisting of a benzene ring fused to a pyridine ring, is a versatile scaffold found in numerous natural and synthetic bioactive compounds. The quinoline nucleus is a key component of antimalarial drugs, antibiotics, and kinase inhibitors. Its aromatic nature and ability to intercalate with DNA contribute to its diverse biological activities.

Piperidine: As one of the most common saturated nitrogen-containing heterocycles in approved drugs, the piperidine ring offers a flexible and synthetically tractable scaffold. Its three-dimensional structure and basic nitrogen atom are crucial for interacting with targets in the central nervous system (CNS) and for modulating physicochemical properties such as solubility and lipophilicity.

Comparative Biological Activities

The following tables summarize the reported biological activities of derivatives of each scaffold against various targets. It is important to note that the data presented is a compilation from different studies, and direct comparisons of potency should be made with caution due to variations in the specific derivatives, cell lines, and experimental conditions.

Anticancer Activity (IC₅₀ Values in µM)
ScaffoldDerivative ExampleCell LineIC₅₀ (µM)Reference
This compound 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine derivative (14f)PC-3 (Prostate)7.84[1]
4-Aryl-3,4-dihydro-2H-1,4-benzoxazine derivative (14f)MDA-MB-231 (Breast)10.5[1]
Quinoxalinone and 1,4-benzoxazin-2-one derivative (10)HeLa (Cervical)10.46[2]
Benzimidazole Benzimidazole-triazole hybrid (32)HCT-116 (Colon)3.87[3]
Benzimidazole derivative with sulfonamide moiety (10)MGC-803 (Gastric)1.02[3]
Thiazole/benzimidazole hybrid (26b)MCF-7 (Breast)6.30[4]
Quinoline Quinoline-2-one Schiff-base hybrid (6c)S. aureus0.018 (MIC)[5]
Quinoline-based kinase inhibitor (Compound 21b)c-Met Kinase<0.003[6]
Piperidine Piperidine derivative (8)Farnesyltransferase0.0037[7]
Antimicrobial Activity (MIC Values in µg/mL)
ScaffoldDerivative ExampleMicroorganismMIC (µg/mL)Reference
Quinoline CiprofloxacinE. coli0.013 - 1[8]
CiprofloxacinS. aureus0.125 - 8[8]
Quinoline-piperazine hybrid (10g)S. aureus0.03[9]
Piperidine Quinoline-piperazine hybrid (10g)S. aureus0.03[9]

Synthesis and Functionalization

The synthetic accessibility and potential for diversification are critical considerations in scaffold selection.

Synthesis of this compound

A common and efficient method for the synthesis of the this compound core involves a two-step procedure starting from readily available phthalides. The process includes an initial ring-opening aminolysis to form a primary 2-hydroxymethylbenzamide, followed by a Hofmann rearrangement.[10]

Synthesis Phthalide Substituted Phthalide Benzamide 2-Hydroxymethylbenzamide Phthalide->Benzamide Aminolysis (e.g., (CH₃)₃Al/NH₄Cl) Benzoxazinone 1,4-Dihydro-2H-3,1- benzoxazin-2-one Benzamide->Benzoxazinone Hofmann Rearrangement (e.g., BTI in DMF)

Synthetic route to this compound.

This method allows for the introduction of substituents at the 4-position of the benzoxazinone ring, providing a key handle for structure-activity relationship (SAR) studies.

The other scaffolds also possess well-established and versatile synthetic routes:

  • Benzimidazoles are commonly synthesized through the condensation of o-phenylenediamines with carboxylic acids or their derivatives.

  • Quinolines can be prepared via several classic named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses.

  • Piperidines are often synthesized by the reduction of corresponding pyridine precursors or through various cyclization strategies.

Physicochemical and ADME-Tox Properties

The physicochemical properties of a scaffold are instrumental in determining its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile.

PropertyThis compoundBenzimidazoleQuinolinePiperidine
Molecular Weight (Parent) ~149 g/mol ~118 g/mol ~129 g/mol ~85 g/mol
logP (Calculated) ~1.1~1.5~2.0~0.5
Hydrogen Bond Donors 1101
Hydrogen Bond Acceptors 2111
General Characteristics Rigid, planar with a non-aromatic ringAromatic, planarAromatic, planarSaturated, flexible

The this compound scaffold offers a balance of rigidity and hydrogen bonding capacity. Its profile suggests good potential for oral bioavailability. In contrast, the high lipophilicity of the quinoline core may sometimes lead to metabolic instability, while the flexibility of the piperidine ring can be advantageous for fitting into diverse binding pockets but may also lead to off-target effects. The benzimidazole scaffold, being a bioisostere of natural purines, often exhibits favorable interactions with biological systems.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of drug discovery research. Below are generalized procedures for key in vitro assays commonly used to evaluate the biological activity of these heterocyclic compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Seed cells in 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat cells with compound dilutions Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 Solubilize Solubilize formazan crystals (DMSO) Incubate3->Solubilize Read Read absorbance (570 nm) Solubilize->Read Calculate Calculate % viability and IC₅₀ Read->Calculate

General workflow for an MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells at a density of 5,000-10,000 cells/well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

In Vitro Enzyme Inhibition Assay

This assay is used to determine the inhibitory activity of a compound against a specific enzyme.

Protocol:

  • Reagent Preparation: Prepare solutions of the purified enzyme, substrate, and test inhibitor in an appropriate buffer.[11]

  • Reaction Mixture: In a microplate well, combine the enzyme and various concentrations of the inhibitor. Include a control with no inhibitor.[12]

  • Initiation: Start the reaction by adding the substrate to the wells.[12]

  • Detection: Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate over time using a suitable detection method (e.g., absorbance, fluorescence).[11]

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration. Plot the data to determine the IC₅₀ value.

Signaling Pathway Visualization

Many of the discussed heterocyclic scaffolds exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for these inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Stimulation

Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion

The this compound scaffold represents a valuable and promising platform for the development of novel therapeutic agents. Its synthetic tractability, favorable physicochemical properties, and broad range of biological activities make it a compelling choice for medicinal chemists. While direct comparative data with other "privileged" scaffolds like benzimidazole, quinoline, and piperidine is often limited, the available evidence suggests that each possesses unique strengths that can be leveraged for specific therapeutic applications.

  • This compound: Offers a good balance of rigidity, hydrogen bonding capability, and synthetic accessibility, with demonstrated potential in oncology and anti-inflammatory research.

  • Benzimidazole: Remains a powerhouse in medicinal chemistry, particularly for anticancer and anti-infective agents, due to its bioisosteric relationship with natural purines.

  • Quinoline: A versatile scaffold with a long history of success in antimalarial and antibacterial drug discovery, and more recently as a platform for kinase inhibitors.

  • Piperidine: An essential building block for CNS-active drugs and a valuable tool for modulating physicochemical properties and exploring three-dimensional chemical space.

The ultimate selection of a scaffold will depend on the specific therapeutic target, the desired pharmacological profile, and the overall drug design strategy. This guide serves as a foundational resource to aid researchers in making informed decisions in their quest for novel and effective medicines.

References

Structure-Activity Relationship of 1,4-Dihydro-2H-3,1-Benzoxazin-2-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,4-dihydro-2H-3,1-benzoxazin-2-one scaffold is a privileged heterocyclic motif that has garnered significant attention from medicinal chemists due to its presence in a wide array of biologically active compounds. Derivatives of this core structure have demonstrated a remarkable diversity of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives across various biological targets, supported by experimental data and detailed methodologies.

Comparative Biological Activities

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the aromatic ring and the heterocyclic core. The following tables summarize the quantitative data for different biological activities, highlighting key SAR trends.

Anticancer and Anti-proliferative Activity

Derivatives of this scaffold have shown promising potential as anticancer agents, often by inducing DNA damage and apoptosis in tumor cells.[1] One study synthesized a series of 2H-1,4-benzoxazin-3(4H)-one derivatives with 1,2,3-triazole groups at the 7-position, which exhibited notable inhibitory activity against Huh-7 liver cancer cells.[1] Another study developed a novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold and found that the inclusion of hydroxyl groups on the benzoxazine core and a para-amino group on the 4-aryl substituent significantly enhanced potency against various cancer cell lines.[2]

Compound IDModificationsCell LineIC50 (µM)Reference
c5 7-(3-(1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)benzamido)Huh-728.48[1]
c14 7-(3-(1-(4-bromo-2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)benzamido)Huh-732.60[1]
c16 7-(3-(1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl)benzamido)Huh-731.87[1]
c18 7-(3-(1-(3-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)benzamido)Huh-719.05[1]
14f 4-(4-aminophenyl)-7-hydroxyPC-37.84[2]
14f 4-(4-aminophenyl)-7-hydroxyMDA-MB-23111.5[2]
14f 4-(4-aminophenyl)-7-hydroxyMIA PaCa-212.3[2]
Antimicrobial Activity

Synthetic derivatives of 1,4-benzoxazin-3-ones have demonstrated promising antimicrobial activity.[3][4] Quantitative structure-activity relationship (QSAR) studies have revealed that molecular shape, volume, and hydrogen bonding properties are key determinants of activity against fungi, as well as Gram-positive and Gram-negative bacteria.[3][4] One study synthesized 2H-benzo[b][5][6]oxazin-3(4H)-one derivatives and found that compound 4e exhibited the highest antimicrobial potency across all tested strains (E. coli, S. aureus, and B. subtilis).[7]

Compound IDModificationsOrganismZone of Inhibition (mm)Reference
4a 6-sulfonamido-(phenyl)E. coli15[7]
4a 6-sulfonamido-(phenyl)S. aureus16[7]
4a 6-sulfonamido-(phenyl)B. subtilis14[7]
4d 6-sulfonamido-(4-chlorophenyl)E. coli18[7]
4d 6-sulfonamido-(4-chlorophenyl)S. aureus20[7]
4d 6-sulfonamido-(4-chlorophenyl)B. subtilis19[7]
4e 6-sulfonamido-(4-nitrophenyl)E. coli22[7]
4e 6-sulfonamido-(4-nitrophenyl)S. aureus24[7]
4e 6-sulfonamido-(4-nitrophenyl)B. subtilis23[7]
Enzyme and Receptor Inhibition

A series of benzoxazinones were synthesized and evaluated as α-chymotrypsin inhibitors.[6] The study found that substituents on the benzene ring generally reduced inhibitory potential. However, the presence of a fluoro group on a phenyl substituent increased inhibitory activity, followed by chloro and bromo substituents.[6] Compounds with strong electron-donating or withdrawing groups on the phenyl substituent showed good inhibitory potential, with the order of potency being ortho > meta > para.[6]

Compound IDSubstituent on Phenyl RingIC50 (µM)Ki (µM)Inhibition TypeReference
1 H24.3 ± 0.612.1Competitive[6]
2 2-F6.5 ± 0.14.7Mixed[6]
3 3-F8.2 ± 0.26.8Mixed[6]
4 4-F9.7 ± 0.38.1Competitive[6]
5 2-Cl7.1 ± 0.15.2Mixed[6]
6 3-Cl8.9 ± 0.27.3Mixed[6]
7 4-Cl10.2 ± 0.29.5Competitive[6]

Structure-based drug design has led to the identification of dihydrofuran-2-one and dihydropyrrol-2-one derivatives based on a benzoxazin-3-one scaffold as potent and selective mineralocorticoid receptor antagonists.[8] The introduction of lipophilic substituents that occupy unfilled spaces in the MR binding pocket was crucial for potent in vitro activity.[8]

Compound IDScaffoldModificationsMR Binding IC50 (nM)Reference
11i Dihydropyrrol-2-one(Specific lipophilic substituents)43[8]

Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)

Human tumor cell lines (e.g., Huh-7, PC-3, MDA-MB-231, MIA PaCa-2) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds for 48-72 hours. Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[9]

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

Bacterial or fungal strains are uniformly swabbed on the surface of a sterile agar plate. Wells of a specific diameter are then punched into the agar. A defined volume of the test compound solution at a specific concentration is added to each well. The plates are incubated under appropriate conditions for 24-48 hours. The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[7]

α-Chymotrypsin Inhibition Assay

The assay is performed in a 96-well plate. A solution of α-chymotrypsin in Tris-HCl buffer (pH 7.6) is pre-incubated with the test compound for a specified time at a controlled temperature. The reaction is initiated by adding the substrate, N-succinyl-phenylalanine-p-nitroanilide. The rate of p-nitroaniline release is monitored by measuring the change in absorbance at 410 nm over time using a microplate reader. The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration. Kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor to determine the type of inhibition and the inhibition constant (Ki).[6]

Visualizing Structure-Activity Relationships

The following diagram illustrates the key structural features of the this compound scaffold and the impact of various substituents on its biological activity.

SAR_Benzoxazinone cluster_core This compound Core core R1 Position 6/7 Substituents Anticancer Anticancer R1->Anticancer e.g., Triazole groups (Enhanced Potency) Antimicrobial Antimicrobial R1->Antimicrobial e.g., Sulfonamides (Broad Spectrum) R2 N-4 Substituents R2->Anticancer e.g., 4-Aminophenyl (Increased Potency) R3 C-2 Substituents Enzyme_Inhibition Enzyme Inhibition R3->Enzyme_Inhibition e.g., Substituted Phenyl (α-Chymotrypsin)

Caption: Key SAR trends for this compound derivatives.

References

Confirming the Structure of 1,4-Dihydro-2H-3,1-benzoxazin-2-one: A Comparative Guide to COSY and HMQC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel or synthesized compounds is a critical step. This guide provides a comparative analysis of two powerful 2D Nuclear Magnetic Resonance (NMR) techniques, COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), in the structural elucidation of 1,4-dihydro-2H-3,1-benzoxazin-2-one. We present expected data, detailed experimental protocols, and a clear rationale for using these methods in tandem for comprehensive structural validation.

The structural characterization of benzoxazinone derivatives is routinely accomplished using 2D-NMR analysis.[1] Techniques such as COSY and HMQC are invaluable for assigning the complex signals observed in the spectra of such molecules.[2]

Unraveling the Molecular Framework: COSY and HMQC

COSY and HMQC are complementary 2D NMR experiments that provide different but equally vital pieces of information about a molecule's structure. COSY identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other, typically through three bonds (³JHH).[3][4] This is particularly useful for piecing together fragments of the molecule, such as the spin systems within the aromatic ring and the aliphatic chain.

HMQC, or its more modern counterpart HSQC (Heteronuclear Single Quantum Coherence), on the other hand, maps out direct one-bond correlations between protons and the carbons to which they are attached (¹JCH).[3][5] This experiment is crucial for assigning carbon signals in the ¹³C NMR spectrum, which can be challenging due to the lower natural abundance and sensitivity of the ¹³C nucleus.

By combining the data from both experiments, a detailed and confident assignment of all proton and carbon signals can be achieved, leading to the unequivocal confirmation of the this compound structure.

Predicted 2D NMR Correlations for this compound

The following tables summarize the anticipated cross-peaks in the COSY and HMQC spectra of this compound. These predictions are based on the known structure of the molecule and general principles of NMR spectroscopy.

Table 1: Predicted ¹H-¹H COSY Correlations

Proton (¹H) SignalCorrelating Proton (¹H) Signal(s)Structural Fragment
H-5H-6Aromatic Ring
H-6H-5, H-7Aromatic Ring
H-7H-6, H-8Aromatic Ring
H-8H-7Aromatic Ring
H-4 (CH₂)NHAliphatic Ring
NHH-4 (CH₂)Aliphatic Ring

Table 2: Predicted ¹H-¹³C HMQC Correlations

Proton (¹H) SignalCorrelating Carbon (¹³C) Signal
H-5C-5
H-6C-6
H-7C-7
H-8C-8
H-4 (CH₂)C-4
H-2 (CH₂)C-2

Experimental Protocols

Detailed methodologies for acquiring high-quality COSY and HMQC spectra are provided below. These are general guidelines and may require optimization based on the specific instrumentation and sample.

Sample Preparation
  • Dissolution: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved to avoid signal broadening.[3]

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Concentration: The sample concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time.[3]

COSY (Correlation Spectroscopy) Experiment
  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments.

    • Tune and match the probe for the ¹H frequency.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: Use a standard COSY pulse sequence (e.g., cosygp on Bruker instruments). A Double Quantum Filtered COSY (DQF-COSY) can provide cleaner spectra, especially for samples with sharp singlets.[3]

    • Spectral Width: Set the spectral width to encompass all proton signals.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 2-8) per increment to achieve an adequate signal-to-noise ratio.

    • Increments: Use a sufficient number of increments in the indirect dimension (F1) to achieve the desired resolution (e.g., 256-512).

    • Relaxation Delay: Set a relaxation delay of 1-2 seconds between scans.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum and reference it to the residual solvent peak.

HMQC (Heteronuclear Multiple Quantum Coherence) Experiment
  • Instrument Setup:

    • Use a high-field NMR spectrometer with an inverse-detection probe.

    • Tune and match the probe for both ¹H and ¹³C frequencies.[3]

    • Lock and shim the instrument as described for the COSY experiment.

  • Acquisition Parameters:

    • Pulse Program: Use a standard HMQC or HSQC pulse sequence with gradient selection (e.g., hsqcedetgp on Bruker instruments).

    • Spectral Widths: Set the ¹H spectral width (F2) to include all proton signals and the ¹³C spectral width (F1) to encompass all expected carbon signals.

    • Number of Scans: Acquire a suitable number of scans (e.g., 4-16) per increment.

    • Increments: Use a sufficient number of increments in the F1 dimension (e.g., 128-256).

    • ¹JCH Coupling Constant: Set the one-bond coupling constant (¹JCH) to an average value of ~145 Hz.

    • Relaxation Delay: Use a relaxation delay of 1.5-2 seconds.

  • Processing:

    • Apply appropriate window functions (e.g., sine-bell in F2 and squared sine-bell in F1).

    • Perform a two-dimensional Fourier transform.

    • Phase and reference the spectrum.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using COSY and HMQC data.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Data Interpretation & Structure Confirmation H1 ¹H NMR COSY COSY (¹H-¹H Correlations) H1->COSY Identify Proton Signals HMQC HMQC (¹H-¹³C Correlations) H1->HMQC Identify Proton Signals C13 ¹³C NMR C13->HMQC Identify Carbon Signals AssignH Assign Proton Spin Systems COSY->AssignH Establish Proton Connectivity AssignC Assign Carbon Signals HMQC->AssignC Correlate Protons to Carbons Confirm Confirm Structure of This compound AssignH->Confirm AssignC->Confirm

Workflow for 2D NMR Structural Confirmation.

Alternative and Complementary Techniques

While COSY and HMQC are powerful tools, other NMR experiments can provide additional structural information.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically 2-3 bonds) between protons and carbons.[3][5] It is particularly useful for identifying quaternary carbons and piecing together different molecular fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are connected through bonds. This is crucial for determining the stereochemistry and conformation of a molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and formula of the compound, which is a fundamental piece of information for structure elucidation.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the carbonyl (C=O) and N-H groups in this compound.[2]

References

A Comparative Guide to the Biological Activities of 1,3-Benzoxazines and 1,4-Benzoxazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 1,3-benzoxazine and 1,4-benzoxazine derivatives, focusing on their anticancer and antimicrobial properties. The information is supported by experimental data from various studies, with detailed methodologies for key assays and visual representations of relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize the reported anticancer and antimicrobial activities of various 1,3-benzoxazine and 1,4-benzoxazine derivatives. It is important to note that the experimental conditions, such as cell lines, microbial strains, and methodologies, may vary between studies, which should be considered when making direct comparisons.

Anticancer Activity
Compound Class Derivative/Compound Cancer Cell Line Activity (IC₅₀ in µM) Reference
1,3-Benzoxazines Methyl, methoxy, and chloro derivatives with a flavone moietyMCF-7 (Breast)8.03 - 17.1[1]
Ferrocenyl 1,3-benzoxazineHCC70 (Breast)Potent activity reported[2]
Eugenol-derived benzoxazines (e.g., 6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo[e][3][4]oxazine)Mice with fibrosarcomaReduction in tumor weight[5]
1,4-Benzoxazines 4-Aryl-3,4-dihydro-2H-1,4-benzoxazinesPC-3 (Prostate)9.71[6]
Azlactone–Benzoxazinone hybrid compoundsMCF-7 (Breast)Not specified[6]
Fused[3][6][7]triazolo[4,3-b][3][6][7][8]tetrazinesHepG2 (Liver)IC₅₀ of 109.13 µg/mL[4]
1,4-benzoxazine-3-ketone acetyl derivativesNot specifiedStrong affinity for DNA[9]
Antimicrobial Activity
Compound Class Derivative/Compound Microorganism Activity (MIC in µg/mL or Zone of Inhibition in mm) Reference
1,3-Benzoxazines 2-[5-(4-nitrophenyl)-1H-pyrazol-3-yl]phenol and 6,8-diisopropylspiro[1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-oneAcinetobacter baumannii43% and 27% growth inhibition at 32 µg/mL[7]
6,8-diisopropyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazine-4-oneCandida albicansFungicidal activity reported[7]
1,4-Benzoxazines 2H-benzo[b][3][7]oxazin-3(4H)-one derivativesE. coli, S. aureus, B. subtilisCompound 4e: 22 mm, 20 mm, 18 mm zones of inhibition, respectively[10]
Ethyl 3,4-dihydro-3-oxo-4,6,7-trisubstituted-2H-1,4-benzoxazine-2-acetate derivativesGram-positive and Gram-negative bacteria, Candida species6.25 - 100 µg/mL[11]
N-unprotected 1,4-benzoxazine derivativesGram-positive and Gram-negative bacteriaGood activity reported for nitro and trifluoromethyl derivatives[12]

Experimental Protocols

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxic effects of compounds.[3][6][8][12]

Principle: Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.[3]

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (benzoxazine derivatives) and incubated for a specified period (e.g., 24-72 hours).

  • MTT Incubation: After treatment, the culture medium is replaced with a fresh medium containing MTT solution, and the plates are incubated for 2-4 hours to allow formazan formation.[3]

  • Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or isopropanol.[8]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[3]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow cell_seeding 1. Seed Cancer Cells in 96-well plate treatment 2. Treat with Benzoxazine Derivatives cell_seeding->treatment mtt_addition 3. Add MTT Reagent treatment->mtt_addition incubation 4. Incubate (Formation of Formazan) mtt_addition->incubation solubilization 5. Solubilize Formazan Crystals (e.g., with DMSO) incubation->solubilization absorbance 6. Measure Absorbance (570 nm) solubilization->absorbance analysis 7. Calculate % Viability and IC50 Value absorbance->analysis

MTT Assay Workflow Diagram
Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][4][7][10][11]

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid broth medium. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.[10]

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilutions: Serial twofold dilutions of the benzoxazine derivatives are prepared in a 96-well microtiter plate containing broth.[1]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[4]

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours) to allow for microbial growth.[4]

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.[1]

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Experimental Workflow prepare_dilutions 1. Prepare Serial Dilutions of Benzoxazines in Broth inoculate 2. Inoculate with Standardized Microorganism prepare_dilutions->inoculate incubate 3. Incubate at Optimal Temperature inoculate->incubate observe_growth 4. Observe for Visible Growth (Turbidity) incubate->observe_growth determine_mic 5. Determine MIC (Lowest Concentration with No Growth) observe_growth->determine_mic

Broth Microdilution Workflow

Signaling Pathways and Mechanisms of Action

1,3-Benzoxazines: Anticancer Activity

ERK Signaling Pathway: Some 1,3-benzoxazine derivatives have been shown to abrogate the activation of the extracellular signal-regulated kinase (ERK) 1/2.[13][14] The ERK/MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[2][15][16][17] Its dysregulation is a hallmark of many cancers.[15] By inhibiting ERK activation, these compounds can suppress cancer cell growth.

ERK_Pathway cluster_erk ERK Signaling Pathway in Cancer GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Benzoxazine 1,3-Benzoxazine Derivative Benzoxazine->ERK Inhibits Activation

ERK Signaling Pathway Inhibition

Cannabinoid Receptor 2 (CB2) Signaling: Certain 1,3-benzoxazine derivatives act as selective agonists for the cannabinoid receptor 2 (CB2).[13][14] Activation of the CB2 receptor can induce apoptosis (programmed cell death) in cancer cells.[18] This process is often mediated by an increase in ceramide synthesis, which leads to the activation of the mitochondrial intrinsic apoptotic pathway, involving the release of cytochrome c and subsequent caspase activation.[18]

CB2_Pathway cluster_cb2 CB2 Receptor-Mediated Apoptosis Benzoxazine 1,3-Benzoxazine (CB2 Agonist) CB2 CB2 Receptor Benzoxazine->CB2 Activates Ceramide Ceramide Synthesis Increased CB2->Ceramide Mitochondria Mitochondria Ceramide->Mitochondria Acts on CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

CB2 Receptor Signaling Pathway
1,4-Benzoxazines: Antimicrobial Activity

DNA Gyrase Inhibition: Many 1,4-benzoxazine derivatives exhibit their antimicrobial effects by inhibiting bacterial DNA gyrase.[19][20][21] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[20] By binding to the GyrB subunit of DNA gyrase, these compounds competitively inhibit its ATPase activity, which is crucial for the enzyme's function in introducing negative supercoils into DNA.[21] This disruption of DNA replication ultimately leads to bacterial cell death.

DNA_Gyrase_Inhibition cluster_gyrase Mechanism of DNA Gyrase Inhibition Benzoxazine 1,4-Benzoxazine Derivative DNAGyrase DNA Gyrase (GyrA & GyrB subunits) Benzoxazine->DNAGyrase Binds to GyrB, Inhibits ATPase Activity Supercoiling DNA Supercoiling DNAGyrase->Supercoiling Catalyzes ATP ATP ATP->DNAGyrase Binds to GyrB Replication DNA Replication & Repair Supercoiling->Replication Enables CellDeath Bacterial Cell Death Replication->CellDeath Disruption leads to

DNA Gyrase Inhibition Mechanism

References

In-Silico Analysis of 1,4-Dihydro-2H-3,1-benzoxazin-2-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the computational evaluation of a promising class of bioactive compounds, this guide offers a comparative analysis of 1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives based on recent in-silico studies. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of molecular docking, ADMET prediction, and other computational methods applied to these molecules. The data presented herein is collated from various scientific publications, offering insights into their potential as antimicrobial, anticancer, and anti-inflammatory agents.

The 1,4-benzoxazin-2-one scaffold is a key heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide range of biologically active compounds.[1][2][3] In-silico analysis plays a crucial role in the rational design and development of new therapeutic agents based on this core structure, enabling the prediction of their biological activity and pharmacokinetic properties before their actual synthesis and in-vitro testing. This guide summarizes key findings from computational studies on various derivatives, presenting a comparative view of their potential.

Comparative In-Silico Performance: Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following table summarizes the docking scores and binding affinities of various this compound derivatives against different biological targets. Lower binding energy values typically indicate a more stable protein-ligand complex and potentially higher biological activity.

Derivative/CompoundTarget ProteinDocking Score/Binding Affinity (kcal/mol)Key Interacting ResiduesReference
Compound 4dE. coli DNA gyraseStrongest binding affinity (value not specified)Not specified[1][3][4]
Compound 4aE. coli DNA gyraseHigh binding affinityNot specified[1][3][4]
Compound 4eE. coli DNA gyraseHigh binding affinityNot specified[1][3][4]
Compound 4fE. coli DNA gyraseHigh binding affinityNot specified[1][3][4]
Compound 5aPancreatic α-amylase-9.2Not specified[5][6]
Compound 5oPancreatic α-amylase-9.1Not specified[5][6]
Compound 5nIntestinal α-glucosidase-9.9Not specified[5][6]
Compound 5eIntestinal α-glucosidase-9.6Not specified[5][6]
Compound M12Leishmania infantum trypanothione reductase (PDB: 2JK6)-9.40Gly15, Ser14, Asp327[7]
Compound M15Leishmania infantum trypanothione reductase (PDB: 2JK6)-8.90Not specified[7]
Compound M16Leishmania infantum trypanothione reductase (PDB: 2JK6)-9.00Not specified[7]
Compound M20Leishmania infantum trypanothione reductase (PDB: 2JK6)-9.20Not specified[7]
Compound 2dDihydrofolate reductase (PDB: 3FYV) & Undecaprenyl diphosphate synthase (PDB: 4H2M)High binding affinity (value not specified)Not specified[8]
Compound 2cDihydrofolate reductase (PDB: 3FYV) & Undecaprenyl diphosphate synthase (PDB: 4H2M)High binding affinity (value not specified)Not specified[8]

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile

For a compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties. In-silico ADMET prediction is a critical step in the early stages of drug discovery to filter out compounds that are likely to fail in later stages. Studies have shown that many 1,4-benzoxazinone derivatives exhibit promising ADME properties, indicating potential for good oral bioavailability and low toxicity.[5][7][9][10] For instance, a series of novel 1,4-benzoxazinone derivatives were predicted to have favorable ADME properties, suggesting their potential for oral administration in humans.[9] Similarly, other studies have highlighted that their synthetic compounds demonstrate high intestinal absorption and meet Lipinski's criteria for drug-likeness.[5][10]

Experimental Protocols: A Generalized In-Silico Workflow

The following section outlines a generalized methodology for the in-silico analysis of this compound derivatives, synthesized from protocols described in the referenced literature.[7][8][11]

Molecular Docking Protocol
  • Ligand Preparation: The 2D structures of the 1,4-benzoxazin-2-one derivatives are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures. The structures are then optimized to their lowest energy conformation using computational chemistry software (e.g., Chem3D).

  • Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed. Hydrogen atoms are added to the protein, and its structure is optimized to correct for any missing atoms or residues.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock or MOE (Molecular Operating Environment).[7][11] The prepared ligands are docked into the active site of the prepared protein. The docking process involves a search algorithm to explore various binding poses of the ligand and a scoring function to estimate the binding affinity for each pose.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose for each ligand based on the docking score or binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding.

ADMET Prediction Protocol
  • Structure Input: The 2D or 3D structures of the synthesized compounds are used as input for online ADMET prediction servers.

  • Prediction Servers: Web-based tools such as SwissADME and pkCSM are commonly used to predict a wide range of pharmacokinetic and toxicological properties.[7]

  • Parameter Analysis: The predicted parameters include properties related to absorption (e.g., water solubility, intestinal absorption), distribution (e.g., blood-brain barrier permeability), metabolism (e.g., cytochrome P450 inhibition), excretion, and toxicity (e.g., mutagenicity, carcinogenicity). These parameters are analyzed to assess the drug-likeness of the compounds.

Visualizing In-Silico Processes

To better illustrate the computational workflows and the underlying biological rationale, the following diagrams have been generated using the DOT language.

cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_admet ADMET Prediction l1 2D Structure Drawing (e.g., ChemDraw) l2 3D Structure Generation & Energy Minimization l1->l2 d1 Define Binding Site l2->d1 a1 Input 2D/3D Structure l2->a1 p1 Retrieve 3D Structure (from PDB) p2 Prepare Protein (Remove water, add hydrogens) p1->p2 p2->d1 d2 Run Docking Simulation (e.g., AutoDock, MOE) d1->d2 d3 Analyze Docking Poses & Binding Energies d2->d3 a3 Analyze Pharmacokinetic & Toxicity Profile d3->a3 a2 Predict Properties (e.g., SwissADME, pkCSM) a1->a2 a2->a3 end End: Candidate Selection a3->end start Start In-Silico Analysis start->l1 start->p1

Caption: Generalized workflow for in-silico analysis of drug candidates.

Potential Signaling Pathways

While detailed signaling pathway diagrams directly implicating these specific derivatives are still under investigation, some studies suggest their involvement in pathways related to apoptosis and autophagy, particularly for anticancer applications. For example, certain 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to induce DNA damage, leading to the upregulation of γ-H2AX and triggering apoptosis through increased caspase-7 expression.[12] The activation of autophagy pathways, evidenced by enhanced LC3 expression, has also been observed.[12]

cluster_pathway Proposed Anticancer Mechanism compound 1,4-Benzoxazin-2-one Derivative dna_damage Induction of DNA Damage compound->dna_damage gamma_h2ax Upregulation of γ-H2AX dna_damage->gamma_h2ax autophagy Autophagy dna_damage->autophagy apoptosis Apoptosis gamma_h2ax->apoptosis caspase7 Increased Caspase-7 apoptosis->caspase7 cell_death Tumor Cell Death caspase7->cell_death lc3 Enhanced LC3 Expression autophagy->lc3 lc3->cell_death

Caption: Proposed signaling pathway for anticancer activity.

References

comparing the efficacy of different catalytic systems for benzoxazinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzoxazinones are a pivotal class of heterocyclic compounds widely recognized for their significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The efficient synthesis of these scaffolds is a key focus in medicinal chemistry and drug development. This guide provides an objective comparison of various catalytic systems employed for benzoxazinone synthesis, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers in selecting the optimal strategy for their specific needs.

Performance Comparison of Catalytic Systems

The choice of a catalytic system for benzoxazinone synthesis is crucial and depends on factors such as desired substrate scope, cost-effectiveness, reaction conditions, and environmental impact. This section summarizes the performance of prominent catalytic systems based on palladium, copper, iron, and organocatalysts.

Catalytic SystemTypical ReactionCatalyst/ReagentsTemp. (°C)Time (h)Yield (%)Key AdvantagesDisadvantages
Palladium-Catalyzed Carbonylative CyclizationPd(OAc)₂, Ligand (e.g., Xantphos), Base (e.g., K₂CO₃), CO source (e.g., CO gas, Mo(CO)₆, paraformaldehyde)80-12012-2470-95%High yields, broad substrate scope, good functional group tolerance.[2][3]High cost of palladium, potential for product contamination with toxic metal, often requires gaseous CO.[1]
Copper-Catalyzed Intramolecular C-N/C-O CouplingCuI, Ligand (e.g., 1,10-phenanthroline), Base (e.g., K₃PO₄)90-12012-2460-90%Lower cost than palladium, good yields, various reaction pathways.[4][5]Can require stoichiometric amounts of copper salts, sometimes harsh reaction conditions.
Iron-Catalyzed Oxidative CyclocarbonylationFeCl₃·6H₂O or Fe(acac)₃, Oxidant (e.g., CCl₄/H₂O)100-1202-10HighInexpensive and abundant metal, environmentally benign.Limited to specific substrates (e.g., 2-aminophenol for benzoxazolone synthesis), mechanism can be complex.
Iodine-Catalyzed Condensation/CyclizationI₂, Oxidant (e.g., TBHP or Oxone)RT - 801-575-95%Metal-free, mild reaction conditions, short reaction times, high yields.[1]Scope can be limited compared to transition metal catalysts.
Organocatalytic Asymmetric ReactionsChiral Phosphoric Acids, Cinchona alkaloidsRT12-4880-99%Metal-free, enables asymmetric synthesis for chiral benzoxazinones, mild conditions.Catalyst loading can be high, substrate scope may be limited.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.

Palladium-Catalyzed Carbonylative Synthesis of 2-Arylbenzoxazinones

This protocol is adapted from a procedure utilizing a heterogeneous palladium catalyst for the carbonylative cyclization of 2-iodoanilines and aryl iodides.[2]

Materials:

  • 2-Iodoaniline (1.0 mmol)

  • Aryl iodide (1.2 mmol)

  • 2P-MCM-41-Pd(OAc)₂ (2 mol % Pd)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)

  • Toluene (5 mL)

  • Carbon monoxide (CO) gas (5 bar)

Procedure:

  • To a dried Schlenk tube, add 2-iodoaniline, aryl iodide, 2P-MCM-41-Pd(OAc)₂, and a magnetic stir bar.

  • Evacuate and backfill the tube with argon three times.

  • Add toluene and DIPEA via syringe.

  • Pressurize the tube with 5 bar of CO gas.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • After cooling to room temperature, carefully release the CO pressure in a well-ventilated fume hood.

  • Filter the reaction mixture to recover the heterogeneous catalyst.

  • Wash the catalyst with ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 2-arylbenzoxazinone.

Copper-Catalyzed Synthesis of 4H-3,1-Benzoxazin-4-ones

This protocol describes a copper-catalyzed intramolecular C-N coupling/rearrangement of N-acyl-2-halobenzamides.[4]

Materials:

  • N-acyl-2-iodobenzamide (0.5 mmol)

  • Copper(I) iodide (CuI) (10 mol %)

  • Potassium phosphate (K₃PO₄) (1.0 mmol)

  • 1,10-Phenanthroline (20 mol %)

  • Toluene (3 mL)

Procedure:

  • In an oven-dried sealed tube, combine N-acyl-2-iodobenzamide, CuI, K₃PO₄, and 1,10-phenanthroline.

  • Evacuate and backfill the tube with nitrogen gas three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 4H-3,1-benzoxazin-4-one.

Iron-Catalyzed Synthesis of 2-Benzoxazolone

This procedure is based on the oxidative cyclocarbonylation of 2-aminophenol.

Materials:

  • 2-Aminophenol (1.0 mmol)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (5 mol %)

  • Carbon tetrachloride (CCl₄) (2.0 mL)

  • Water (1.0 mL)

Procedure:

  • To a pressure tube, add 2-aminophenol and FeCl₃·6H₂O.

  • Add CCl₄ and water.

  • Seal the tube and heat the mixture to 120 °C for 10 hours.

  • After cooling, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-benzoxazolone.

Mechanistic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key catalytic cycles and experimental workflows, providing a visual understanding of the underlying chemical transformations and processes.

Palladium_Catalyzed_Carbonylation cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd 2-Iodoaniline PdII_Aryl Aryl-Pd(II)-I OxAdd->PdII_Aryl CO_ins CO Insertion PdII_Aryl->CO_ins CO Acyl_PdII Acyl-Pd(II)-I CO_ins->Acyl_PdII Nuc_Attack Intramolecular Nucleophilic Attack Acyl_PdII->Nuc_Attack Amide N-H Cyclized_PdII Cyclized Pd(II) Intermediate Nuc_Attack->Cyclized_PdII Red_Elim Reductive Elimination Cyclized_PdII->Red_Elim Red_Elim->Pd0 Benzoxazinone Product 2-Arylbenzoxazinone Start 2-Iodoaniline + CO

Caption: Palladium-catalyzed carbonylative cyclization for benzoxazinone synthesis.

Copper_Catalyzed_Coupling cluster_cycle Catalytic Cycle CuI Cu(I) Coordination Coordination CuI->Coordination N-Acyl-2-halobenzamide Cu_Complex Substrate-Cu(I) Complex Coordination->Cu_Complex Intra_Coupling Intramolecular C-N Coupling Cu_Complex->Intra_Coupling Base Cyclized_Cu Cyclized Cu Intermediate Intra_Coupling->Cyclized_Cu Protonolysis Protonolysis/ Rearrangement Cyclized_Cu->Protonolysis Protonolysis->CuI Benzoxazinone Product 4H-3,1-Benzoxazin-4-one Start N-Acyl-2-halobenzamide

Caption: Copper-catalyzed intramolecular coupling for benzoxazinone synthesis.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Combine Reactants, Catalyst, and Solvent Inert Establish Inert Atmosphere (Ar/N₂) Reagents->Inert Heating Heat to Specified Temperature Inert->Heating Stirring Stir for Designated Time Heating->Stirring Quench Quench Reaction (if necessary) Stirring->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for catalytic benzoxazinone synthesis.

References

A Comparative Evaluation of 1,4-Dihydro-2H-3,1-benzoxazin-2-one Derivatives as Oxytocin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of oxytocin receptor antagonists featuring the 1,4-dihydro-2H-3,1-benzoxazin-2-one scaffold, with other prominent antagonists. The objective is to furnish researchers with the necessary data and methodologies to evaluate the potential of this chemical class in the development of novel therapeutics targeting the oxytocin system. It is important to note that while the this compound core is a key structural feature, the antagonist activity is demonstrated in its more complex derivatives, not the parent compound itself.

Introduction to Oxytocin Receptor Antagonism

The oxytocin receptor (OTR), a G-protein coupled receptor, plays a crucial role in a variety of physiological processes, most notably in uterine contractions during labor and lactation. Consequently, antagonism of the OTR is a primary therapeutic strategy for the management of preterm labor. Beyond tocolysis, the involvement of the oxytocin system in social behavior, pain perception, and cardiovascular regulation has expanded the potential applications of OTR antagonists to other clinical indications. This guide focuses on the evaluation of a specific class of non-peptide antagonists characterized by the this compound moiety and compares their performance with established and investigational OTR antagonists.

Comparative Performance Data

The following tables summarize the in vitro and in vivo pharmacological data for key this compound derivatives and other notable oxytocin receptor antagonists.

In Vitro Binding Affinity and Functional Antagonism
CompoundScaffold/ClassReceptorKᵢ (nM)pA₂IC₅₀ (nM)Reference(s)
L-371,257 This compoundHuman OTR4.68.44 (rat uterus)-[1][2]
L-372,662 This compoundHuman OTR4.1--[3][4]
Atosiban Peptide AnalogHuman OTR--5 (inhibition of Ca²⁺ increase)[5]
Retosiban DiketopiperazineHuman OTR0.65--[6][7]
Epelsiban DiketopiperazineHuman OTR0.13 (pKi = 9.9)-192 (in vivo, rat)[8]

Kᵢ: Inhibitor constant, a measure of binding affinity. A lower Kᵢ indicates higher affinity. pA₂: A measure of the potency of a competitive antagonist. A higher pA₂ value indicates greater potency. IC₅₀: Half maximal inhibitory concentration.

In Vivo Potency
CompoundAnimal ModelEndpointAD₅₀/ED₅₀ (mg/kg)Reference(s)
L-372,662 RatInhibition of oxytocin-induced uterine contractions (i.v.)0.71[3][4]
Retosiban RatInhibition of oxytocin-induced uterine contractions (i.v.)0.27[7]

AD₅₀/ED₅₀: Dose required to produce 50% of the maximal effect.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these antagonists, it is essential to visualize the underlying signaling pathways and the experimental procedures used for their characterization.

Oxytocin Receptor Signaling Pathway

Activation of the oxytocin receptor, primarily coupled to Gαq/11, initiates a signaling cascade leading to myometrial contraction. Antagonists block this pathway at the receptor level.

OTR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor (OTR) Gq11 Gαq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP₃R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Myometrial Contraction Ca2_release->Contraction Leads to Oxytocin Oxytocin Oxytocin->OTR Binds & Activates Antagonist Antagonist (e.g., 1,4-dihydro-2H-3,1- benzoxazin-2-one derivative) Antagonist->OTR Binds & Blocks

Caption: Oxytocin Receptor Signaling Pathway leading to Myometrial Contraction.

Experimental Workflow: Radioligand Binding Assay

This assay quantifies the binding affinity of a compound to the oxytocin receptor.

Binding_Assay_Workflow prep Prepare Cell Membranes (Expressing OTR) radioligand Add Radiolabeled Ligand (e.g., [³H]Oxytocin) prep->radioligand competitor Add Unlabeled Competitor (Test Compound) at varying concentrations radioligand->competitor incubate Incubate to Reach Equilibrium competitor->incubate filter Separate Bound from Unbound (Vacuum Filtration) incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (IC₅₀ → Kᵢ) count->analyze

Caption: Workflow for a Competitive Radioligand Binding Assay.

Experimental Workflow: Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium.

Calcium_Assay_Workflow plate_cells Plate Cells Expressing OTR load_dye Load Cells with Calcium-Sensitive Dye plate_cells->load_dye pre_incubate Pre-incubate with Antagonist (Test Compound) load_dye->pre_incubate add_agonist Add Oxytocin (Agonist) pre_incubate->add_agonist measure Measure Fluorescence (FLIPR) add_agonist->measure analyze Data Analysis (IC₅₀) measure->analyze

Caption: Workflow for a Calcium Mobilization Functional Assay.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Kᵢ) of a test compound for the human oxytocin receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human oxytocin receptor.

  • Radioligand: [³H]Oxytocin.

  • Test compounds (e.g., this compound derivatives) and reference compounds (e.g., unlabeled oxytocin).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

  • Vacuum filtration manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of various concentrations of the test compound (or unlabeled oxytocin for the standard curve), and 50 µL of [³H]Oxytocin (at a final concentration approximately equal to its Kₑ).

  • Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing a predetermined amount of protein).

  • Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.

  • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled oxytocin. Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[7]

Calcium Mobilization Assay (FLIPR)

Objective: To measure the functional antagonist activity of a test compound by its ability to inhibit oxytocin-induced intracellular calcium mobilization.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human oxytocin receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test compounds and oxytocin.

  • Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating: Seed the cells into the microplates at a density that will yield a confluent monolayer on the day of the assay and incubate overnight.

  • Dye Loading: Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds (antagonists) and a fixed concentration of oxytocin (agonist) in the assay buffer in separate plates.

  • FLIPR Measurement:

    • Set the FLIPR instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths.

    • Establish a baseline fluorescence reading for each well.

    • The instrument will then add the test compound to the cell plate and incubate for a specified period.

    • Following the pre-incubation, the instrument will add the fixed concentration of oxytocin to stimulate the cells.

    • Record the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence upon oxytocin addition corresponds to the intracellular calcium concentration. The ability of the test compound to reduce this increase is a measure of its antagonist activity. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC₅₀ value.[9]

In Vivo Inhibition of Oxytocin-Induced Uterine Contractions (Rat Model)

Objective: To evaluate the in vivo potency of an oxytocin receptor antagonist.

Materials:

  • Female Sprague-Dawley rats, typically in estrus or late-term pregnancy.

  • Anesthetic (e.g., urethane or isoflurane).

  • Oxytocin.

  • Test compound.

  • Intrauterine pressure catheter or strain gauge transducer.

  • Data acquisition system to record uterine contractions.

Procedure:

  • Anesthetize the rat and cannulate the jugular vein for intravenous administration of compounds.

  • Insert an intrauterine pressure catheter into a uterine horn or attach a strain gauge to the uterine muscle to monitor contractions.

  • Allow the animal to stabilize and record baseline uterine activity.

  • Administer a bolus intravenous injection of oxytocin to induce a consistent contractile response.

  • Once a stable response to oxytocin is established, administer the test compound intravenously at various doses.

  • After a set period, challenge the animal again with the same dose of oxytocin and record the uterine response.

  • Data Analysis: Quantify the uterine contractions (e.g., amplitude, frequency, or area under the curve). Calculate the percentage of inhibition of the oxytocin-induced response at each dose of the test compound. Determine the AD₅₀ or ED₅₀, the dose that causes 50% inhibition of the maximal oxytocin-induced contraction.

Conclusion

Derivatives of this compound represent a promising class of non-peptide oxytocin receptor antagonists with potent in vitro and in vivo activity. Compounds like L-371,257 and L-372,662 demonstrate high binding affinity and efficacy in preclinical models. When compared to other classes of antagonists, such as the peptide analog Atosiban and the diketopiperazine-based Retosiban and Epelsiban, the benzoxazinone derivatives offer a distinct pharmacological profile that warrants further investigation. The experimental protocols detailed in this guide provide a framework for the continued evaluation and development of these and other novel oxytocin receptor antagonists for various therapeutic applications. The key takeaway for researchers is the significance of the substituted this compound scaffold in achieving high-affinity and selective oxytocin receptor antagonism.

References

Cross-Reactivity Profile of 1,4-dihydro-2H-3,1-benzoxazin-2-one Derivatives Against Various Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of 1,4-dihydro-2H-3,1-benzoxazin-2-one and its derivatives with a panel of enzymes. The inhibitory activities of these compounds are summarized, supported by experimental data from various studies. Detailed methodologies for the key enzymatic assays are also presented to facilitate the replication and validation of these findings.

Quantitative Data Summary

The inhibitory potency of this compound derivatives against different enzymes is presented in the table below. The data, including IC50 and Ki values, have been compiled from multiple research articles to provide a comparative overview.

Compound ClassTarget EnzymeIC50 (µM)Ki (µM)Inhibition Type
Benzoxazinone Derivativesα-Chymotrypsin6.5 - 341.14.7 - 341.2Diverse (except uncompetitive)[1]
Dihydrobenzoxazinone DerivativesAldose Reductase (ALR2)0.082 - 0.308--
Benzoxazinone DerivativesParaoxonase 1 (PON1)7.84 (strongest inhibitor)-Competitive[2]
4H-3,1-benzoxazin-4-onesHuman Leukocyte Elastase (HLE)-VariesCompetitive, Alternate Substrate
3,4-dihydro-2H-1,4-benzoxazinesMatriptase-2< 30-Mixed-type

Experimental Protocols

Detailed methodologies for the enzyme inhibition assays cited in this guide are provided below.

α-Chymotrypsin Inhibition Assay

This protocol is adapted from studies on the inhibition of α-chymotrypsin by benzoxazinone derivatives.[1]

  • Enzyme and Substrate:

    • α-Chymotrypsin (EC 3.4.21.1)

    • N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)

  • Reagents:

    • 80 mM Trizma-base Buffer, pH 7.8

    • 1.18 mM BTEE solution in methanol

    • 2 M Calcium Chloride (CaCl2) solution

    • 1 mM Hydrochloric Acid (HCl)

    • Test compounds (benzoxazinone derivatives) dissolved in a suitable solvent.

  • Procedure:

    • Prepare the reaction mixture in a 3.00 mL cuvette containing 38 mM Tris buffer, 0.55 mM BTEE, 30% (v/v) Methanol, and 53 mM CaCl2.

    • Add a solution of the test compound at various concentrations to the reaction mixture.

    • Initiate the reaction by adding a pre-determined amount (0.2-0.5 units) of α-chymotrypsin solution.

    • Immediately mix the solution by inversion and monitor the increase in absorbance at 256 nm for approximately 5 minutes using a spectrophotometer thermostatted at 25 °C.

    • Determine the rate of reaction (ΔA256/minute) from the linear portion of the curve for both the test and a blank reaction (without the inhibitor).

    • Calculate the percentage of inhibition and subsequently the IC50 value.

    • For kinetic studies to determine the type of inhibition and Ki value, the assay is performed with varying concentrations of both the substrate and the inhibitor. Data is then plotted using Lineweaver-Burk or other suitable models.

Aldose Reductase Inhibition Assay

This protocol is based on methods used to screen for aldose reductase inhibitors.

  • Enzyme Source:

    • Partially purified rat lens aldose reductase (RLAR) or recombinant human aldose reductase (rhAR).

  • Substrate and Cofactor:

    • DL-glyceraldehyde

    • NADPH

  • Reagents:

    • 0.067 M Phosphate buffer, pH 6.2

    • 0.3 mM NADPH solution

    • 10 mM DL-glyceraldehyde solution

    • Test compounds (dihydrobenzoxazinone derivatives) dissolved in a suitable solvent.

  • Procedure:

    • In a 1.0 mL cuvette, prepare a reaction mixture containing 0.7 mL of phosphate buffer, 0.1 mL of NADPH solution, and 0.1 mL of the enzyme solution (lens supernatant).

    • Add the test compound at various concentrations to the reaction mixture. A reference cuvette is prepared containing all components except the substrate.

    • Initiate the enzymatic reaction by adding 0.1 mL of the DL-glyceraldehyde solution.

    • Monitor the decrease in absorbance at 340 nm for 3-4 minutes at 30-second intervals using a spectrophotometer. This decrease corresponds to the oxidation of NADPH.

    • Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value from a plot of inhibitor concentration versus percentage inhibition.

    • Kinetic analysis can be performed by varying the substrate concentration to determine the mode of inhibition.

Paraoxonase 1 (PON1) Inhibition Assay

This protocol is a general method for determining PON1 activity and inhibition.

  • Enzyme Source:

    • Human serum or plasma.

  • Substrate:

    • Paraoxon or non-organophosphate substrates like phenyl acetate.

  • Reagents:

    • Glycine/NaOH buffer (50 mM, pH 10.0) containing 1.0 M NaCl and 1.0 mM CaCl2.

    • Paraoxon solution in buffer.

    • Test compounds (benzoxazinone derivatives) dissolved in a suitable solvent (e.g., methanol).

  • Procedure:

    • Dilute the serum sample with distilled water.

    • In a cuvette, mix the diluted serum with the glycine/NaOH buffer.

    • Add the test compound at various concentrations and incubate for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding the paraoxon substrate solution.

    • Measure the rate of paraoxon hydrolysis by monitoring the increase in absorbance at 412 nm at 25 °C, which corresponds to the liberation of p-nitrophenol.

    • A blank reaction without the enzyme is used to correct for non-enzymatic hydrolysis.

    • Calculate the enzyme activity and the percentage of inhibition.

    • Determine the IC50 value and perform kinetic studies as described for the other enzymes.

Visualizations

Experimental Workflow for Enzyme Inhibition Screening

The following diagram illustrates a general workflow for screening compounds for enzyme inhibitory activity.

Enzyme_Inhibition_Screening_Workflow Compound_Library Compound Library (e.g., Benzoxazinones) Primary_Screening Primary Screening (Single Concentration) Compound_Library->Primary_Screening Enzyme_Prep Enzyme Preparation (Purification/Source) Enzyme_Prep->Primary_Screening Reagent_Prep Reagent & Buffer Preparation Reagent_Prep->Primary_Screening Data_Acquisition Data Acquisition (e.g., Spectrophotometry) Primary_Screening->Data_Acquisition Dose_Response Dose-Response Assay (IC50 Determination) Kinetic_Studies Kinetic Studies (Ki & MOA) Dose_Response->Kinetic_Studies Potent Hits Dose_Response->Data_Acquisition Kinetic_Studies->Data_Acquisition SAR_Analysis Structure-Activity Relationship (SAR) Kinetic_Studies->SAR_Analysis Data_Processing Data Processing (% Inhibition) Data_Acquisition->Data_Processing Data_Processing->Dose_Response Active Hits Data_Processing->SAR_Analysis

Caption: Workflow for identifying and characterizing enzyme inhibitors.

Serine Protease Inhibition by Benzoxazinones

This diagram illustrates the mechanism of action of 4H-3,1-benzoxazin-4-ones as alternate substrate inhibitors of serine proteases like Human Leukocyte Elastase.

Serine_Protease_Inhibition cluster_mechanism Inhibition Mechanism Enzyme Serine Protease (e.g., HLE) Enzyme_Inhibitor_Complex Enzyme-Inhibitor Complex (Non-covalent) Enzyme->Enzyme_Inhibitor_Complex Binding Benzoxazinone 4H-3,1-Benzoxazin-4-one (Inhibitor) Benzoxazinone->Enzyme_Inhibitor_Complex Acyl_Enzyme Acyl-Enzyme Intermediate (Covalent) Enzyme_Inhibitor_Complex->Acyl_Enzyme Acylation (Fast) Inactive_Enzyme Inactive Enzyme Acyl_Enzyme->Inactive_Enzyme Deacylation (Slow) Hydrolyzed_Inhibitor Hydrolyzed Inhibitor Acyl_Enzyme->Hydrolyzed_Inhibitor Inactive_Enzyme->Enzyme Regeneration

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1,4-Dihydro-2H-3,1-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive operational plan for the proper disposal of 1,4-Dihydro-2H-3,1-benzoxazin-2-one, a compound requiring careful handling due to its potential hazards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[1]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

II. Hazard Profile

Understanding the hazard profile of this compound is fundamental to its safe management. While comprehensive toxicological data is limited, existing information for the compound and its structural analogs indicates several potential risks.

Hazard ClassificationGHS CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed.[2]
Acute Toxicity (Inhalation)H332Harmful if inhaled.[2]
Reproductive ToxicityH360May damage fertility or the unborn child.
Effects on or via LactationH362May cause harm to breast-fed children.
Aquatic Hazard (Chronic)H412Harmful to aquatic life with long lasting effects.

Note: This data is based on available safety data sheets and information for related benzoxazine compounds and should be used as a precautionary guide.

III. Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or mixed with general waste.[1]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and compatible chemical waste container.

    • The container must be in good condition, made of a material compatible with the chemical, and have a secure, leak-proof lid.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "Waste this compound".

    • Include appropriate hazard symbols (e.g., "Harmful," "Toxic," "Environmental Hazard") as indicated by your institution's and local regulations.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[1]

  • Arranging for Disposal:

    • Dispose of the contents and the container through an approved waste disposal plant.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.

    • Provide the EHS department with accurate information about the waste, including its name and quantity.

  • Record Keeping:

    • Maintain a log of the chemical waste generated, including the date, quantity, and disposal request date. This is crucial for regulatory compliance.

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect incompatible Store Away from Incompatible Materials collect->incompatible ehs Contact Environmental Health & Safety (EHS) for Waste Pickup incompatible->ehs disposal Dispose via Approved Waste Disposal Facility ehs->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and local regulations for any additional requirements.

References

Personal protective equipment for handling 1,4-Dihydro-2H-3,1-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 1,4-Dihydro-2H-3,1-benzoxazin-2-one (CAS No. 13213-88-2). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that requires careful handling due to its potential health hazards. The following table summarizes the known hazards and the corresponding essential personal protective equipment.

Hazard StatementDescriptionRequired Personal Protective Equipment (PPE)
H302 Harmful if swallowedStandard laboratory attire (lab coat, closed-toe shoes).
H315 Causes skin irritationChemical-resistant gloves (e.g., nitrile).
H317 May cause an allergic skin reactionChemical-resistant gloves (e.g., nitrile).
H319 Causes serious eye irritationSafety glasses with side shields or chemical splash goggles.
H335 May cause respiratory irritationUse in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.

  • Keep the container of this compound tightly closed when not in use.

  • Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[1]

2. Handling the Chemical:

  • Before handling, ensure all required PPE is correctly worn.

  • Avoid breathing dust or vapors.[1]

  • Prevent contact with skin and eyes.[2]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the work area.

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation or a rash occurs, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan

All waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves, weighing paper), must be treated as hazardous waste.

  • Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols.

  • Disposal: Dispose of the waste through an approved hazardous waste disposal company. Follow all local, regional, and national regulations for chemical waste disposal. Do not empty into drains.[1]

Experimental Workflow: Chemical Spill Response

The following diagram outlines the procedural steps for responding to a spill of this compound.

Spill_Response_Workflow cluster_0 Phase 1: Immediate Response cluster_1 Phase 2: Containment & Cleanup cluster_2 Phase 3: Disposal & Reporting Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Severity Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE If spill is manageable Contain Contain Spill with Absorbent Don_PPE->Contain Cleanup Clean Area with Appropriate Kit Contain->Cleanup Collect_Waste Collect Waste in Labeled Container Cleanup->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate Report Report Incident Decontaminate->Report

Caption: Workflow for handling a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.